molecular formula C6H6N4S2 B186316 4-Amino-5-(2-thienyl)-4h-1,2,4-triazole-3-thiol CAS No. 61019-27-0

4-Amino-5-(2-thienyl)-4h-1,2,4-triazole-3-thiol

Cat. No.: B186316
CAS No.: 61019-27-0
M. Wt: 198.3 g/mol
InChI Key: KLQXTJFVYRRYOC-UHFFFAOYSA-N
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Description

4-Amino-5-(2-thienyl)-4h-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C6H6N4S2 and its molecular weight is 198.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-amino-3-thiophen-2-yl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4S2/c7-10-5(8-9-6(10)11)4-2-1-3-12-4/h1-3H,7H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLQXTJFVYRRYOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NNC(=S)N2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70353156
Record name 4-Amino-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
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Molecular Weight

198.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61019-27-0
Record name 4-Amino-2,4-dihydro-5-(2-thienyl)-3H-1,2,4-triazole-3-thione
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Record name 4-Amino-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
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Record name 4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Amino-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 4-Amino-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol. This molecule is of significant interest in medicinal chemistry and drug development due to the prevalence of the 1,2,4-triazole scaffold in a wide range of pharmacologically active agents. This document outlines a well-established synthetic pathway and details the analytical techniques used to confirm the structure and purity of the title compound.

Synthesis Pathway

The synthesis of this compound is typically achieved through a multi-step process commencing with 2-thiophenecarboxylic acid. The general synthetic route involves the formation of an acid hydrazide, followed by conversion to a potassium dithiocarbazinate salt, and subsequent cyclization with hydrazine hydrate to yield the target triazole.

Synthesis_Pathway A 2-Thiophenecarboxylic Acid B 2-Thiophenecarboxylic Acid Hydrazide A->B Hydrazine Hydrate C Potassium 2-(2-thenoyl)hydrazine-1-carbodithioate B->C CS2, KOH D This compound C->D Hydrazine Hydrate, Reflux

Caption: Synthetic route to this compound.

Experimental Protocols

The following are detailed experimental procedures for each step in the synthesis of the title compound. These protocols are based on established methods for the synthesis of analogous 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols.[1][2]

Synthesis of 2-Thiophenecarboxylic Acid Hydrazide

Procedure: A mixture of methyl 2-thiophenecarboxylate (0.1 mol) and hydrazine hydrate (0.2 mol) in ethanol (100 mL) is refluxed for 6-8 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). After completion of the reaction, the excess solvent is removed under reduced pressure. The resulting solid is filtered, washed with cold diethyl ether, and recrystallized from ethanol to afford pure 2-thiophenecarboxylic acid hydrazide.

Synthesis of Potassium 2-(2-thenoyl)hydrazine-1-carbodithioate

Procedure: To a solution of potassium hydroxide (0.15 mol) in absolute ethanol (150 mL), 2-thiophenecarboxylic acid hydrazide (0.1 mol) is added with stirring. The mixture is cooled in an ice bath, and carbon disulfide (0.15 mol) is added dropwise over 30 minutes. The reaction mixture is then stirred at room temperature for 12-16 hours. The precipitated potassium dithiocarbazinate salt is filtered, washed with cold diethyl ether, and dried under vacuum. This salt is typically used in the next step without further purification.

Synthesis of this compound

Procedure: A suspension of potassium 2-(2-thenoyl)hydrazine-1-carbodithioate (0.1 mol) in water (100 mL) is treated with hydrazine hydrate (0.2 mol). The mixture is refluxed for 4-6 hours, during which the evolution of hydrogen sulfide gas may be observed. The completion of the reaction is monitored by TLC. After cooling, the reaction mixture is diluted with cold water and acidified with a dilute solution of hydrochloric acid to a pH of 5-6. The resulting precipitate is filtered, washed thoroughly with water, and recrystallized from ethanol to yield this compound as a solid.

Characterization Data

The structural confirmation and purity assessment of the synthesized this compound are performed using various spectroscopic and analytical techniques. The expected data, based on the analysis of structurally similar compounds, are summarized below.

Table 1: Physicochemical and Spectroscopic Data

ParameterExpected Value
Molecular Formula C₆H₆N₄S₂
Molecular Weight 198.27 g/mol
Melting Point Not available in cited literature
FT-IR (KBr, cm⁻¹) ~3300-3100 (N-H str.), ~3050 (Ar C-H str.), ~2600-2550 (S-H str.), ~1620 (C=N str.), ~1580 (C=C str.)
¹H NMR (DMSO-d₆, δ ppm) ~13.5 (s, 1H, SH), ~7.8-7.0 (m, 3H, Thienyl-H), ~5.8 (s, 2H, NH₂)
¹³C NMR (DMSO-d₆, δ ppm) ~165 (C=S), ~148 (Triazole C5), ~130-125 (Thienyl carbons)
Elemental Analysis (%) C, 36.35; H, 3.05; N, 28.26; S, 32.34

Note: The spectral data are predicted based on characteristic values for similar 4-amino-1,2,4-triazole-3-thiol derivatives and may vary slightly for the specific title compound.

Experimental Workflow for Characterization

The following diagram illustrates the logical workflow for the characterization of the synthesized compound.

Characterization_Workflow Start Synthesized Compound Purification Recrystallization Start->Purification Purity TLC & Melting Point Purification->Purity Structure Spectroscopic Analysis Purity->Structure FTIR FT-IR Spectroscopy Structure->FTIR Functional Groups NMR NMR Spectroscopy (¹H & ¹³C) Structure->NMR Proton & Carbon Environment MS Mass Spectrometry Structure->MS Molecular Weight Elemental Elemental Analysis Structure->Elemental Elemental Composition Final Confirmed Structure & Purity FTIR->Final NMR->Final MS->Final Elemental->Final

Caption: Workflow for the characterization of the synthesized compound.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The outlined experimental protocols and characterization data serve as a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds for potential applications in drug discovery and development. The provided methodologies, while based on established literature for analogous compounds, offer a robust starting point for the successful preparation and verification of the title compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Amino-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol. The information presented herein is synthesized from established chemical literature and provides foundational data for researchers engaged in drug discovery, chemical synthesis, and materials science. This compound belongs to the 1,2,4-triazole class, a group of heterocyclic compounds known for a wide array of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1][2][3]

Core Physicochemical Data

While specific experimental data for this compound is limited in publicly accessible literature, the following table summarizes its known identifiers and predicted properties based on the characterization of structurally analogous compounds.

PropertyData / Predicted Value
CAS Number 61019-27-0[4]
Molecular Formula C₆H₆N₄S₂
Molecular Weight 198.27 g/mol
Predicted Melting Point >200 °C. Analogous compounds such as the 5-furan-2-yl and 5-benzyl derivatives melt at 202-203 °C and 207-209 °C, respectively.[5][6]
Predicted Solubility Sparingly soluble in water; soluble in polar organic solvents such as DMSO and DMF. General solubility tests are recommended for specific applications.[7][8][9]
Predicted IR Spectra Characteristic peaks expected around 3330 cm⁻¹ (N-H stretch), 2600-2800 cm⁻¹ (S-H stretch, often broad), 1620 cm⁻¹ (C=N stretch), and bands associated with the thienyl and triazole rings.[5][6][10]
Predicted ¹H NMR Spectra Expected signals include a singlet for the NH₂ protons, a singlet for the SH proton (exchangeable with D₂O), and multiplets for the protons of the 2-thienyl ring.[5][6][10]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below. These protocols are based on standard and widely adopted laboratory practices.

Synthesis Protocol

The synthesis of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols is typically achieved through a multi-step process starting from a corresponding carbohydrazide.[11][12]

G cluster_0 Step 1: Formation of Potassium Dithiocarbazate cluster_1 Step 2: Cyclization to Triazole ThiopheneCarbohydrazide Thiophene-2-carbohydrazide CS2_KOH CS₂ / Ethanolic KOH ThiopheneCarbohydrazide->CS2_KOH Stir at room temp. PotassiumSalt Potassium 3-(thiophene-2-carbonyl)hydrazine-1-carbodithioate CS2_KOH->PotassiumSalt PotassiumSalt_ref PotassiumSalt_ref HydrazineHydrate Hydrazine Hydrate FinalProduct This compound HydrazineHydrate->FinalProduct Acidification PotassiumSalt_ref->HydrazineHydrate Reflux

General synthesis workflow for the target compound.
  • Step 1: Synthesis of Potassium 3-(thiophene-2-carbonyl)hydrazine-1-carbodithioate.

    • Dissolve thiophene-2-carbohydrazide in an ethanolic solution of potassium hydroxide.

    • To this solution, add carbon disulfide dropwise while stirring and maintaining the temperature below 30 °C.

    • Continue stirring for 12-18 hours at room temperature.

    • The precipitated potassium dithiocarbazate salt is then filtered, washed with cold ethanol, and dried.[11]

  • Step 2: Synthesis of this compound.

    • Suspend the potassium salt from Step 1 in water.

    • Add an excess of hydrazine hydrate to the suspension.

    • Reflux the mixture for 4-6 hours, during which the color of the reaction mixture may change and hydrogen sulfide gas is evolved (use a fume hood).

    • Cool the reaction mixture and dilute with cold water.

    • Acidify the solution with a suitable acid (e.g., concentrated HCl or acetic acid) to precipitate the crude product.

    • Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified product.[11][12]

Physicochemical Characterization Workflow

G cluster_physical Physical Properties cluster_spectroscopic Spectroscopic Analysis SynthesizedProduct Purified Product MeltingPoint Melting Point Determination SynthesizedProduct->MeltingPoint Solubility Solubility Tests SynthesizedProduct->Solubility IR FT-IR Spectroscopy SynthesizedProduct->IR NMR ¹H & ¹³C NMR Spectroscopy SynthesizedProduct->NMR MassSpec Mass Spectrometry SynthesizedProduct->MassSpec DataAnalysis Data Interpretation & Structural Confirmation MeltingPoint->DataAnalysis Purity & Identity Solubility->DataAnalysis Solvent System Selection IR->DataAnalysis Functional Groups NMR->DataAnalysis Structural Elucidation MassSpec->DataAnalysis Molecular Weight

Workflow for physicochemical characterization.
Melting Point Determination Protocol

  • Finely powder a small amount of the dried, recrystallized compound.[13]

  • Pack the powdered sample into a capillary tube to a height of 1-2 mm by tapping the sealed end on a hard surface.[14][15]

  • Place the capillary tube in a melting point apparatus (e.g., Mel-Temp or Thiele tube).[13]

  • Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.

  • Then, decrease the heating rate to 1-2 °C per minute to ensure an accurate reading.[13]

  • Record the temperature range from the point at which the first drop of liquid appears to the temperature at which the entire sample has melted.[16] A sharp melting range (0.5-1.0 °C) is indicative of a pure compound.

Solubility Determination Protocol
  • Place approximately 25 mg of the compound into a small test tube.[7]

  • Add 0.75 mL of the desired solvent (e.g., water, 5% HCl, 5% NaOH, ethanol, DMSO) in small portions.[7]

  • After each addition, shake the test tube vigorously for at least 60 seconds.[7][8]

  • Observe whether the solid dissolves completely. If it dissolves in aqueous acid or base, it indicates the presence of basic or acidic functional groups, respectively.[9][17]

  • Record the compound as soluble, partially soluble, or insoluble for each solvent tested.

Infrared (IR) Spectroscopy Protocol (Thin Solid Film Method)
  • Dissolve approximately 50 mg of the solid sample in a few drops of a volatile solvent like acetone or methylene chloride.[18]

  • Place one drop of this solution onto the surface of a single, clean salt plate (e.g., NaCl or KBr).[18]

  • Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[18]

  • Place the salt plate into the sample holder of the FT-IR spectrometer.

  • Acquire the IR spectrum. If the peaks are too intense, clean the plate and re-prepare the film using a more dilute solution. If peaks are too weak, add another drop of the solution and allow it to dry.[18]

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial.[19]

  • Filter the solution through a small cotton or glass wool plug in a pipette directly into a clean NMR tube to a height of about 4-5 cm.[20]

  • Cap the NMR tube and place it in the NMR spectrometer.

  • Acquire the ¹H NMR and ¹³C NMR spectra according to the instrument's standard operating procedures.[20]

References

Unveiling the Bioactive Potential: A Technical Guide to 4-Amino-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity spectrum of the heterocyclic compound 4-Amino-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol. This molecule, belonging to the versatile 1,2,4-triazole class, is a subject of significant interest in medicinal chemistry due to the diverse pharmacological activities exhibited by its structural analogs. This document summarizes the known biological activities, presents available quantitative data, and provides detailed experimental protocols for key assays. Furthermore, it visualizes experimental workflows and potential signaling pathways to facilitate further research and drug development efforts.

Spectrum of Biological Activities

Derivatives of the 4-amino-4H-1,2,4-triazole-3-thiol scaffold have demonstrated a wide range of biological effects. While specific quantitative data for the 5-(2-thienyl) substituted compound is emerging, the known activities of this class of compounds suggest a promising profile for further investigation. The primary reported activities include antimicrobial, antioxidant, anticancer, and enzyme inhibitory actions.

Antimicrobial Activity

The 1,2,4-triazole nucleus is a well-established pharmacophore in antimicrobial agents. Numerous derivatives of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol have been synthesized and evaluated for their antibacterial and antifungal properties. These compounds are believed to exert their effects through various mechanisms, including the inhibition of essential microbial enzymes.

Antioxidant Activity

Several studies have highlighted the antioxidant potential of 1,2,4-triazole-3-thiol derivatives. The presence of the thiol (-SH) and amino (-NH2) groups is thought to contribute to their ability to scavenge free radicals. A study on 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives demonstrated significant antiradical activity.

Anticancer Activity

The anticancer potential of 1,2,4-triazole derivatives is an active area of research. These compounds have been shown to exhibit cytotoxicity against various cancer cell lines. The proposed mechanisms of action are diverse and may involve the inhibition of kinases or other enzymes crucial for cancer cell proliferation and survival.

Enzyme Inhibition

The structural features of 4-amino-1,2,4-triazole-3-thiols make them attractive candidates for the design of enzyme inhibitors. The triazole ring can participate in various interactions with the active sites of enzymes, leading to their inhibition. This property is the basis for their potential therapeutic applications in various diseases.

Quantitative Biological Data

While comprehensive quantitative data for this compound is not yet widely available in the public domain, the following table summarizes the available data for this compound and its closely related analogs to provide a comparative perspective.

Compound/DerivativeBiological ActivityAssayResult
4-Amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiolAntiradical ActivityDPPH Assay88.89% inhibition at 1 x 10⁻³ M

Experimental Protocols

This section provides detailed methodologies for the key experiments commonly used to evaluate the biological activities of this compound.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compound against various bacterial and fungal strains.

Materials:

  • Test compound (this compound)

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the microbial strain in the appropriate broth to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in the broth in the wells of a 96-well plate. The concentration range should be sufficient to determine the MIC.

  • Inoculation: Add the standardized inoculum to each well containing the diluted compound.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 35°C for 48 hours for fungi.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as determined by visual inspection or by measuring the optical density at 600 nm.

Antioxidant Activity (DPPH Radical Scavenging Assay)

This assay measures the ability of the compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Materials:

  • Test compound

  • DPPH solution (0.1 mM in methanol)

  • Methanol

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Sample Preparation: Prepare different concentrations of the test compound in methanol.

  • Reaction Mixture: In a 96-well plate, add a specific volume of the DPPH solution to each well, followed by the addition of the test compound solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the compound concentration.

Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the enzyme inhibitory potential of the compound. The specific enzyme, substrate, and detection method will vary depending on the target.

Materials:

  • Target enzyme

  • Substrate for the enzyme

  • Buffer solution appropriate for the enzyme

  • Test compound

  • 96-well microtiter plates

  • Spectrophotometer or fluorometer (plate reader)

Procedure:

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the buffer, the enzyme, and different concentrations of the test compound.

  • Pre-incubation: Pre-incubate the mixture at the optimal temperature for the enzyme for a defined period to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add the substrate to initiate the enzymatic reaction.

  • Measurement: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time.

  • Data Analysis: Calculate the initial reaction velocity for each concentration of the inhibitor.

  • IC50 Determination: Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Visualizations

The following diagrams, created using the DOT language, illustrate a general experimental workflow and a hypothetical signaling pathway that could be investigated for this compound.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_advanced Advanced Studies Synthesis Synthesis of 4-Amino-5-(2-thienyl)-4H- 1,2,4-triazole-3-thiol Purification Purification Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Antimicrobial Antimicrobial Assays (Bacteria, Fungi) Characterization->Antimicrobial Antioxidant Antioxidant Assays (DPPH, ABTS) Characterization->Antioxidant Anticancer Anticancer Assays (Cytotoxicity) Characterization->Anticancer Enzyme Enzyme Inhibition (Kinase, etc.) Characterization->Enzyme Mechanism Mechanism of Action Studies Antimicrobial->Mechanism Signaling Signaling Pathway Analysis Anticancer->Signaling InVivo In Vivo Studies (Animal Models) Mechanism->InVivo Signaling->InVivo

General experimental workflow for the evaluation of the title compound.

Hypothetical_Signaling_Pathway Compound 4-Amino-5-(2-thienyl)-4H- 1,2,4-triazole-3-thiol Kinase Target Kinase (e.g., PI3K, AKT) Compound->Kinase Inhibition Downstream Downstream Effector (e.g., mTOR) Kinase->Downstream Activation Proliferation Cell Proliferation Downstream->Proliferation Promotes Apoptosis Apoptosis Downstream->Apoptosis Inhibits

A hypothetical signaling pathway potentially targeted by the title compound.

Elucidation of Tautomeric Forms of 4-Amino-5-Substituted-1,2,4-Triazole-3-thiols: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities. Within this class of compounds, 4-amino-5-substituted-1,2,4-triazole-3-thiols are of particular interest due to their potential for thione-thiol tautomerism. This phenomenon, the dynamic equilibrium between two readily interconvertible isomers, profoundly influences the physicochemical properties, reactivity, and biological interactions of these molecules. A thorough understanding and characterization of the predominant tautomeric form are therefore critical for rational drug design and development.

This technical guide provides a comprehensive overview of the methodologies employed to elucidate the tautomeric forms of 4-amino-5-substituted-1,2,4-triazole-3-thiols. It details experimental protocols for key analytical techniques, presents quantitative data in a structured format, and outlines the logical workflow for these investigations.

The Thione-Thiol Tautomeric Equilibrium

The tautomeric equilibrium in 4-amino-5-substituted-1,2,4-triazole-3-thiols involves the migration of a proton between a nitrogen atom in the triazole ring and the exocyclic sulfur atom. This results in two possible forms: the thione form and the thiol form.

Computational and experimental evidence consistently indicates that the thione form is generally the more stable and predominant tautomer in both the solid state and in solution.[1][2][3] This stability is often attributed to the greater thermodynamic stability of the C=S double bond within the delocalized system of the triazole ring.

Data Presentation: Spectroscopic and Structural Data

The following tables summarize key quantitative data for the characterization of the thione and thiol tautomers of representative 4-amino-5-substituted-1,2,4-triazole-3-thiols.

Table 1: Characteristic Spectroscopic Data for Tautomer Elucidation

Spectroscopic TechniqueTautomeric FormCharacteristic Signal/BandTypical RangeReference(s)
¹H NMR ThiolS-H proton11.50 - 13.00 ppm (singlet)[4]
Thione/ThiolNH₂ protons5.20 - 5.80 ppm (singlet)[4]
IR Spectroscopy ThiolS-H stretch2550 - 2600 cm⁻¹[4]
Thione/ThiolC=N stretch1540 - 1620 cm⁻¹[4]
Thione/ThiolNH₂ stretch3250 - 3420 cm⁻¹ (two bands)[4]
UV-Vis Spectroscopy Thionen → π* transition (C=S)> 300 nm[3][5]
Thiolπ → π* transition< 300 nm[5]

Table 2: X-ray Crystallographic Data for 4-Amino-3-(4-hydroxybenzyl)-1H-1,2,4-triazole-5(4H)-thione (confirms thione form in solid state)

ParameterValue
Crystal System Triclinic
Space Group P-1
Unit Cell Dimensions
a (Å)4.2117 (5)
b (Å)6.1891 (7)
c (Å)10.0641 (11)
α (°)100.590 (9)
β (°)94.916 (9)
γ (°)104.589 (10)
Dihedral Angle (Benzene ring to Triazole ring) 67.51 (16)°

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are intended as a guide and may require optimization for specific substituted triazoles.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

This technique is highly effective for separating and identifying tautomers in solution.

Objective: To separate and quantify the thione and thiol tautomers in a sample mixture.

Instrumentation:

  • HPLC system with a binary pump, autosampler, and column thermostat (e.g., Agilent 1260 Infinity HPLC System).

  • Single-quadrupole or triple-quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., Agilent 6120).

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 10% to 90% B over 15 minutes, followed by a 5-minute hold at 90% B and a 5-minute re-equilibration at 10% B.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: ESI positive.

  • Drying Gas (N₂) Flow: 12 L/min.

  • Drying Gas Temperature: 350 °C.

  • Nebulizer Pressure: 35 psi.

  • Capillary Voltage: 3500 V.

  • Fragmentor Voltage: 70 V.

  • Scan Range: m/z 100 - 500.

Sample Preparation:

  • Dissolve the sample in a suitable solvent (e.g., DMSO or methanol) to a concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.22 µm syringe filter before injection.

Data Analysis:

  • Identify the peaks corresponding to the tautomers based on their retention times. The more polar thione form is expected to elute earlier on a reversed-phase column.

  • Confirm the identity of each peak by its mass-to-charge ratio (m/z), which should be identical for both tautomers.

  • Quantify the relative amounts of each tautomer by integrating the peak areas in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural elucidation and can be used to identify the predominant tautomer in solution.

Objective: To identify the characteristic proton signals of the thione and thiol forms.

Instrumentation:

  • NMR spectrometer (400 MHz or higher).

  • 5 mm NMR tubes.

Sample Preparation:

  • Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred as it can dissolve a wide range of compounds and the acidic protons are often observable.

  • Transfer the solution to an NMR tube.

Data Acquisition:

  • Acquire a standard ¹H NMR spectrum.

  • If necessary, acquire a ¹³C NMR spectrum to further support the structural assignment.

Data Analysis:

  • In the ¹H NMR spectrum, look for a characteristic singlet in the downfield region (11.50 - 13.00 ppm) corresponding to the S-H proton of the thiol form.[4]

  • The absence of this signal and the presence of other expected signals for the triazole core and substituents suggest the predominance of the thione form.

  • The amino group protons typically appear as a singlet between 5.20 and 5.80 ppm.[4]

Computational Chemistry

Quantum chemical calculations are invaluable for predicting the relative stabilities of tautomers and complementing experimental findings.

Objective: To calculate the relative energies of the thione and thiol tautomers to determine the most stable form.

Software:

  • A quantum chemistry software package such as Gaussian, ORCA, or Spartan.

Methodology:

  • Structure Building: Build the 3D structures of both the thione and thiol tautomers of the 4-amino-5-substituted-1,2,4-triazole-3-thiol of interest.

  • Geometry Optimization and Frequency Calculation: Perform a geometry optimization followed by a frequency calculation for each tautomer using Density Functional Theory (DFT). A commonly used and reliable level of theory for this type of system is B3LYP with the 6-31G(d,p) basis set.[1]

  • Energy Calculation: From the output of the calculations, extract the total electronic energies (including zero-point vibrational energy correction) for both tautomers.

  • Relative Stability: The tautomer with the lower total energy is predicted to be the more stable form. The energy difference can be used to estimate the equilibrium constant.

Mandatory Visualizations

Logical Workflow for Tautomer Elucidation

The following diagram illustrates the logical workflow for the comprehensive elucidation of the tautomeric forms of 4-amino-5-substituted-1,2,4-triazole-3-thiols.

Tautomer_Elucidation_Workflow cluster_synthesis Compound Synthesis and Purification cluster_analysis Tautomer Analysis cluster_experimental Experimental Analysis cluster_computational Computational Analysis cluster_elucidation Structure Elucidation synthesis Synthesis of 4-amino-5-substituted- 1,2,4-triazole-3-thiol purification Purification (e.g., Recrystallization) synthesis->purification solid_state Solid-State Analysis purification->solid_state solution_state Solution-State Analysis purification->solution_state dft DFT Calculations (e.g., B3LYP/6-31G(d,p)) purification->dft xrd X-ray Crystallography solid_state->xrd ir IR Spectroscopy solid_state->ir hplc_ms HPLC-MS solution_state->hplc_ms nmr NMR Spectroscopy (¹H, ¹³C) solution_state->nmr uv_vis UV-Vis Spectroscopy solution_state->uv_vis elucidation Elucidation of Predominant Tautomeric Form xrd->elucidation ir->elucidation hplc_ms->elucidation nmr->elucidation uv_vis->elucidation geom_opt Geometry Optimization dft->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc energy_calc Relative Energy Calculation freq_calc->energy_calc energy_calc->elucidation

Caption: Workflow for the elucidation of tautomeric forms.

Conclusion

The elucidation of the tautomeric forms of 4-amino-5-substituted-1,2,4-triazole-3-thiols is a critical step in the characterization of these medicinally important compounds. A combined approach utilizing chromatographic, spectroscopic, and computational methods provides a robust framework for determining the predominant tautomer. The evidence strongly supports the thione form as the more stable tautomer in most cases. The detailed protocols and data presented in this guide offer a solid foundation for researchers undertaking the comprehensive analysis of this important class of heterocyclic compounds.

References

Potential Antimicrobial Mechanism of Action for Thienyl-Triazole-Thiol Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant microbial pathogens represents a significant and growing threat to global health. This has spurred intensive research into novel antimicrobial agents with unique mechanisms of action. Among the promising candidates are heterocyclic compounds, with thienyl-triazole-thiol derivatives demonstrating notable antibacterial and antifungal activities. This technical guide provides a comprehensive overview of the potential antimicrobial mechanisms of action for these compounds, supported by quantitative data, detailed experimental protocols, and visual representations of the key biological pathways involved. The core structure, featuring a synergistic combination of the thienyl, triazole, and thiol moieties, is believed to be crucial for their biological activity.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of various thienyl-triazole-thiol and related triazole derivatives has been evaluated against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a key quantitative measure of a compound's potency. Below are tables summarizing the reported MIC values for several series of these compounds.

Table 1: Antibacterial Activity of Thienyl-Triazole-Thiol Derivatives (MIC in µg/mL)

Compound IDStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference
Series 1 [1]
4a321664128[1]
4b1683264[1]
4c16163264[1]
Series 2 [2]
5b>100>100>100>100[2]
5c5025100>100[2]
5e12.56.2550100[2]
5m2512.550>100[2]
5n2512.550>100[2]
Series 3 [3]
B1>100>100>10050[3]
B5>100>100>10025[3]
B6>100>100>10025[3]

Table 2: Antifungal Activity of Thienyl-Triazole-Thiol Derivatives (MIC in µg/mL)

Compound IDCandida albicansAspergillus nigerMicrosporum gypseumReference
Series 1 [1]
4e2432-[1]
Series 2 [2]
5b--6.25[2]
5c--6.25[2]
5e--12.5[2]
5m--6.25[2]
5n--6.25[2]
Series 3 [4]
pta10.024-0.390--[4]
pta20.048-0.781--[4]
pta30.097-3.125--[4]

Potential Mechanisms of Action

The antimicrobial activity of thienyl-triazole-thiol compounds is believed to stem from their ability to interfere with essential cellular processes in microorganisms. The two primary proposed mechanisms are the inhibition of fungal ergosterol biosynthesis and the inhibition of bacterial DNA gyrase.

Inhibition of Fungal Ergosterol Biosynthesis

A well-established mechanism for azole-based antifungal agents is the disruption of the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane integrity, fluidity, and the function of membrane-bound enzymes.

The key enzyme in this pathway targeted by azole compounds is lanosterol 14α-demethylase (CYP51) , a cytochrome P450 enzyme.[5] This enzyme is responsible for the oxidative removal of the 14α-methyl group from lanosterol, a critical step in the formation of ergosterol.

Thienyl-triazole-thiol compounds, through the nitrogen atoms in the triazole ring, are thought to bind to the heme iron atom in the active site of CYP51. This interaction prevents the binding of the natural substrate, lanosterol, thereby halting the ergosterol biosynthesis pathway. The depletion of ergosterol and the accumulation of toxic 14α-methylated sterols disrupt the fungal cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, cell death.

Inhibition of Ergosterol Biosynthesis by Thienyl-Triazole-Thiol Compounds.
Inhibition of Bacterial DNA Gyrase

For their antibacterial activity, a plausible target for thienyl-triazole-thiol compounds is DNA gyrase , a type II topoisomerase essential for bacterial DNA replication, transcription, and repair.[3] This enzyme introduces negative supercoils into the bacterial chromosome, a process necessary to relieve the topological stress that arises during DNA unwinding.

DNA gyrase is a heterotetramer composed of two GyrA and two GyrB subunits. The GyrA subunit is responsible for the DNA cleavage and re-ligation activity, while the GyrB subunit possesses the ATPase activity that powers the strand-passage reaction.

Thienyl-triazole-thiol derivatives may act as inhibitors of DNA gyrase by stabilizing the transient enzyme-DNA cleavage complex. By binding to this complex, the compounds prevent the re-ligation of the cleaved DNA strands, leading to the accumulation of double-strand breaks. These breaks are lethal to the bacterial cell as they halt DNA replication and trigger a cascade of events leading to cell death. This mechanism is similar to that of quinolone antibiotics.

DNA_Gyrase_Inhibition cluster_gyrase_cycle DNA Gyrase Catalytic Cycle cluster_inhibition Mechanism of Inhibition DNA_Binding 1. Gyrase binds to DNA DNA_Cleavage 2. DNA strand cleavage (GyrA) DNA_Binding->DNA_Cleavage Strand_Passage 3. Strand passage (ATP-dependent, GyrB) DNA_Cleavage->Strand_Passage Cleavage_Complex Gyrase-DNA Cleavage Complex DNA_Cleavage->Cleavage_Complex DNA_Religation 4. DNA strand re-ligation Strand_Passage->DNA_Religation ATP_Hydrolysis 5. ATP hydrolysis and release DNA_Religation->ATP_Hydrolysis ATP_Hydrolysis->DNA_Binding Thienyl-Triazole-Thiol Thienyl-Triazole-Thiol Thienyl-Triazole-Thiol->Cleavage_Complex Stabilizes complex, prevents re-ligation Block_Replication Inhibition of DNA Replication Cleavage_Complex->Block_Replication Cell_Death Bacterial Cell Death Block_Replication->Cell_Death

Inhibition of Bacterial DNA Gyrase by Thienyl-Triazole-Thiol Compounds.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

A standard broth microdilution method is employed to determine the MIC of the compounds.[1]

Materials:

  • Test compounds

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate.

  • Prepare a standardized inoculum of the microorganism to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.[6]

Materials:

  • Purified bacterial DNA gyrase (containing GyrA and GyrB subunits)

  • Relaxed circular plasmid DNA (e.g., pBR322)

  • ATP

  • Assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL albumin)

  • Test compounds

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide)

Procedure:

  • Prepare reaction mixtures containing assay buffer, relaxed plasmid DNA, and various concentrations of the test compound.

  • Initiate the reaction by adding DNA gyrase and ATP.

  • Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop solution (e.g., containing SDS and EDTA).

  • Analyze the DNA topoisomers by agarose gel electrophoresis.

  • Stain the gel to visualize the DNA bands. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA compared to the no-compound control. The IC50 value, the concentration of the compound that inhibits 50% of the supercoiling activity, can be determined.

DNA_Gyrase_Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Relaxed_DNA Relaxed Plasmid DNA Incubation Incubate at 37°C Relaxed_DNA->Incubation Gyrase DNA Gyrase Enzyme Gyrase->Incubation ATP_Buffer ATP & Assay Buffer ATP_Buffer->Incubation Test_Compound Test Compound (Varying Concentrations) Test_Compound->Incubation Electrophoresis Agarose Gel Electrophoresis Incubation->Electrophoresis Staining DNA Staining Electrophoresis->Staining Visualization Visualization of DNA Bands Staining->Visualization Quantification Quantification of Supercoiled vs. Relaxed DNA Visualization->Quantification

Workflow for DNA Gyrase Supercoiling Inhibition Assay.
Lanosterol 14α-Demethylase (CYP51) Inhibition Assay

This assay measures the inhibition of the enzymatic activity of CYP51, often using a reconstituted in vitro system.[7]

Materials:

  • Purified recombinant fungal CYP51

  • NADPH-cytochrome P450 reductase

  • Lanosterol (substrate)

  • NADPH

  • Reaction buffer

  • Test compounds

  • HPLC system for analysis

Procedure:

  • Prepare a reaction mixture containing purified CYP51, NADPH-cytochrome P450 reductase, and the test compound at various concentrations in the reaction buffer.

  • Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the substrate, lanosterol, and NADPH.

  • Incubate the reaction at 37°C for a defined period.

  • Stop the reaction, for example, by adding a strong base or an organic solvent.

  • Extract the sterols from the reaction mixture.

  • Analyze the consumption of lanosterol and the formation of the demethylated product by HPLC.

  • The percentage of inhibition is calculated by comparing the activity in the presence of the test compound to the control (no inhibitor). The IC50 value can then be determined.

Conclusion

Thienyl-triazole-thiol compounds represent a promising class of antimicrobial agents with the potential to combat drug-resistant pathogens. Their proposed dual mechanism of action, targeting both fungal ergosterol biosynthesis and bacterial DNA gyrase, makes them attractive candidates for further development. The quantitative data presented in this guide highlight their potency, and the detailed experimental protocols provide a framework for their continued investigation. Further structure-activity relationship (SAR) studies and in vivo efficacy evaluations are warranted to optimize their therapeutic potential and advance them towards clinical applications. The visualization of the targeted pathways offers a clear understanding of their molecular basis of action, aiding in the rational design of new and more effective derivatives.

References

An In-Depth Technical Guide to the Antioxidant and Antiradical Properties of 4-Amino-1,2,4-triazole-3-thiol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antioxidant and antiradical properties of 4-amino-1,2,4-triazole-3-thiol derivatives. It is designed to serve as a resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this class of compounds in mitigating oxidative stress-related pathologies. This document details the quantitative antioxidant activities, experimental protocols for key assays, and the underlying molecular mechanisms of action, including the potential modulation of cellular signaling pathways.

Introduction to 4-Amino-1,2,4-triazole-3-thiol Derivatives as Antioxidants

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to readily detoxify these reactive intermediates, is implicated in the pathogenesis of a wide array of human diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Antioxidants can counteract oxidative damage by neutralizing free radicals.[1]

The 1,2,4-triazole nucleus is a key heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. Derivatives of 4-amino-1,2,4-triazole-3-thiol, in particular, have emerged as a promising class of antioxidants. Their chemical structure, featuring electron-donating amino (-NH2) and thiol (-SH) groups, confers potent radical scavenging capabilities.[2] The mechanism of action is often attributed to their ability to donate a hydrogen atom, thereby neutralizing free radicals.

Quantitative Antioxidant and Antiradical Activity

The antioxidant efficacy of 4-amino-1,2,4-triazole-3-thiol derivatives is commonly quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to scavenge 50% of the free radicals in the assay, is a standard metric for comparison. The following tables summarize the reported IC50 values for several derivatives in the most frequently employed assays.

Table 1: DPPH Radical Scavenging Activity of 4-Amino-1,2,4-triazole-3-thiol Derivatives

CompoundIC50 (µg/mL)IC50 (M)Reference
4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT)-1.3 x 10⁻³ ± 0.2 x 10⁻³[2]
4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP)-2.2 x 10⁻³ ± 0.1 x 10⁻³[2]
5-substituted-4-amino-1,2,4-triazole-linked hydroxamic acid derivative-21.23 x 10⁻⁶ ± 8.51 x 10⁻⁶[2]
Compound 6b (a 5-substituted-4-amino-1,2,4-triazole-linked hydroxamic acid derivative)5.71 ± 2.29-[3]
Compound 5b (a thiazolidinone derivative of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol)5.84-[4][5]
2-(5-mercapto-4H-1,2,4-triazol-3-yl)phenol7.12 ± 2.32-[6]
4,4'-(Hexane-1,6-diyl)-bis(2-((4-(4-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)-5-methyl-2H-1,2,4-triazol-3(4H)-one)10 ± 0.7-[1]
4,4'-(Hexane-1,6-diyl)-bis(2-((4-(4-bromophenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)-5-methyl-2H-1,2,4-triazol-3(4H)-one)36 ± 0.9-[1]
4,4'-(Butane-1,4-diyl)-bis(2-((4-(4-halogenophenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)-5-methyl-2H-1,2,4-triazol-3(4H)-one)40 ± 2.7 / 40 ± 0.9-[1]

Table 2: ABTS Radical Cation Scavenging Activity of 4-Amino-1,2,4-triazole-3-thiol Derivatives

CompoundIC50 (µg/mL)IC50 (M)Reference
4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT)-4.7 x 10⁻⁵ ± 0.1 x 10⁻⁵[2]
4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP)-5.5 x 10⁻⁵ ± 0.2 x 10⁻⁵[2]
5-substituted-4-amino-1,2,4-triazole-linked hydroxamic acid derivative-15.32 x 10⁻⁶ ± 1.85 x 10⁻⁶[2]
Compound 6b (a 5-substituted-4-amino-1,2,4-triazole-linked hydroxamic acid derivative)4.12 ± 0.5-[3]
2-(5-mercapto-4H-1,2,4-triazol-3-yl)phenol4.59 ± 4.19-[6]
Compound 3d (a mercapto-1,2,4-triazole derivative of nalidixic acid)-0.397[7][8]

Experimental Protocols for Antioxidant and Antiradical Assays

A standardized approach to evaluating the antioxidant potential of novel compounds is crucial for comparability of results. Below are detailed methodologies for the most common assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the reduction of the stable free radical DPPH•, which has a deep violet color, by an antioxidant. The donation of a hydrogen atom or electron by the antioxidant leads to the formation of the non-radical form, DPPH-H, which is yellow. The decrease in absorbance at a characteristic wavelength is proportional to the radical scavenging activity.

Protocol:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and stored in the dark.

  • Sample Preparation: Dissolve the 4-amino-1,2,4-triazole-3-thiol derivatives in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. From the stock solution, prepare a series of dilutions to obtain a range of concentrations for testing.

  • Assay Procedure:

    • In a 96-well microplate, add 50 µL of the test compound solution at various concentrations to different wells.

    • Add 150 µL of the DPPH solution to each well.

    • For the control, add 50 µL of the solvent to 150 µL of the DPPH solution.

    • For the blank, use 200 µL of the solvent.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore, through the reaction of ABTS with potassium persulfate. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The extent of decolorization is proportional to the antioxidant activity.

Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • To generate the ABTS•+ stock solution, mix the ABTS and potassium persulfate solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • For the assay, dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a series of dilutions of the test compounds in a suitable solvent.

  • Assay Procedure:

    • In a 96-well microplate, add 10 µL of the test compound solution at various concentrations to different wells.

    • Add 190 µL of the diluted ABTS•+ solution to each well.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula:

    where A_control is the absorbance of the ABTS•+ solution without the sample.

  • IC50 Determination: The IC50 value is determined from the plot of scavenging percentage versus concentration.

Cellular Mechanisms and Signaling Pathways

Beyond direct radical scavenging, antioxidants can exert their effects by modulating cellular signaling pathways involved in the endogenous antioxidant defense system.

The Nrf2-ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular response to oxidative stress. Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression. These genes encode for a variety of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione synthesis.

It is hypothesized that some 4-amino-1,2,4-triazole-3-thiol derivatives may act as activators of the Nrf2-ARE pathway, thereby enhancing the cell's intrinsic antioxidant capacity. Further research is warranted to elucidate the specific interactions of these compounds with components of this pathway.

Nrf2_ARE_Pathway cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation Nucleus Nucleus ARE ARE Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes translation Antioxidant_Enzymes->ROS neutralizes Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection

Nrf2-ARE Signaling Pathway in Oxidative Stress Response.

Experimental Workflow for Antioxidant Profiling

A systematic workflow is essential for the comprehensive evaluation of the antioxidant and antiradical properties of novel 4-amino-1,2,4-triazole-3-thiol derivatives.

Experimental_Workflow Start Synthesis of 4-amino-1,2,4-triazole-3-thiol Derivatives Primary_Screening Primary Screening: Direct Radical Scavenging Assays Start->Primary_Screening DPPH DPPH Assay Primary_Screening->DPPH ABTS ABTS Assay Primary_Screening->ABTS Secondary_Screening Secondary Screening: Mechanistic Assays DPPH->Secondary_Screening Active Compounds ABTS->Secondary_Screening Active Compounds FRAP FRAP Assay (Reducing Power) Secondary_Screening->FRAP Metal_Chelating Metal Chelating Assay Secondary_Screening->Metal_Chelating Cellular_Assays Cell-Based Assays FRAP->Cellular_Assays Promising Candidates Metal_Chelating->Cellular_Assays Promising Candidates Nrf2_Activation Nrf2-ARE Pathway Activation Studies Cellular_Assays->Nrf2_Activation Lead_Identification Lead Compound Identification and Optimization Nrf2_Activation->Lead_Identification

References

Spectroscopic and Biological Profile of 4-Amino-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, synthesis, and biological activities of the heterocyclic compound 4-Amino-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol. This molecule is of significant interest in medicinal chemistry due to its structural similarity to known bioactive agents and its potential as a scaffold for the development of novel therapeutic agents. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Spectroscopic Data

While specific experimental spectra for this compound are not widely available in the public domain, data from closely related analogs, particularly 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol, provide a strong basis for the expected spectroscopic characteristics. The following tables summarize the anticipated Infrared (IR) and Nuclear Magnetic Resonance (NMR) data based on these analogs.

Table 1: Predicted Infrared (IR) Spectroscopy Data

Functional GroupExpected Wavenumber (cm⁻¹)Description of Vibration
N-H (Amino)3350 - 3150Stretching vibrations of the primary amine
S-H (Thiol)2600 - 2550Stretching vibration of the thiol group (often weak)
C=N (Triazole Ring)1620 - 1580Stretching vibration of the carbon-nitrogen double bond in the triazole ring
C-S (Thione)1250 - 1020Stretching vibration of the carbon-sulfur single bond
Thienyl C-H~3100Aromatic C-H stretching
Thienyl C=C1550 - 1450Aromatic C=C stretching

Table 2: Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (in DMSO-d₆)

ProtonExpected Chemical Shift (δ, ppm)MultiplicityNotes
SH (Thiol)13.0 - 14.0SingletThe acidic proton of the thiol group, often broad.
NH₂ (Amino)5.5 - 6.0SingletProtons of the primary amino group, can be broad.
Thienyl-H7.0 - 8.0MultipletThe protons on the thiophene ring will exhibit characteristic splitting patterns.

Experimental Protocols

The synthesis of this compound follows a well-established synthetic route for this class of compounds. The general procedure involves a multi-step synthesis starting from a carboxylic acid derivative.

Synthesis of this compound

The synthesis is typically carried out in three main steps as outlined below.

Step 1: Synthesis of Potassium Dithiocarbazinate

  • Thiophene-2-carboxylic acid hydrazide is dissolved in a cold solution of potassium hydroxide in absolute ethanol.

  • Carbon disulfide is added dropwise to the stirred solution while maintaining a low temperature.

  • The reaction mixture is stirred for an extended period (typically 12-18 hours) at room temperature.

  • The precipitated potassium dithiocarbazinate salt is collected by filtration, washed with a non-polar solvent like dry ether, and dried.

Step 2: Cyclization to form the Triazole Ring

  • The potassium dithiocarbazinate salt is suspended in water.

  • Hydrazine hydrate is added to the suspension.

  • The mixture is refluxed for several hours until the evolution of hydrogen sulfide gas ceases (can be tested with lead acetate paper).

  • The reaction mixture is cooled, and the product is precipitated by acidification with a mineral acid (e.g., HCl).

  • The crude this compound is collected by filtration, washed with water, and dried.

Step 3: Purification

The crude product is purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield the pure compound.

Spectroscopic Analysis Protocol
  • Infrared (IR) Spectroscopy: IR spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer using KBr pellets. The spectral range is usually 4000-400 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). Deuterated dimethyl sulfoxide (DMSO-d₆) is a common solvent for this class of compounds. Tetramethylsilane (TMS) is used as an internal standard.

Biological Activity and Signaling Pathways

Derivatives of 4-amino-1,2,4-triazole-3-thiol are known to exhibit a range of biological activities, with antimicrobial and antioxidant properties being the most prominent.

Antimicrobial Activity

The antimicrobial mechanism of action for many triazole-based compounds involves the inhibition of essential microbial enzymes. For fungi, a common target is lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis, which is a vital component of the fungal cell membrane. Inhibition of this enzyme disrupts membrane integrity and leads to fungal cell death. The antibacterial action may involve different targets, and further research is needed to elucidate the precise mechanisms for this specific compound.

Antioxidant Activity

The antioxidant properties of this compound are attributed to the presence of the thiol (-SH) group, which can act as a radical scavenger.[1] The thiol group can donate a hydrogen atom to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress.[2][3]

Below is a diagram illustrating the general workflow for the synthesis of the title compound.

G cluster_0 Step 1: Dithiocarbazinate Formation cluster_1 Step 2: Triazole Ring Cyclization cluster_2 Step 3: Purification Thiophene_hydrazide Thiophene-2-carboxylic acid hydrazide Potassium_salt Potassium 3-(thiophen-2-oyl)dithiocarbazinate Thiophene_hydrazide->Potassium_salt + CS2, KOH/Ethanol CS2 Carbon Disulfide KOH_EtOH KOH / Ethanol Final_Product 4-Amino-5-(2-thienyl)-4H- 1,2,4-triazole-3-thiol Potassium_salt->Final_Product + Hydrazine Hydrate, Reflux, Acidification Hydrazine Hydrazine Hydrate Reflux Reflux Acidification Acidification (HCl) Pure_Product Pure Product Final_Product->Pure_Product Recrystallization Recrystallization Recrystallization (Ethanol)

Caption: Synthetic workflow for this compound.

Below is a diagram illustrating the proposed antioxidant mechanism.

G ROS Reactive Oxygen Species (ROS) (e.g., •OH, ROO•) Neutralized_ROS Neutralized Species (e.g., H₂O, ROH) ROS->Neutralized_ROS H• donation Triazole_Thiol 4-Amino-5-(2-thienyl)-4H- 1,2,4-triazole-3-thiol (R-SH) Triazole_Radical Triazole Thiyl Radical (R-S•) Triazole_Thiol->Triazole_Radical H• abstraction Stable_Product Stable, Non-reactive Products Triazole_Radical->Stable_Product Further Reactions

Caption: Proposed antioxidant mechanism via radical scavenging by the thiol group.

References

Exploring the Anticancer Potential of Novel 1,2,4-Triazole-3-thiol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the burgeoning field of 1,2,4-triazole-3-thiol derivatives as promising anticancer agents. The unique structural features of the 1,2,4-triazole nucleus, particularly when functionalized with a thiol group, have positioned these compounds as a focal point in medicinal chemistry for the development of novel therapeutics.[1][2][3] This document consolidates key findings on their synthesis, biological evaluation, mechanisms of action, and structure-activity relationships, offering a valuable resource for researchers in oncology and drug discovery.

Introduction to 1,2,4-Triazole-3-thiol Derivatives in Oncology

The 1,2,4-triazole scaffold is a privileged heterocyclic motif in medicinal chemistry, present in a variety of FDA-approved drugs.[3] Its derivatives are known to exhibit a wide range of pharmacological activities, including anticancer properties.[4][5] The incorporation of a thiol or thione group at the 3-position of the 1,2,4-triazole ring often enhances the biological activity of the parent compound.[3][6] These sulfur-containing derivatives have demonstrated significant cytotoxic effects against a spectrum of human cancer cell lines, including those of the breast, colon, lung, and melanoma.[6][7][8] Their mechanisms of action are multifaceted, often involving the inhibition of crucial cellular targets such as kinases, growth factor receptors, and components of the cell division machinery.[4][9]

Synthesis of 1,2,4-Triazole-3-thiol Derivatives

The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is typically achieved through a two-step process involving the formation of a thiosemicarbazide intermediate followed by cyclization. A general synthetic pathway is outlined below.

General Synthetic Workflow

G A Acid Hydrazide C Thiosemicarbazide Intermediate A->C B Isothiocyanate B->C E 4,5-Disubstituted-4H-1,2,4-triazole-3-thiol C->E D Base (e.g., NaOH, KOH) D->E

Caption: General synthetic workflow for 4,5-disubstituted-4H-1,2,4-triazole-3-thiols.

Experimental Protocols

General Synthesis of 4,5-Disubstituted-4H-1,2,4-triazole-3-thiols

This protocol describes a common method for the synthesis of 1,2,4-triazole-3-thiol derivatives, which involves the reaction of a hydrazide with an isothiocyanate, followed by cyclization.[10]

Step 1: Synthesis of 1-Aroyl-4-aryl-thiosemicarbazides

  • A solution of an appropriate aromatic acid hydrazide (10 mmol) in ethanol (50 mL) is prepared.

  • To this solution, the corresponding aryl isothiocyanate (10 mmol) is added dropwise with constant stirring.

  • The reaction mixture is refluxed for 4-6 hours.

  • After cooling to room temperature, the precipitated solid is filtered, washed with cold ethanol, and dried under vacuum to yield the 1-aroyl-4-aryl-thiosemicarbazide.

Step 2: Cyclization to 4,5-Disubstituted-4H-1,2,4-triazole-3-thiols

  • The synthesized thiosemicarbazide (5 mmol) is dissolved in a 2N aqueous sodium hydroxide solution (25 mL).

  • The mixture is heated under reflux for 6-8 hours.

  • After cooling, the solution is acidified to a pH of 5-6 with dilute hydrochloric acid.

  • The resulting precipitate is filtered, washed thoroughly with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure 4,5-disubstituted-4H-1,2,4-triazole-3-thiol.

In Vitro Anticancer Activity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[5][8][11]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The synthesized 1,2,4-triazole-3-thiol derivatives are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. These are then serially diluted with culture medium to achieve a range of final concentrations. The cells are treated with these dilutions and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curves.

Quantitative Analysis of Anticancer Activity

The in vitro cytotoxic activity of novel 1,2,4-triazole-3-thiol derivatives has been evaluated against a panel of human cancer cell lines. The IC50 values, representing the concentration of a compound required for 50% inhibition of cell growth, are summarized in the tables below for easy comparison.

Table 1: Anticancer Activity of 1,2,4-Triazole-3-thiol Hydrazone Derivatives [6]

CompoundHuman Melanoma (IGR39) IC50 (µM)Triple-Negative Breast Cancer (MDA-MB-231) IC50 (µM)Pancreatic Carcinoma (Panc-1) IC50 (µM)
4 >502.1 ± 0.311.2 ± 1.5
14 >503.5 ± 0.417.3 ± 2.1
18 13.4 ± 1.84.6 ± 0.58.9 ± 1.1
Dacarbazine 22.5 ± 2.9--
Erlotinib --9.7 ± 1.2

Table 2: Anticancer Activity of Pyridine-Substituted 1,2,4-Triazole-3-thiol Derivatives [8]

CompoundMurine Melanoma (B16F10) IC50 (µM)
TP1 61.11
TP2 55.43
TP3 51.21
TP4 48.76
TP5 45.12
TP6 41.12
TP7 58.98

Table 3: Anticancer Activity of 1,2,3-Triazole-Linked 1,2,4-Triazole-3-thiol Derivatives [7]

CompoundHuman Colon Carcinoma (Caco-2) IC50 (µM)Human Breast Adenocarcinoma (MCF-7) IC50 (µM)
17 10.15 ± 1.20.31 ± 0.04
22 4.98 ± 0.63.31 ± 0.4
25 7.22 ± 0.94.46 ± 0.5
Doxorubicin 0.45 ± 0.050.52 ± 0.06

Mechanisms of Anticancer Action

The anticancer effects of 1,2,4-triazole-3-thiol derivatives are attributed to their ability to interfere with various cellular processes critical for cancer cell proliferation, survival, and metastasis. Key mechanisms include the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.

Inhibition of Protein Kinases

Many 1,2,4-triazole derivatives have been identified as potent inhibitors of various protein kinases that are often dysregulated in cancer. These include Epidermal Growth Factor Receptor (EGFR), BRAF, and Cyclin-Dependent Kinases (CDKs).[4][9]

G cluster_0 Signaling Pathways EGFR EGFR Proliferation Cell Proliferation EGFR->Proliferation Survival Cell Survival EGFR->Survival BRAF BRAF BRAF->Proliferation CDK4_6 CDK4/6 CellCycle Cell Cycle Progression CDK4_6->CellCycle Triazole 1,2,4-Triazole-3-thiol Derivatives Triazole->EGFR Inhibition Triazole->BRAF Inhibition Triazole->CDK4_6 Inhibition

Caption: Inhibition of key protein kinases by 1,2,4-triazole-3-thiol derivatives.

Induction of Apoptosis

Several studies have demonstrated that 1,2,4-triazole-3-thiol derivatives can induce apoptosis, or programmed cell death, in cancer cells. This is often mediated through the modulation of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family and the activation of caspases.

G Triazole 1,2,4-Triazole-3-thiol Derivatives Bax Bax (Pro-apoptotic) Triazole->Bax Upregulation Bcl2 Bcl-2 (Anti-apoptotic) Triazole->Bcl2 Downregulation Caspases Caspase Activation Bax->Caspases Bcl2->Caspases Inhibition Apoptosis Apoptosis Caspases->Apoptosis

Caption: Proposed apoptotic pathway induced by 1,2,4-triazole-3-thiol derivatives.

Structure-Activity Relationship (SAR)

The anticancer potency of 1,2,4-triazole-3-thiol derivatives is significantly influenced by the nature and position of substituents on the triazole ring and its appended moieties. Key SAR observations include:

  • Substituents on the Phenyl Ring: The presence of electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) on the phenyl rings attached to the triazole core can modulate the anticancer activity. For instance, derivatives with 2,4-dichloro or 4-bromo substitutions have shown enhanced cytotoxicity.[5]

  • Hydrazone Moiety: The incorporation of a hydrazone linkage has been a successful strategy in developing potent anticancer agents. The nature of the aldehyde or ketone condensed with the hydrazide influences the biological activity.[6]

  • Lipophilicity: The overall lipophilicity of the molecule plays a crucial role in its ability to penetrate cell membranes and interact with intracellular targets.

Conclusion and Future Perspectives

Novel 1,2,4-triazole-3-thiol derivatives represent a promising class of compounds with significant anticancer potential. Their straightforward synthesis, diverse biological activities, and amenability to structural modification make them attractive candidates for further drug development. Future research should focus on optimizing the lead compounds to enhance their potency and selectivity, conducting in vivo efficacy and toxicity studies, and further elucidating their precise molecular mechanisms of action. The development of these derivatives could lead to the discovery of novel and effective therapeutic agents for the treatment of various cancers.

References

An In-depth Technical Guide to the Synthesis of 5-Substituted-4-amino-1,2,4-triazole-3-thiols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the prevalent synthetic methodologies for obtaining 5-substituted-4-amino-1,2,4-triazole-3-thiols, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities. This document details the most common synthetic routes, provides specific experimental protocols, summarizes quantitative data, and illustrates the reaction pathways and workflows.

Introduction

5-Substituted-4-amino-1,2,4-triazole-3-thiols are a versatile scaffold in the design and synthesis of novel therapeutic agents. The presence of the amino, thiol, and triazole moieties imparts a unique chemical reactivity, allowing for a wide range of structural modifications to explore structure-activity relationships (SAR). These compounds have been reported to exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, anticonvulsant, anti-inflammatory, and anticancer properties. This guide focuses on the key synthetic strategies for the preparation of these valuable heterocyclic building blocks.

Core Synthetic Methodologies

There are three primary and widely adopted synthetic routes for the preparation of 5-substituted-4-amino-1,2,4-triazole-3-thiols:

  • From Thiocarbohydrazide and Carboxylic Acids: This is a direct and versatile one-pot reaction involving the condensation of thiocarbohydrazide with a variety of aliphatic or aromatic carboxylic acids.

  • From Carboxylic Acid Hydrazides and Carbon Disulfide: This two-step method involves the initial formation of a potassium dithiocarbazinate salt from a carboxylic acid hydrazide and carbon disulfide, followed by cyclization with hydrazine hydrate.

  • From 5-Substituted-2-mercapto-1,3,4-oxadiazoles: This approach involves the ring transformation of a pre-synthesized 5-substituted-2-mercapto-1,3,4-oxadiazole upon treatment with hydrazine hydrate.

The following sections provide detailed experimental protocols for each of these methods, accompanied by tables of quantitative data for various substituted analogs and visual representations of the synthetic workflows.

Method 1: Synthesis from Thiocarbohydrazide and Carboxylic Acids

This method is one of the most straightforward approaches for the synthesis of 5-substituted-4-amino-1,2,4-triazole-3-thiols. The reaction proceeds via the condensation of thiocarbohydrazide with a carboxylic acid, often under neat conditions (fusion) or with the assistance of microwave irradiation to accelerate the reaction.

Experimental Protocols

Protocol 1.1: Conventional Fusion Method [1]

  • Reaction Setup: In a round-bottom flask, thoroughly mix thiocarbohydrazide (0.1 mol) and the desired substituted carboxylic acid (0.1 mol).

  • Heating: Heat the mixture in an oil bath. The temperature should be maintained at the melting point of the specific carboxylic acid used. The reaction is typically heated for 1-2 hours.

  • Work-up: After cooling to room temperature, the solidified reaction mass is triturated with a saturated sodium bicarbonate solution to remove any unreacted carboxylic acid.

  • Purification: The resulting solid product is filtered, washed thoroughly with water, and recrystallized from a suitable solvent, such as ethanol, to afford the pure 5-substituted-4-amino-1,2,4-triazole-3-thiol.

Protocol 1.2: Microwave-Assisted Synthesis [2]

  • Reaction Mixture: Place thiocarbohydrazide (10 mmol) and the aliphatic carboxylic acid (10 mmol) in a microwave-safe reaction vessel.

  • Microwave Irradiation: Subject the mixture to microwave irradiation at a suitable power level (e.g., 150-300 W) for a short duration, typically ranging from 2 to 10 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, cool the vessel to room temperature. Add a small amount of ethanol and triturate the solid.

  • Purification: Filter the solid product, wash with cold ethanol, and dry under vacuum to obtain the desired product.

Data Presentation
Substituent (R)MethodReaction Time (min)Yield (%)Melting Point (°C)Reference
UndecylMicrowave-78112-113.5[2]
TridecylMicrowave-75110-112.5[2]
PentadecylMicrowave-71108-110[2]
HeptadecylMicrowave-70106-108[2]

Logical Workflow Diagram

G Workflow for Synthesis from Thiocarbohydrazide cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Thiocarbohydrazide Thiocarbohydrazide Mix_Heat Mix and Heat (Fusion or Microwave) Thiocarbohydrazide->Mix_Heat Carboxylic_Acid R-COOH Carboxylic_Acid->Mix_Heat Cooling Cooling Mix_Heat->Cooling Condensation Trituration Triturate with NaHCO3 solution Cooling->Trituration Filtration Filtration Trituration->Filtration Recrystallization Recrystallization Filtration->Recrystallization Final_Product 5-R-4-amino-1,2,4-triazole-3-thiol Recrystallization->Final_Product

Caption: Synthesis from Thiocarbohydrazide Workflow.

Method 2: Synthesis from Carboxylic Acid Hydrazides and Carbon Disulfide

This widely used two-step method offers a reliable route to the target compounds. The first step involves the formation of a potassium 3-aroyldithiocarbazate intermediate, which is then cyclized with hydrazine hydrate.

Experimental Protocols

Protocol 2.1: Synthesis of Potassium 3-Aroyldithiocarbazate [3][4]

  • Reaction Setup: Dissolve the substituted carboxylic acid hydrazide (0.1 mol) and potassium hydroxide (0.15 mol) in absolute ethanol (100 mL) with stirring.

  • Addition of Carbon Disulfide: Cool the solution in an ice bath and add carbon disulfide (0.15 mol) dropwise over 30 minutes.

  • Reaction: Stir the reaction mixture at room temperature for 12-16 hours.

  • Isolation: The precipitated potassium salt is collected by filtration, washed with cold ether, and dried. This intermediate is typically used in the next step without further purification.

Protocol 2.2: Cyclization to 4-Amino-1,2,4-triazole-3-thiol [3][4]

  • Reaction Setup: Suspend the potassium 3-aroyldithiocarbazate (0.02 mol) in water (40 mL).

  • Addition of Hydrazine Hydrate: Add hydrazine hydrate (0.04 mol, 99-100%) to the suspension.

  • Reflux: Heat the mixture to reflux for 4-6 hours. The evolution of hydrogen sulfide gas is typically observed.

  • Work-up: Cool the reaction mixture to room temperature and dilute with cold water (100 mL). Acidify the solution with concentrated hydrochloric acid or acetic acid until the product precipitates.

  • Purification: Filter the solid product, wash thoroughly with cold water, and recrystallize from ethanol to yield the pure 5-substituted-4-amino-1,2,4-triazole-3-thiol.

Data Presentation
Substituent (R)Yield (%)Melting Point (°C)Reference
Phenyl65.1198-200[4]
4-Chlorophenyl65139[3]
4-Methoxyphenyl68204[3]
4-Bromophenyl70205[3]
4-Nitrophenyl62213[3]
Furan-2-yl45202-203[5]
Benzyl53207-209[5]

Logical Workflow Diagram

G Workflow for Synthesis from Carboxylic Acid Hydrazides cluster_step1 Step 1: Dithiocarbazate Formation cluster_step2 Step 2: Cyclization cluster_workup Work-up & Purification cluster_product Final Product Acid_Hydrazide R-CO-NHNH2 CS2_KOH CS2, KOH, Ethanol Acid_Hydrazide->CS2_KOH Stirring Stir at RT CS2_KOH->Stirring Dithiocarbazate Potassium 3-Aroyldithiocarbazate Stirring->Dithiocarbazate Hydrazine Hydrazine Hydrate Dithiocarbazate->Hydrazine Reflux Reflux Hydrazine->Reflux Cyclization Acidification Acidification Reflux->Acidification Precipitation Precipitation Acidification->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Final_Product 5-R-4-amino-1,2,4-triazole-3-thiol Recrystallization->Final_Product

Caption: Synthesis from Carboxylic Acid Hydrazides Workflow.

Method 3: Synthesis from 5-Substituted-2-mercapto-1,3,4-oxadiazoles

This method involves a ring transformation reaction where a 1,3,4-oxadiazole ring is converted into a 1,2,4-triazole ring upon treatment with hydrazine hydrate.

Experimental Protocols

Protocol 3.1: Synthesis of 5-Substituted-2-mercapto-1,3,4-oxadiazole [6]

  • Reaction Setup: To a solution of the aryl hydrazide (10 mmol) in ethanol (30 mL), add potassium hydroxide (10 mmol) in absolute ethanol (50 mL) and carbon disulfide (20 mmol).

  • Reflux: Reflux the mixture for approximately 5 hours, or until the evolution of hydrogen sulfide ceases.

  • Work-up: Cool the reaction mixture to room temperature and dilute with water. Acidify with dilute hydrochloric acid to precipitate the 5-substituted-2-mercapto-1,3,4-oxadiazole.

  • Isolation: Filter the solid, wash with cold water, and dry. The product can be used in the next step without extensive purification.

Protocol 3.2: Conversion to 4-Amino-1,2,4-triazole-3-thiol [6][7]

  • Reaction Setup: A mixture of the 5-substituted-2-mercapto-1,3,4-oxadiazole (10 mmol) and hydrazine hydrate (10 mmol) in a suitable solvent such as absolute ethanol (for conventional heating) or in dry pyridine (15 mL) is prepared.[6][7]

  • Reaction Conditions:

    • Conventional Heating: Reflux the mixture in absolute ethanol for 8-9 hours.[7]

    • Microwave Irradiation: Expose the mixture to microwave irradiation intermittently (e.g., 30-second intervals) for a total of 4.5 minutes.[6]

  • Work-up: Cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid.

  • Purification: The precipitated solid is filtered, washed thoroughly with cold water, and recrystallized from ethanol.

Data Presentation
Substituent (R)MethodYield (%)Melting Point (°C)Reference
Pyridin-4-ylConventional--[7]
4-MethoxyphenylMicrowave68204[6]

Logical Workflow Diagram

G Workflow for Synthesis from 1,3,4-Oxadiazoles cluster_step1 Step 1: Oxadiazole Synthesis cluster_step2 Step 2: Ring Transformation cluster_workup Work-up & Purification cluster_product Final Product Aryl_Hydrazide Aryl Hydrazide Reagents1 KOH, CS2, Ethanol Aryl_Hydrazide->Reagents1 Reflux1 Reflux Reagents1->Reflux1 Oxadiazole 5-Aryl-2-mercapto-1,3,4-oxadiazole Reflux1->Oxadiazole Hydrazine2 Hydrazine Hydrate Oxadiazole->Hydrazine2 Reaction2 Reflux or Microwave Hydrazine2->Reaction2 Ring Transformation Neutralization Neutralization Reaction2->Neutralization Filtration Filtration Neutralization->Filtration Recrystallization Recrystallization Filtration->Recrystallization Final_Product 5-Aryl-4-amino-1,2,4-triazole-3-thiol Recrystallization->Final_Product

Caption: Synthesis from 1,3,4-Oxadiazoles Workflow.

Conclusion

The synthesis of 5-substituted-4-amino-1,2,4-triazole-3-thiols can be efficiently achieved through several reliable methods. The choice of synthetic route may depend on the availability of starting materials, the desired scale of the reaction, and the nature of the substituent. The direct condensation of thiocarbohydrazide with carboxylic acids offers a straightforward approach, particularly amenable to microwave-assisted synthesis for rapid product formation. The method involving carboxylic acid hydrazides and carbon disulfide is a robust and widely applicable two-step process. Finally, the ring transformation of 1,3,4-oxadiazoles provides an alternative pathway. The detailed protocols and compiled data in this guide are intended to assist researchers in the selection and execution of the most suitable synthetic strategy for their specific research and development needs in the pursuit of novel and effective therapeutic agents.

References

Unveiling Novel Biological Targets for 4-Amino-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biological activities of 4-Amino-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol and its derivatives, with a focus on identifying novel biological targets for therapeutic intervention. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant pathways and workflows to facilitate further research and development in this area.

Core Biological Activity: Antiradical and Antioxidant Properties

The primary and most consistently reported biological activity of this compound and its analogs is their capacity to act as potent radical scavengers. This antioxidant activity is a cornerstone for their potential therapeutic applications in conditions associated with oxidative stress.

Quantitative Analysis of Antiradical Activity

The antiradical efficacy of the parent compound and its derivatives has been quantified using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. The results are summarized in the table below, with ascorbic acid used as a standard for comparison.

CompoundConcentration (M)Antiradical Effect (%)
4-Amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol 1 x 10⁻³88.89%
1 x 10⁻⁴53.78%
4-fluorobenzylidene derivative1 x 10⁻³Slightly decreased
2-hydroxybenzylidene derivative1 x 10⁻³High
Ascorbic Acid-Reference Standard

Data sourced from a study on the antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives.[1]

Experimental Protocol: DPPH Radical Scavenging Assay

The following protocol outlines the methodology used to determine the antiradical activity of the subject compounds.[1]

Materials:

  • This compound and its derivatives

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Ethanol

  • Spectrophotometer

Procedure:

  • Prepare alcoholic solutions of the test compounds at varying concentrations (e.g., 1 x 10⁻³ M and 1 x 10⁻⁴ M).

  • Prepare a solution of DPPH in ethanol. The solution should have an intense purple color.

  • Mix the test compound solutions with the DPPH solution.

  • Incubate the mixture at room temperature in the dark for a specified period.

  • Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • The antiradical activity is calculated as the percentage of DPPH radical scavenging, determined by the decrease in absorbance of the DPPH solution upon addition of the test compound. A color change from intense purple to yellow indicates radical scavenging.

Potential Novel Biological Targets and Mechanisms of Action

While antioxidant activity is well-documented, the broader therapeutic potential of this compound lies in the diverse biological activities exhibited by the 1,2,4-triazole scaffold. These include antimicrobial, antifungal, and anticancer effects, suggesting multiple potential molecular targets.

Proposed Antioxidant Mechanism

The antioxidant activity of this compound is attributed to its ability to donate a hydrogen atom to neutralize free radicals. The thione-thiol tautomerism of the triazole ring plays a crucial role in this process.

G cluster_0 Antioxidant Mechanism Compound 4-Amino-5-(2-thienyl)- 4H-1,2,4-triazole-3-thiol DPPH_radical DPPH• (Free Radical) Compound_radical Triazole Radical Compound->Compound_radical Loses H• Neutralized_DPPH DPPH-H (Neutralized) DPPH_radical->Neutralized_DPPH H• donation

Caption: Proposed mechanism of DPPH radical scavenging.

Broader Biological Activities of the 1,2,4-Triazole Scaffold

Derivatives of 4-amino-1,2,4-triazole-3-thiol have shown a wide range of pharmacological activities, suggesting that the 2-thienyl variant may also interact with similar targets.[2] These activities include:

  • Antimicrobial and Antifungal: The 1,2,4-triazole nucleus is a key component of several antifungal drugs.[2][3] Potential targets could include enzymes involved in fungal cell wall synthesis or ergosterol biosynthesis.

  • Anticancer: Metal complexes of related 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol have demonstrated cytotoxicity against breast cancer cell lines (MCF-7).[4] This suggests potential interactions with pathways involved in cancer cell proliferation and survival.

  • Enzyme Inhibition: The 4-amino-1,2,4-triazole-3-thione scaffold has been identified as a promising starting point for the design of inhibitors of serine and metallo-β-lactamases, which are key enzymes in bacterial antibiotic resistance.[5]

Experimental Workflow for Target Identification

The following workflow outlines a systematic approach to identifying novel biological targets for this compound.

G cluster_1 Experimental Workflow for Target Identification start Synthesis of 4-Amino-5-(2-thienyl)- 4H-1,2,4-triazole-3-thiol & Derivatives phenotypic_screening Phenotypic Screening (Antimicrobial, Anticancer, etc.) start->phenotypic_screening target_based_screening Target-Based Screening (Enzyme Assays, Receptor Binding) start->target_based_screening hit_identification Hit Identification & Lead Optimization phenotypic_screening->hit_identification target_based_screening->hit_identification mechanism_studies Mechanism of Action Studies (Signaling Pathways, etc.) hit_identification->mechanism_studies preclinical Preclinical Development mechanism_studies->preclinical

Caption: Workflow for novel biological target discovery.

Future Directions and Conclusion

This compound is a promising scaffold for drug discovery. While its antioxidant properties are established, further investigation into its potential as an antimicrobial, antifungal, and anticancer agent is warranted. The experimental workflow outlined in this guide provides a roadmap for elucidating its mechanism of action and identifying novel biological targets. Future research should focus on target-based screening against enzymes and receptors implicated in microbial and cancer biology, as well as in-depth studies of its effects on cellular signaling pathways. The structural versatility of the 1,2,4-triazole ring offers significant opportunities for the development of new therapeutic agents.[6]

References

Methodological & Application

Application Note & Synthesis Protocol: 4-Amino-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed, step-by-step protocol for the laboratory-scale synthesis of 4-Amino-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol. The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities including antifungal, antimicrobial, anticonvulsant, and anticancer properties.[1][2][3] This protocol is adapted from established methods for synthesizing analogous 4,5-disubstituted-4H-1,2,4-triazole-3-thiols.[1][4] The procedure involves a three-step reaction sequence starting from thiophene-2-carbohydrazide, followed by the formation of a potassium dithiocarbazinate salt, and subsequent cyclization with hydrazine hydrate. This guide includes comprehensive safety precautions, materials lists, reaction workflows, and characterization data.

Critical Safety Precautions

This synthesis involves hazardous materials and produces toxic byproducts. All procedures must be conducted by trained personnel in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

  • Hydrazine Hydrate (N₂H₄·H₂O): Highly toxic, corrosive, and a suspected carcinogen. Avoid inhalation, ingestion, and skin contact.

  • Carbon Disulfide (CS₂): Extremely flammable with a low flash point. It is toxic and can be absorbed through the skin. All sources of ignition must be eliminated.

  • Potassium Hydroxide (KOH): Corrosive. Causes severe skin burns and eye damage.

  • Hydrogen Sulfide (H₂S): A toxic, flammable gas with the characteristic odor of rotten eggs is evolved during the cyclization step.[2] Exposure can cause respiratory paralysis and death. The reaction must be performed in a high-efficiency fume hood.

  • Triazole Derivatives: The final product and intermediates may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[5][6]

Reaction Pathway

The synthesis follows a three-step process starting from thiophene-2-carbohydrazide.

G cluster_0 Step 1: Dithiocarbazinate Salt Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Purification A Thiophene-2-carbohydrazide B Potassium 2-(thiophen-2-ylcarbonyl) hydrazine-1-carbodithioate A->B + CS₂ + KOH / Ethanol C Potassium Salt (from Step 1) D This compound C->D + Hydrazine Hydrate Reflux, H₂O (- H₂S) E Crude Product F Pure Product E->F Acidification (HCl) Recrystallization (Ethanol)

Caption: Chemical synthesis pathway for the target compound.

Materials and Methods

Materials and Reagents
ReagentCAS NumberRecommended Purity
Thiophene-2-carbohydrazide2361-27-5≥98%
Carbon Disulfide (CS₂)75-15-0≥99%
Potassium Hydroxide (KOH)1310-58-3≥85% (pellets)
Hydrazine Hydrate (80%)7803-57-880% solution
Absolute Ethanol64-17-5≥99.5%
Hydrochloric Acid (HCl)7647-01-037% (concentrated)
Deionized Water7732-18-5-
Equipment
EquipmentPurpose
Round-bottom flasks (250 mL, 500 mL)Reaction vessels
Magnetic stirrer with hotplateHeating and mixing
Reflux condenserTo prevent solvent loss during heating
Buchner funnel and filter flaskFiltration
Beakers and graduated cylindersMeasuring and holding liquids
pH paper or pH meterTo check acidity
Rotary evaporatorSolvent removal
Melting point apparatusProduct characterization

Experimental Workflow

Caption: Step-by-step experimental workflow diagram.

Step-by-Step Synthesis Protocol

This protocol is based on a 0.05 mole starting scale.

Step 1: Synthesis of Potassium 2-(thiophen-2-ylcarbonyl)hydrazine-1-carbodithioate
  • In a 250 mL round-bottom flask, dissolve thiophene-2-carbohydrazide (7.1 g, 0.05 mol) and potassium hydroxide (3.3 g, 0.06 mol) in 100 mL of absolute ethanol.

  • Cool the solution in an ice bath. While stirring, add carbon disulfide (4.2 g or 3.3 mL, 0.055 mol) dropwise over 30 minutes.

  • After the addition is complete, remove the ice bath and continue stirring the mixture at room temperature for 12-18 hours.[4]

  • A yellow precipitate of the potassium salt will form. Collect the solid by vacuum filtration using a Buchner funnel.

  • Wash the precipitate with 50 mL of cold anhydrous ether to remove unreacted starting materials.

  • Dry the potassium salt in a vacuum desiccator. This salt is typically used in the next step without further purification.[2][4]

Step 2: Synthesis of this compound
  • Place the dried potassium salt (approx. 0.05 mol) in a 500 mL round-bottom flask. Add 100 mL of deionized water.

  • To this suspension, add hydrazine hydrate (5.0 g or 5.0 mL, 0.1 mol).

  • Attach a reflux condenser and heat the mixture to reflux with vigorous stirring. The color of the mixture may change from yellow to green.[1]

  • Continue refluxing for 4-6 hours. During this time, hydrogen sulfide (H₂S) gas will evolve. The cessation of H₂S evolution can be monitored using lead acetate paper (it will no longer turn black). This step must be performed in a high-performance fume hood.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with 100 mL of cold water.

  • Slowly acidify the solution by adding concentrated hydrochloric acid dropwise until the pH is approximately 1-2.

  • A white or off-white precipitate of the final product will form. Stir the mixture in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the crude product by vacuum filtration, wash thoroughly with cold water, and air dry.

Step 3: Purification
  • Recrystallize the crude solid from hot ethanol to obtain the pure this compound as a crystalline solid.

  • Dry the purified product in a vacuum oven at 60 °C.

Characterization and Expected Results

The structure of the synthesized compound should be confirmed using standard analytical techniques.

PropertyExpected Value / Characteristics
Molecular Formula C₆H₆N₄S₂
Molecular Weight 198.27 g/mol
Appearance White to off-white crystalline powder
Melting Point Expected in the range of 190-220 °C (based on similar structures[1])
FTIR (cm⁻¹) Expected peaks around 3300-3450 (N-H stretch of NH₂), 2500-2600 (S-H stretch, may be weak), 1600-1630 (C=N stretch).[4][7]
¹H-NMR (DMSO-d₆, δ ppm) Expected signals: a singlet for the NH₂ protons (around 5.8 ppm), multiplets for the thienyl protons (7.0-8.0 ppm), and a broad singlet for the SH proton (13.5-14.0 ppm).[1][7]
Yield 60-75% (typical for this type of reaction[1])

References

Application of 4-Amino-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The heterocyclic scaffold, 1,2,4-triazole, is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. The incorporation of a thiol group at the 3-position and an amino group at the 4-position of the triazole ring, along with a substituted moiety at the 5-position, has been shown to be a fruitful strategy for the development of potent therapeutic agents. This document focuses on the synthesis, potential applications, and experimental protocols for a specific derivative, 4-Amino-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol , a compound of significant interest in modern drug discovery. The presence of the thiophene ring, a bioisostere of the benzene ring, often enhances biological activity and modulates pharmacokinetic properties.

Synthesis of this compound

The synthesis of the target compound is a multi-step process that begins with thiophene-2-carbohydrazide. The general synthetic route involves the formation of a potassium dithiocarbazate intermediate, followed by cyclization with hydrazine hydrate.

Experimental Protocol: Synthesis

Materials:

  • Thiophene-2-carbohydrazide

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Absolute ethanol

  • Hydrazine hydrate (80-99%)

  • Hydrochloric acid (HCl)

  • Distilled water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Beakers, graduated cylinders, and filtration apparatus

  • pH paper or pH meter

Procedure:

  • Formation of Potassium Dithiocarbazate Salt:

    • In a round-bottom flask, dissolve potassium hydroxide (0.1 mol) in absolute ethanol (100 mL).

    • To this solution, add thiophene-2-carbohydrazide (0.1 mol) and stir until it dissolves.

    • Cool the mixture in an ice bath and slowly add carbon disulfide (0.12 mol) dropwise while stirring vigorously.

    • Continue stirring the reaction mixture at room temperature for 12-18 hours.

    • The precipitated potassium dithiocarbazate salt is collected by filtration, washed with cold absolute ethanol, and dried under vacuum.

  • Cyclization to form this compound:

    • Suspend the dried potassium dithiocarbazate salt (0.05 mol) in water (50 mL) in a round-bottom flask equipped with a reflux condenser.

    • Add hydrazine hydrate (0.1 mol) to the suspension.

    • Reflux the reaction mixture for 4-6 hours. The color of the mixture may change, and the evolution of hydrogen sulfide gas may be observed (use a lead acetate paper test for confirmation, and perform in a well-ventilated fume hood).

    • After reflux, cool the reaction mixture to room temperature.

    • Carefully acidify the cooled solution with dilute hydrochloric acid to a pH of 5-6.

    • The white precipitate of this compound is formed.

    • Collect the precipitate by filtration, wash thoroughly with cold water, and recrystallize from ethanol to obtain the purified product.

Characterization: The structure of the synthesized compound should be confirmed using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

G cluster_synthesis Synthesis Workflow Thiophene_Hydrazide Thiophene-2-carbohydrazide Dithiocarbazate Potassium Dithiocarbazate Salt Thiophene_Hydrazide->Dithiocarbazate Stirring at RT CS2_KOH CS2 / KOH in Ethanol CS2_KOH->Dithiocarbazate Triazole_Thiol This compound Dithiocarbazate->Triazole_Thiol Reflux Acidification Acidification (HCl) Hydrazine Hydrazine Hydrate Hydrazine->Triazole_Thiol Triazole_Thiol->Triazole_Thiol

Caption: Synthetic pathway for this compound.

Applications in Drug Discovery

Antimicrobial Activity

Derivatives of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol have demonstrated significant activity against a range of pathogenic bacteria and fungi. The presence of the thiol and amino groups, along with the thiophene moiety, is believed to contribute to their antimicrobial efficacy.

Quantitative Antimicrobial Data (for related compounds):

Compound IDSubstituent at C5Test OrganismMIC (µg/mL)Reference
4c 4-HydroxyphenylS. aureus16[1]
B. subtilis20[1]
4e 4-BromophenylE. coli25[1]
S. typhi31[1]
C. albicans24[1]
A. niger32[1]

Note: The data presented is for derivatives with different substituents at the 5-position, indicating the potential antimicrobial profile of the 2-thienyl derivative.

Experimental Protocol: Antimicrobial Screening (Agar Well Diffusion Method)

Materials:

  • Nutrient Agar or Mueller-Hinton Agar

  • Sterile Petri plates

  • Bacterial and/or fungal cultures

  • Sterile cork borer (6-8 mm diameter)

  • Micropipettes

  • Incubator

  • Laminar air flow hood

  • Test compound (this compound)

  • Standard antibiotic and/or antifungal drugs (e.g., Ciprofloxacin, Fluconazole)

  • Solvent control (e.g., DMSO)

Procedure:

  • Media Preparation: Prepare and sterilize the agar medium according to the manufacturer's instructions. Pour the molten agar into sterile Petri plates and allow it to solidify in a laminar air flow hood.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Seeding of Plates: Uniformly spread the microbial inoculum over the surface of the solidified agar plates using a sterile cotton swab.

  • Well Preparation: Aseptically punch wells of 6-8 mm diameter into the seeded agar plates using a sterile cork borer.

  • Compound Loading: Add a defined volume (e.g., 50-100 µL) of the test compound solution (at a specific concentration, dissolved in a suitable solvent like DMSO) into the wells. Similarly, add the standard drug and solvent control to separate wells.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.

  • Data Collection: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.

Anticancer Activity

The 1,2,4-triazole scaffold is a key component of several approved anticancer drugs. Derivatives of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol have shown promising cytotoxic effects against various cancer cell lines. The proposed mechanism of action often involves the induction of apoptosis.

Quantitative Anticancer Data (for related compounds):

Compound IDSubstituent at C5Cancer Cell LineIC₅₀ (µM)Reference
6b Phenyl (as part of a larger hydroxamic acid derivative)MDA-MB-2315.71 ± 2.29 (as µg/mL)[2]
MCF-7-[2]
HCT 116-[2]
Compound 10 Phenyl (as part of a larger hydrazone derivative)IGR39 (Melanoma)-[3]
MDA-MB-231-[3]
Panc-1 (Pancreatic)-[3]

Note: The data presented is for derivatives with different substituents at the 5-position and further chemical modifications, highlighting the potential of the core scaffold in anticancer drug design.

Experimental Protocol: In Vitro Anticancer Screening (MTT Assay)

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compound (this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Multi-well plate reader (spectrophotometer)

  • CO₂ incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours in a CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a multi-well plate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

Proposed Mechanism of Anticancer Action: Induction of Apoptosis

Several studies on 1,2,4-triazole derivatives suggest that their anticancer activity is mediated through the induction of apoptosis, or programmed cell death. A plausible signaling pathway involves the generation of reactive oxygen species (ROS) and the subsequent activation of the intrinsic (mitochondrial) apoptotic pathway.

G cluster_pathway Proposed Anticancer Signaling Pathway Triazole 4-Amino-5-(2-thienyl)-4H- 1,2,4-triazole-3-thiol CancerCell Cancer Cell Triazole->CancerCell Enters ROS Increased ROS Production CancerCell->ROS Induces Mitochondrion Mitochondrion Bcl2 Bcl-2 (Anti-apoptotic) Inhibition Mitochondrion->Bcl2 Bax Bax (Pro-apoptotic) Activation Mitochondrion->Bax ROS->Mitochondrion Causes Damage CytochromeC Cytochrome c Release Bcl2->CytochromeC Bax->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis

Caption: Proposed mitochondrial-mediated apoptotic pathway induced by the triazole derivative.

Conclusion

This compound represents a promising scaffold for the development of novel antimicrobial and anticancer agents. The synthetic route is well-established, and the biological activities of related compounds are encouraging. The provided protocols offer a starting point for researchers to synthesize, screen, and further investigate the therapeutic potential of this and other related 1,2,4-triazole derivatives. Further studies are warranted to elucidate the precise mechanism of action and to optimize the structure for enhanced efficacy and selectivity.

References

Application Notes and Protocols for the Synthesis of Schiff Bases from 4-amino-1,2,4-triazole-3-thiols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases derived from 4-amino-1,2,4-triazole-3-thiol represent a versatile class of compounds with significant therapeutic potential. The inherent biological activities of the 1,2,4-triazole nucleus, combined with the structural diversity introduced by the Schiff base formation, have led to the development of potent antimicrobial, antifungal, and anticancer agents.[1][2] This document provides detailed methodologies for the synthesis of these Schiff bases, summarizes their biological activities, and elucidates their mechanism of action.

The synthetic pathway generally involves a two-step process: the synthesis of the core intermediate, 4-amino-1,2,4-triazole-3-thiol, followed by its condensation with a variety of aromatic aldehydes to yield the target Schiff bases. These compounds are characterized by the presence of an azomethine group (-N=CH-), which is crucial for their biological activity.[3]

Synthesis of 4-amino-1,2,4-triazole-3-thiol Intermediate

The precursor, 4-amino-1,2,4-triazole-3-thiol, is typically synthesized from a starting aromatic acid or its ester. The general synthetic route is outlined below.

Experimental Workflow: Synthesis of 4-amino-1,2,4-triazole-3-thiol

G cluster_0 Step 1: Hydrazide Formation cluster_1 Step 2: Dithiocarbazinate Salt Formation cluster_2 Step 3: Triazole Ring Closure A Aromatic Acid/Ester C Acid Hydrazide A->C Reflux B Hydrazine Hydrate B->C F Potassium Dithiocarbazinate C->F Stirring at RT D Carbon Disulfide D->F E Potassium Hydroxide E->F H 4-amino-1,2,4-triazole-3-thiol F->H Reflux G Hydrazine Hydrate G->H

Caption: General workflow for the synthesis of the 4-amino-1,2,4-triazole-3-thiol intermediate.

General Protocols for Schiff Base Synthesis

The final Schiff bases are synthesized by the condensation of the 4-amino-1,2,4-triazole-3-thiol intermediate with various substituted aromatic aldehydes. Two common methods are provided below.

Protocol 1: Conventional Heating Method

This method involves refluxing the reactants in the presence of a catalyst.

Materials:

  • 4-amino-1,2,4-triazole-3-thiol

  • Substituted aromatic aldehyde

  • Ethanol or Glacial Acetic Acid

  • Concentrated Sulfuric Acid or Acetic Acid (catalyst)

  • Standard laboratory glassware

Procedure:

  • Dissolve an equimolar amount of 4-amino-1,2,4-triazole-3-thiol and the desired aromatic aldehyde in a suitable solvent such as ethanol or glacial acetic acid in a round-bottom flask.[4]

  • Add a few drops of a catalyst, for instance, concentrated sulfuric acid or glacial acetic acid.[5]

  • Reflux the reaction mixture for a duration ranging from 1 to 5 hours.[4][6] The progress of the reaction can be monitored using thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid product is collected by filtration, washed with a cold solvent (e.g., ethanol), and dried.[6]

  • Recrystallize the crude product from a suitable solvent like hot ethanol to obtain the pure Schiff base.[6]

Protocol 2: Microwave-Assisted Synthesis

This method offers a more environmentally friendly and efficient alternative to conventional heating.[7]

Materials:

  • 4-amino-1,2,4-triazole-3-thiol

  • Substituted aromatic aldehyde

  • Ethanol

  • Microwave synthesizer

Procedure:

  • Place an equimolar mixture of 4-amino-1,2,4-triazole-3-thiol and the substituted benzaldehyde in a microwave-safe reaction vessel.[7]

  • Add a minimal amount of a suitable solvent like ethanol.

  • Irradiate the mixture in a microwave synthesizer at a specified power and for a short duration (typically a few minutes).[7]

  • After the reaction is complete, cool the vessel.

  • The resulting solid product is then purified by recrystallization.

Characterization Data

The synthesized Schiff bases are typically characterized by their melting points and spectroscopic data.

Compound IDAldehyde ReactantMolecular FormulaM.P. (°C)Yield (%)Reference
1 4-ChlorobenzaldehydeC₁₅H₁₁ClN₄S187-19062[5]
2 4-HydroxybenzaldehydeC₁₅H₁₂N₄O₂S-90[4]
3 4-MethoxybenzaldehydeC₁₆H₁₄N₄OS227-23081[3]
4 4-NitrobenzaldehydeC₁₅H₁₁N₅O₂S--[8]
5 SalicylaldehydeC₁₅H₁₂N₄O₂S181-18398[9]

Note: '-' indicates data not available in the cited sources.

Biological Applications and Mechanism of Action

Schiff bases of 4-amino-1,2,4-triazole-3-thiols have demonstrated a broad spectrum of biological activities, with antimicrobial and antifungal effects being the most prominent.

Antimicrobial Activity

These compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria. The mechanism of their antibacterial action is believed to involve the inhibition of essential bacterial enzymes. Molecular docking studies have suggested that these Schiff bases can act as inhibitors of metallo-β-lactamases (MBLs), enzymes that confer resistance to β-lactam antibiotics in bacteria.[5] They are also proposed to inhibit other crucial enzymes like topoisomerase IV, D-Alanyl-D-Alanine Ligase, and dihydrofolate reductase.[7]

Antifungal Activity

Several derivatives have shown promising antifungal activity, particularly against Candida species.[7] The proposed mechanism for their antifungal action is the inhibition of fungal ergosterol biosynthesis, a pathway vital for the integrity of the fungal cell membrane.[10]

Mechanism of Action: Metallo-β-Lactamase Inhibition

G cluster_0 Bacterial Resistance Mechanism cluster_1 Inhibition by Schiff Base A β-Lactam Antibiotic B Metallo-β-Lactamase (MBL) A->B Substrate G Bacterial Cell Lysis A->G Inhibits cell wall synthesis C Hydrolyzed (Inactive) Antibiotic B->C Hydrolysis D Schiff Base of 4-amino-1,2,4-triazole-3-thiol E MBL Active Site (dinuclear zinc center) D->E Binding F Inhibited MBL E->F Inhibition F->A Antibiotic remains active

Caption: Proposed mechanism of action of Schiff bases as metallo-β-lactamase inhibitors.

Conclusion

The synthesis of Schiff bases from 4-amino-1,2,4-triazole-3-thiols provides a robust platform for the development of novel therapeutic agents. The straightforward synthetic protocols, coupled with the significant and diverse biological activities of the resulting compounds, make this an attractive area for further research and drug development. The elucidation of their mechanism of action as enzyme inhibitors opens avenues for rational drug design to create more potent and selective drug candidates.

References

Application Notes and Protocols: 4-Amino-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol as a Ligand for Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of metal complexes derived from the ligand 4-Amino-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol. The protocols are based on established methods for analogous 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol derivatives and are intended to serve as a guide for the exploration of this specific thienyl-substituted compound and its coordination chemistry.

Introduction

1,2,4-triazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for a wide range of biological activities including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][2] The inclusion of a thiol group and an amino group at positions 3 and 4, respectively, of the triazole ring, along with a 2-thienyl substituent at position 5, creates a versatile chelating ligand. This ligand can coordinate with various transition metal ions through its sulfur and nitrogen atoms, leading to the formation of stable metal complexes.[1][3] The biological activity of these ligands is often enhanced upon complexation with metal ions.[4]

This document outlines the synthesis of this compound and its subsequent use in the formation of metal complexes. It also details protocols for the characterization and evaluation of their potential as antimicrobial and anticancer agents.

Data Presentation

Physicochemical and Spectroscopic Data

The following table summarizes typical physicochemical and spectroscopic data for 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol ligands and their metal complexes, which can be used as a reference for the thienyl analogue.

Compound/ComplexMolecular FormulaM.p. (°C)Yield (%)FT-IR (cm⁻¹) ν(N-H), ν(S-H), ν(C=N), ν(C-S)¹H NMR (δ ppm)
Ligand (Aryl = Phenyl) C₈H₈N₄S198-20065~3250, 2736, 1645, 673[1]5.83 (s, 2H, NH₂), 13.97 (s, 1H, SH), 7.5-8.0 (m, 5H, Ar-H)[1]
Ligand (Aryl = Pyridyl) C₇H₇N₅S210-21262~3250, 2736, 1645, 673[5]5.9 (s, 2H, NH₂), 13.9 (s, 1H, SH), 7.9-8.7 (m, 4H, Ar-H)[5]
Ni(II) Complex (Aryl = Phenyl) [Ni(C₈H₇N₄S)₂]>300~70-80Disappearance of ν(S-H), shift in ν(N-H) and ν(C=N)Disappearance of SH proton, downfield shift of NH₂ protons[1]
Co(II) Complex (Aryl = Phenyl) [Co(C₈H₇N₄S)₂]>300~70-80Disappearance of ν(S-H), shift in ν(N-H) and ν(C=N)Disappearance of SH proton, downfield shift of NH₂ protons[1]
Cd(II) Complex (Aryl = Phenyl) [Cd(C₈H₇N₄S)₂]>300~70-80Disappearance of ν(S-H), shift in ν(N-H) and ν(C=N)Disappearance of SH proton, downfield shift of NH₂ protons[1]
Zn(II) Complex (Aryl = Phenyl) [Zn(C₈H₇N₄S)₂]>300~70-80Disappearance of ν(S-H), shift in ν(N-H) and ν(C=N)Disappearance of SH proton, downfield shift of NH₂ protons[1]

Note: The data presented is for phenyl and pyridyl analogues and should be considered as a guideline for the thienyl derivative.

Biological Activity Data

The following tables summarize the in vitro biological activities of analogous triazole-metal complexes.

Table 1: In Vitro Antibacterial Activity (Zone of Inhibition in mm)

Compound/ComplexS. aureusB. subtilisE. coliP. aeruginosa
Ligand (Aryl = Phenyl) ----
Schiff Base of Ligand 10--12
Another Schiff Base 11---
Reference:[6]

Note: The specific Schiff bases are derivatives of the 4-amino group. The data indicates that derivatization and complexation can induce or enhance antimicrobial activity.

Table 2: In Vitro Anticancer Activity (IC₅₀ in µM) against MCF-7 Breast Cancer Cell Line

Compound/ComplexIC₅₀ (µM)
Ligand (Aryl = Phenyl) >100
Ni(II) Complex 75.32
Co(II) Complex 81.64
Cd(II) Complex 28.45
Cr(II) Complex 63.18
Zn(II) Complex 52.57
Cisplatin (Standard) 20.68
Reference:[1]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the synthesis of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol.[6][7]

Step 1: Synthesis of Thiophene-2-carbohydrazide

  • Reflux a mixture of methyl thiophene-2-carboxylate (1 mole) and hydrazine hydrate (3 moles) in absolute ethanol for 4-6 hours.

  • After cooling, the precipitated solid is filtered, washed with cold ethanol, and recrystallized from ethanol to yield thiophene-2-carbohydrazide.

Step 2: Synthesis of Potassium Dithiocarbazinate Salt

  • Dissolve thiophene-2-carbohydrazide (1 mole) in a solution of potassium hydroxide (1.5 moles) in absolute ethanol.

  • Cool the mixture in an ice bath and add carbon disulfide (1.2 moles) dropwise with constant stirring.

  • Continue stirring for 12-18 hours at room temperature.

  • The precipitated potassium dithiocarbazinate salt is filtered, washed with dry ether, and used in the next step without further purification.[7]

Step 3: Synthesis of this compound

  • Reflux a suspension of the potassium dithiocarbazinate salt (1 mole) and hydrazine hydrate (2 moles) in water for several hours, until the evolution of hydrogen sulfide gas ceases (test with lead acetate paper).[6]

  • Cool the reaction mixture and dilute it with cold water.

  • Acidify with dilute hydrochloric acid to precipitate the product.

  • Filter the white solid, wash with cold water, and recrystallize from ethanol.

Synthesis of Metal Complexes

This is a general protocol for the synthesis of metal complexes of this compound.[1][3]

  • Dissolve the ligand (2 mmol) in hot ethanol.

  • In a separate flask, dissolve the metal salt (e.g., NiCl₂·6H₂O, CoCl₂·6H₂O, CdCl₂, ZnCl₂) (1 mmol) in ethanol.

  • Add the metal salt solution dropwise to the ligand solution with constant stirring.

  • Reflux the reaction mixture for 2-3 hours.

  • The resulting colored precipitate is filtered, washed with hot ethanol, and dried in a desiccator.

Characterization of Ligand and Complexes
  • Melting Point: Determined using an open capillary melting point apparatus.

  • FT-IR Spectroscopy: Spectra are recorded on an FT-IR spectrometer using KBr pellets in the range of 4000-400 cm⁻¹.

  • ¹H NMR Spectroscopy: Spectra are recorded on a Bruker spectrometer (400 or 500 MHz) in DMSO-d₆ with TMS as an internal standard.

  • Elemental Analysis: C, H, N, and S analysis is performed on a CHNS analyzer.

In Vitro Antimicrobial Screening (Agar Well Diffusion Method)

This protocol is a standard method for assessing antimicrobial activity.[6]

  • Prepare nutrient agar plates and seed them with the test microorganisms (e.g., S. aureus, E. coli).

  • Create wells of 6 mm diameter in the agar plates.

  • Dissolve the test compounds (ligand and metal complexes) in DMSO to a concentration of 1 mg/mL.

  • Add 100 µL of each test solution to the respective wells.

  • Use a standard antibiotic (e.g., Streptomycin) as a positive control and DMSO as a negative control.

  • Incubate the plates at 37°C for 24 hours.

  • Measure the diameter of the zone of inhibition in mm.

In Vitro Anticancer Activity (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell viability.[1]

  • Culture the cancer cell line (e.g., MCF-7) in a 96-well plate.

  • Treat the cells with various concentrations of the test compounds and incubate for 24-48 hours.

  • Add MTT solution to each well and incubate for another 4 hours.

  • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_ligand Ligand Synthesis cluster_complex Complex Synthesis Thiophene-2-carboxylate Thiophene-2-carboxylate Thiophene-2-carbohydrazide Thiophene-2-carbohydrazide Thiophene-2-carboxylate->Thiophene-2-carbohydrazide Hydrazine Hydrate, EtOH, Reflux Potassium Dithiocarbazinate Potassium Dithiocarbazinate Thiophene-2-carbohydrazide->Potassium Dithiocarbazinate KOH, CS₂, EtOH Ligand This compound Potassium Dithiocarbazinate->Ligand Hydrazine Hydrate, H₂O, Reflux Ligand_ref Ligand Metal Salt Metal Salt Metal Complex Metal Complex Metal Salt->Metal Complex EtOH, Reflux Ligand_ref->Metal Complex Coordination_Diagram cluster_ligand1 Ligand 1 cluster_ligand2 Ligand 2 M M²⁺ N1 N M->N1 Coordination Bond S1 S M->S1 N2 N M->N2 S2 S M->S2 Triazole1 Triazole Ring Thienyl1 Thienyl Group Triazole2 Triazole Ring Thienyl2 Thienyl Group Antimicrobial_Workflow Prepare Seeded Agar Plates Prepare Seeded Agar Plates Create Wells Create Wells Prepare Seeded Agar Plates->Create Wells Add Test Compounds Add Test Compounds Create Wells->Add Test Compounds Incubate Incubate Add Test Compounds->Incubate Measure Zone of Inhibition Measure Zone of Inhibition Incubate->Measure Zone of Inhibition Test Compounds Test Compounds Test Compounds->Add Test Compounds

References

Application Notes and Protocols for Antifungal Activity Screening of 1,2,4-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for screening 1,2,4-triazole derivatives for antifungal activity. The described methods are foundational in the preliminary assessment of new chemical entities and are based on established standards to ensure reproducibility and comparability of data.

Introduction

The increasing incidence of invasive fungal infections, coupled with the rise of antifungal resistance, underscores the urgent need for the development of novel antifungal agents.[1][2][3] 1,2,4-triazole derivatives are a well-established class of antifungal compounds that function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[4] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[4] Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell growth arrest and death.[4][5]

This document outlines protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of novel 1,2,4-triazole derivatives, providing a quantitative measure of their antifungal potency and their fungistatic versus fungicidal activity.

Data Presentation

Quantitative data from the antifungal screening should be summarized in clear, structured tables for straightforward comparison of the activity of different 1,2,4-triazole derivatives.

Table 1: Minimum Inhibitory Concentration (MIC) of 1,2,4-Triazole Derivatives against Pathogenic Fungi

Compound IDCandida albicans (ATCC 90028) MIC (µg/mL)Aspergillus fumigatus (ATCC 204305) MIC (µg/mL)Cryptococcus neoformans (ATCC 52817) MIC (µg/mL)Fluconazole MIC (µg/mL)Voriconazole MIC (µg/mL)
TZD-001
TZD-002
TZD-003
...

Table 2: Minimum Fungicidal Concentration (MFC) and MFC/MIC Ratio of 1,2,4-Triazole Derivatives

Compound IDFungal StrainMIC (µg/mL)MFC (µg/mL)MFC/MIC RatioInterpretation
TZD-001Candida albicans
TZD-001Aspergillus fumigatus
TZD-002Candida albicans
TZD-002Aspergillus fumigatus
......

Experimental Protocols

Materials and Reagents
  • Test Compounds: 1,2,4-triazole derivatives dissolved in an appropriate solvent (e.g., Dimethyl Sulfoxide - DMSO).

  • Fungal Strains:

    • Candida albicans (e.g., ATCC 90028)

    • Aspergillus fumigatus (e.g., ATCC 204305)

    • Cryptococcus neoformans (e.g., ATCC 52817)

  • Positive Control Antifungals: Fluconazole, Voriconazole, or Itraconazole.

  • Culture Media:

    • RPMI-1640 medium with L-glutamine, buffered with MOPS.

    • Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA).

    • Sabouraud Dextrose Broth (SDB) or Potato Dextrose Broth (PDB).

  • Reagents:

    • Sterile saline (0.85% NaCl).

    • Sterile distilled water.

    • DMSO (for compound dilution).

  • Equipment:

    • Sterile 96-well flat-bottom microtiter plates.

    • Micropipettes and sterile tips.

    • Incubator (35-37°C).

    • Spectrophotometer or microplate reader.

    • Vortex mixer.

    • Laminar flow hood.

Primary Screening: Agar Well Diffusion Method

This method provides a qualitative to semi-quantitative assessment of antifungal activity and is useful for initial screening of a large number of compounds.

  • Inoculum Preparation:

    • Grow fungal strains on SDA/PDA plates at 35°C for 24-48 hours (for yeasts) or 5-7 days (for molds).

    • Prepare a fungal suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

  • Plate Preparation:

    • Pour molten SDA/PDA into sterile Petri dishes and allow to solidify.

    • Uniformly spread 100 µL of the prepared fungal suspension over the agar surface.

    • Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.[6][7]

  • Compound Application:

    • Add a fixed volume (e.g., 50-100 µL) of each test compound solution (at a known concentration) into separate wells.

    • Use the solvent (e.g., DMSO) as a negative control and a standard antifungal solution (e.g., fluconazole) as a positive control.

  • Incubation and Measurement:

    • Incubate the plates at 35°C for 24-48 hours.

    • Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antifungal activity.

Quantitative Analysis: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism. The protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[8][9][10]

  • Preparation of Compound Dilutions:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds and control antifungals in RPMI-1640 medium. The final volume in each well should be 100 µL.

    • Include a drug-free well for a positive growth control and an uninoculated well for a negative control (medium only).

  • Inoculum Preparation:

    • Prepare a fungal suspension as described for the agar well diffusion method.

    • Dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL for yeasts or 0.4-5 x 10^4 CFU/mL for molds in the test wells.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted fungal inoculum to each well (except the negative control).

    • Incubate the plate at 35°C for 24-48 hours (for yeasts) or 48-72 hours (for molds).

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the fungus. For azoles, this is often defined as the concentration that causes approximately 50% growth inhibition compared to the drug-free growth control.[11]

Determination of Minimum Fungicidal Concentration (MFC)

The MFC is the lowest concentration of an antifungal agent that kills the fungus.

  • Subculturing from MIC Wells:

    • Following MIC determination, take a 10-20 µL aliquot from each well that shows no visible growth (i.e., at and above the MIC).

    • Spot-inoculate the aliquots onto fresh SDA/PDA plates.

  • Incubation and MFC Determination:

    • Incubate the plates at 35°C for 24-48 hours or until growth is visible in the control spots.

    • The MFC is the lowest concentration of the compound from which no fungal growth is observed on the subculture plates, representing a ≥99.9% reduction in the initial inoculum.

Visualization of Pathways and Workflows

Mechanism of Action of 1,2,4-Triazole Antifungals

The primary mechanism of action for 1,2,4-triazole antifungals is the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway.[4]

G cluster_pathway Ergosterol Biosynthesis Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51) FungalCellMembrane Fungal Cell Membrane Integrity Ergosterol->FungalCellMembrane Incorporation Triazole 1,2,4-Triazole Derivative Triazole->Inhibition

Caption: Mechanism of action of 1,2,4-triazole antifungals.

Experimental Workflow for Antifungal Screening

The following diagram illustrates the workflow for the screening of 1,2,4-triazole derivatives for antifungal activity.

G cluster_screening Antifungal Screening Workflow Start Start: 1,2,4-Triazole Derivatives PrimaryScreen Primary Screening (Agar Well Diffusion) Start->PrimaryScreen ActiveCompounds Active Compounds Identified PrimaryScreen->ActiveCompounds MIC_Assay Quantitative Assay (Broth Microdilution for MIC) ActiveCompounds->MIC_Assay MIC_Results MIC Determined MIC_Assay->MIC_Results MFC_Assay Fungicidal Assay (Subculture for MFC) MIC_Results->MFC_Assay MFC_Results MFC Determined MFC_Assay->MFC_Results DataAnalysis Data Analysis and Interpretation MFC_Results->DataAnalysis End End: Lead Compound Identification DataAnalysis->End

Caption: Experimental workflow for antifungal screening.

Logical Relationship in Data Interpretation

The relationship between MIC and MFC values is crucial for determining whether a compound has a fungistatic (inhibits growth) or fungicidal (kills) effect.

G cluster_interpretation Data Interpretation Logic MIC Determine MIC CalculateRatio Calculate MFC/MIC Ratio MIC->CalculateRatio MFC Determine MFC MFC->CalculateRatio Decision MFC/MIC ≤ 4 ? CalculateRatio->Decision Fungicidal Fungicidal Activity Decision->Fungicidal Yes Fungistatic Fungistatic Activity Decision->Fungistatic No

Caption: Logic for interpreting fungistatic vs. fungicidal activity.

References

Application Notes and Protocols for DPPH Free Radical Scavenging Assay of Triazole-Thiol Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Triazole derivatives are a prominent class of heterocyclic compounds extensively explored in medicinal chemistry for their diverse pharmacological activities.[1] A significant area of investigation is their potential as antioxidants to combat oxidative stress, a key factor in the pathogenesis of various diseases, including cancer and neurodegenerative disorders.[1] Specifically, triazole-thiol compounds, which incorporate a thiol (-SH) group, are of particular interest due to the recognized antioxidant properties of sulfur-containing molecules. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay is a widely used, rapid, and cost-effective method to evaluate the in vitro antioxidant capacity of these compounds.[1][2][3] This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, leading to a quantifiable color change.[1][4]

Principle of the DPPH Assay

The DPPH assay is based on the reduction of the stable free radical DPPH.[5] DPPH is a dark purple crystalline powder that forms a stable free radical in solution.[2][4] This stability is due to the delocalization of the spare electron over the molecule, which prevents dimerization. The DPPH radical has a strong absorbance at approximately 517 nm, giving the solution a deep violet color.[3][4] When an antioxidant, such as a triazole-thiol compound, is added to the DPPH solution, it donates a hydrogen atom or an electron to the DPPH radical, neutralizing it and forming the reduced, non-radical form, DPPH-H.[2] This reduction results in a color change from deep violet to a pale yellow or colorless solution, with a corresponding decrease in absorbance at 517 nm.[3][4][5] The degree of discoloration is directly proportional to the scavenging potential of the antioxidant compound.[3][4]

Experimental Protocols

Herein is a detailed protocol for performing the DPPH free radical scavenging assay for triazole-thiol compounds.

Materials and Reagents

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Triazole-thiol test compounds

  • Standard antioxidant (e.g., Ascorbic acid, Trolox, Butylated Hydroxytoluene - BHT)

  • Methanol or Ethanol (spectrophotometric grade)

  • 96-well microplates or quartz cuvettes

  • Micropipettes

  • UV-Vis spectrophotometer or microplate reader

  • Vortex mixer

Reagent Preparation

  • DPPH Stock Solution (e.g., 0.1 mM):

    • Accurately weigh a calculated amount of DPPH powder.

    • Dissolve the DPPH in methanol or ethanol to achieve the desired concentration.

    • The solution should be freshly prepared and stored in a dark, amber-colored bottle or wrapped in aluminum foil to prevent degradation from light.[2]

  • Test Compound Stock Solutions:

    • Prepare stock solutions of the triazole-thiol compounds in a suitable solvent (e.g., methanol, ethanol, DMSO) at a known concentration (e.g., 1 mg/mL or 1 mM).

  • Standard Antioxidant Stock Solution:

    • Prepare a stock solution of the standard antioxidant (e.g., ascorbic acid) in the same manner as the test compounds.

  • Serial Dilutions:

    • From the stock solutions of the test compounds and the standard, prepare a series of dilutions to obtain a range of concentrations for testing.

Assay Procedure (96-Well Plate Method)

  • Plate Setup:

    • In a 96-well microplate, add a defined volume (e.g., 100 µL) of the different concentrations of the triazole-thiol test compounds and the standard antioxidant to separate wells.

    • For the blank (control) wells, add the same volume of the solvent used to dissolve the samples.[1]

  • Reaction Initiation:

    • To each well, add a defined volume (e.g., 100 µL) of the DPPH working solution.

    • Mix the contents of the wells thoroughly using a micropipette or by gently shaking the plate.

  • Incubation:

    • Incubate the microplate in the dark at room temperature for a specified period (typically 30 minutes).[2][4] The incubation time should be optimized based on the reaction kinetics of the compounds being tested.

  • Absorbance Measurement:

    • After incubation, measure the absorbance of each well at 517 nm using a microplate reader.[4]

Data Analysis

  • Calculation of Percentage Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    % Scavenging = [(A_control - A_sample) / A_control] x 100

    Where:

    • A_control is the absorbance of the DPPH solution without a test sample (blank).

    • A_sample is the absorbance of the DPPH solution with the test sample.

  • IC50 Determination:

    • The IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, is a measure of the antioxidant potency.

    • Plot the percentage of scavenging activity against the corresponding concentrations of the test compound.

    • The IC50 value can be determined from the graph by interpolation or by using non-linear regression analysis. A lower IC50 value indicates a higher antioxidant activity.[2]

Data Presentation

The following table summarizes the DPPH free radical scavenging activity (IC50 values) of selected triazole-thiol compounds from the literature.

CompoundIC50 (µM)Reference Standard (IC50)
4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT)1300 ± 200Not specified
4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP)2200 ± 100Not specified
5-substituted-4-amino-1,2,4-triazole-linked hydroxamic acid derivative21.23 ± 8.51Not specified
4,4'-(Hexane-1,6-diyl)-bis(2-((4-(4-halogenophenyl)-5-mercapto-4H-1,2,4-triazole-3-yl)methyl)-5-methyl-2H-1,2,4-triazole-3(4H)-one (Compound 11b)10 ± 0.7BHT (19.8 ± 0.5)
4-substituted-5-(2-thienyl)-1,2,4-triazole-3-thione derivativeReported to surpass ascorbic acidAscorbic acid
A specific thiazole derivative (3f) linked to 1,2,3-triazole0.07 µg/mLAscorbic acid (3.76 µg/mL)
A specific thiazole derivative (3b) linked to 1,2,3-triazole0.62 µg/mLAscorbic acid (3.76 µg/mL)
A specific thiazole derivative (3e) linked to 1,2,3-triazole0.34 µg/mLAscorbic acid (3.76 µg/mL)
A synthesized 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivative (5b)5.84 µg/mLAscorbic acid

Note: The units and reference standards may vary between studies. Direct comparison should be made with caution.

Visualizations

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis prep_dpph Prepare DPPH Solution mix Mix DPPH Solution with Samples/Standard/Blank prep_dpph->mix prep_samples Prepare Triazole-Thiol Samples (Serial Dilutions) prep_samples->mix prep_std Prepare Standard Antioxidant (e.g., Ascorbic Acid) prep_std->mix incubate Incubate in the Dark (e.g., 30 minutes) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Scavenging Activity measure->calculate determine_ic50 Determine IC50 Value calculate->determine_ic50

Caption: Experimental workflow for the DPPH free radical scavenging assay.

Caption: Mechanism of DPPH radical scavenging by a triazole-thiol compound.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of 4-Amino-5-Substituted-1,2,4-Triazole-3-thiols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and comparative data for the microwave-assisted synthesis of 4-amino-5-substituted-1,2,4-triazole-3-thiols, a class of heterocyclic compounds with significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities.[1][2][3] Microwave-assisted organic synthesis offers considerable advantages over conventional heating methods, including dramatically reduced reaction times, increased product yields, and cleaner reaction profiles.[1][3][4]

Synthetic Pathway Overview

The synthesis of 4-amino-5-substituted-1,2,4-triazole-3-thiols is typically achieved through a multi-step process commencing from substituted carboxylic acids or their corresponding esters. The general synthetic route involves the formation of a carboxylic acid hydrazide, followed by reaction with carbon disulfide to form a potassium dithiocarbazinate salt, which is then cyclized with hydrazine hydrate to yield the target triazole. An alternative pathway involves the conversion of 5-substituted-1,3,4-oxadiazole-2-thiols with hydrazine hydrate.[2] Microwave irradiation can be effectively applied at the cyclization step to significantly accelerate the synthesis.[2][5]

Below is a diagram illustrating the primary synthetic workflow.

G A Substituted Carboxylic Acid / Ester C Carboxylic Acid Hydrazide A->C Reflux B Hydrazine Hydrate B->C E Potassium Dithiocarbazinate Salt C->E D CS2, KOH / Ethanol D->E G 4-Amino-5-substituted- 1,2,4-triazole-3-thiol E->G F Hydrazine Hydrate (Microwave Irradiation) F->G

Caption: General workflow for the synthesis of 4-amino-5-substituted-1,2,4-triazole-3-thiols.

Comparative Synthesis Data

Microwave-assisted methods consistently demonstrate superior performance in terms of reaction time and yield compared to conventional heating. The following table summarizes representative data for the cyclization step.

Substituent (R)MethodReaction TimeYield (%)Melting Point (°C)Reference
PhenylConventional3 hours (Reflux)65.1198-200[6][7]
4-ChlorophenylMicrowave4.5 minutes70205[2]
4-BromophenylMicrowaveNot Specified70205[2]
4-MethoxyphenylMicrowave4.5 minutes68204[2]
4-NitrophenylMicrowaveNot Specified62213[2]
HeptylConventionalNot Specified80115-117[8]
NonylConventionalNot Specified79114-115[8]
UndecylConventionalNot Specified78112-113.5[8]
PentadecylConventionalNot Specified71108-110[8]

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of 4-amino-5-substituted-1,2,4-triazole-3-thiols, incorporating a microwave-assisted cyclization step.

Protocol 1: Synthesis from Substituted Carboxylic Acid

This protocol outlines the three-step synthesis starting from a substituted benzoic acid.

G cluster_0 Step 1: Hydrazide Formation cluster_1 Step 2: Dithiocarbazinate Salt Formation cluster_2 Step 3: Microwave-Assisted Cyclization A Mix Ester of Substituted Benzoic Acid (10 mmol) & Hydrazine Hydrate (10 mmol) B Microwave Irradiation (Intermittent, 4 mins) A->B C Cool & Filter B->C D Aryl Hydrazide C->D E Grind Aryl Hydrazide (10 mmol) & KOH (10 mmol) F Add Carbon Disulfide (20 mmol) E->F G Microwave Irradiation (Intermittent, 2 mins) F->G H Potassium Dithiocarbazinate Salt G->H I Mix Salt (10 mmol) & Hydrazine Hydrate (20 mmol) in Water J Microwave Irradiation (e.g., 4.5 mins) I->J K Cool, Acidify with HCl, Filter & Recrystallize J->K L Final Product K->L

Caption: Step-by-step experimental workflow for the synthesis of triazole-thiols.

Step 1: Synthesis of Aryl Hydrazides (III) [5]

  • A mixture of the methyl ester of the substituted benzoic acid (10 mmol) and hydrazine hydrate (10 mmol) is placed in a flask suitable for microwave synthesis.

  • The mixture is exposed to microwave irradiation intermittently (e.g., 30-second intervals) for a total of four minutes.

  • After the reaction is complete, the contents are allowed to cool to room temperature.

  • The crystallized product is filtered, washed with cold water, and dried to yield the aryl hydrazide.

Step 2: Synthesis of Potassium Aryl Dithiocarbazinate Salts (IV)

  • The synthesized aryl hydrazide (10 mmol) and potassium hydroxide (10 mmol) are thoroughly ground to create a fine, homogeneous powder.

  • Carbon disulfide (20 mmol) is added to the powder.

  • The mixture is subjected to intermittent microwave irradiation (e.g., 20-second intervals) for a total of two minutes.

  • The resulting potassium dithiocarbazinate salt is used in the next step without further purification.

Step 3: Microwave-Assisted Synthesis of 4-Amino-5-aryl-3-mercapto-(4H)-1,2,4-triazoles (V) [2]

  • A suspension of the potassium dithiocarbazinate salt (10 mmol) and an excess of hydrazine hydrate (e.g., 20-40 mmol) in water (approx. 20-40 mL) is prepared in a microwave reaction vessel.

  • The mixture is irradiated in a microwave synthesizer. A typical condition is heating for 4.5 minutes, with power and temperature automatically controlled by the synthesizer to maintain reflux.

  • The reaction progress can be monitored by the evolution of hydrogen sulfide gas (ceases upon completion).

  • After cooling, the reaction mixture is diluted with cold water and acidified with dilute hydrochloric acid to precipitate the product.

  • The solid is filtered, washed thoroughly with cold water, and recrystallized from ethanol to yield the pure 4-amino-5-substituted-1,2,4-triazole-3-thiol.

Protocol 2: Synthesis from 5-Substituted-1,3,4-oxadiazole-2-thiol

This method provides an alternative route where the intermediate oxadiazole is first synthesized and then converted to the triazole.

Step 1: Synthesis of 5-(4-Substitutedphenyl)-1,3,4-oxadiazole-2-thiols [2]

  • Follow Steps 1 and 2 from Protocol 1 to obtain the aryl hydrazide and then the dithiocarbazinate intermediate.

  • Instead of proceeding to cyclization with hydrazine, the intermediate from Step 2 is cooled and neutralized with dilute hydrochloric acid.

  • The solid that separates out is filtered, washed with cold water, and dried. This product is the 5-substituted-1,3,4-oxadiazole-2-thiol and can be used without further purification.

Step 2: Microwave-Assisted Conversion to 4-Amino-1,2,4-triazole-3-thiols [2]

  • A mixture of the 5-substituted-1,3,4-oxadiazole-2-thiol (10 mmol) and hydrazine hydrate (10 mmol) is exposed to intermittent microwave irradiation for approximately 4.5 minutes.

  • Upon completion, the hot reaction mixture is cooled to room temperature and neutralized with dilute hydrochloric acid.

  • The resulting solid is filtered, washed thoroughly with water, and crystallized from ethanol to afford the final product.

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Hydrazine hydrate is highly toxic and corrosive; handle with extreme care.

  • Carbon disulfide is flammable and toxic; avoid inhalation and contact with skin.

  • Microwave synthesis should only be performed in specialized laboratory microwave reactors designed for chemical synthesis. Domestic microwave ovens are not suitable and can be hazardous.

References

Application Notes and Protocols: Derivatization of the Amino Group on 4-Amino-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of pharmacological activities, including antimicrobial, antifungal, anticonvulsant, and anticancer properties.[1][2] The derivatization of the 4-amino group is a common strategy to expand chemical diversity and modulate biological activity. This document provides detailed protocols for the primary derivatization of the 4-amino group of 4-Amino-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol, focusing on the synthesis of Schiff bases and their subsequent transformations.

The most prevalent and versatile method for derivatizing the primary amino group on the 1,2,4-triazole core is through condensation with various aldehydes to form Schiff bases (imines).[1][3][4] These Schiff bases can serve as key intermediates for further synthetic modifications, such as cyclization to form thiazolidinone rings or reduction to secondary amines.[5][6]

Part 1: Synthesis of Schiff Base Derivatives

The reaction of the 4-amino group with a variety of aromatic or heterocyclic aldehydes is a straightforward and efficient method for generating a library of Schiff base derivatives. This reaction is typically acid-catalyzed and proceeds via a condensation mechanism.

Experimental Protocol 1: General Procedure for Schiff Base Synthesis

This protocol describes the condensation of this compound with an aldehyde.

Materials:

  • This compound

  • Substituted aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, etc.) (1.0 equivalent)

  • Ethanol

  • Glacial Acetic Acid or Concentrated HCl (catalytic amount, e.g., 0.5 mL)[7]

  • Reaction flask with reflux condenser

  • Stirring plate and magnetic stir bar

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable volume of ethanol (e.g., 25 mL per 0.01 mole of amine).[7]

  • Add the desired substituted aldehyde (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid or a few drops of concentrated HCl to the mixture.[7][8]

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[7]

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid product is collected by filtration.

  • Wash the crude product with cold ethanol to remove unreacted starting materials.

  • Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base derivative.[7]

  • Dry the purified product under vacuum. Characterize the final compound using FTIR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Visualization of Experimental Workflow

Schiff_Base_Synthesis cluster_setup Reaction Setup cluster_workup Product Isolation & Purification start_end start_end reagent reagent process process purification purification analysis analysis A Dissolve Triazole in Ethanol B Add Aldehyde (1 eq.) A->B C Add Acid Catalyst (e.g., HCl) B->C D Reflux (2-4 hours) C->D E Cool to RT D->E F Filter Precipitate E->F G Wash with Cold Ethanol F->G H Recrystallize G->H I Dry & Characterize (NMR, IR, MS) H->I

Caption: Workflow for the synthesis of Schiff base derivatives.

Expected Data and Characterization

The formation of the Schiff base can be confirmed by spectroscopic methods.

  • FTIR: Appearance of a C=N (imine) stretching band around 1600-1630 cm⁻¹ and disappearance of the N-H stretching bands of the primary amino group.[5][7]

  • ¹H-NMR: Appearance of a singlet peak for the azomethine proton (N=CH) in the range of δ 8.0-10.0 ppm.[5][7] The two protons of the starting NH₂ group will no longer be present.

  • ¹³C-NMR: Appearance of a signal for the imine carbon (N=C) in the range of δ 160-170 ppm.[9]

Table 1: Representative Data for Schiff Base Derivatives of 4-Amino-5-Aryl-4H-1,2,4-triazole-3-thiol

R-group on AldehydeYield (%)M.P. (°C)Azomethine (N=CH) ¹H-NMR (δ ppm)Reference
Phenyl59197-19810.18[7]
4-Chlorophenyl59225-2269.98[7]
4-MethoxyphenylHigh (not specified)-~8.92-9.20[5]
4-Bromophenyl-140.1-141.2-[6]

Note: Data is for analogous compounds and serves as a reference. Actual results for the 2-thienyl derivative may vary.

Part 2: Subsequent Derivatization of Schiff Bases

The synthesized Schiff bases are valuable intermediates for creating further structural diversity.

Protocol 2: Synthesis of 2,3-disubstituted-1,3-thiazolidin-4-ones

This protocol outlines the cyclization of a Schiff base with thioglycolic acid.

Materials:

  • Schiff base derivative (from Protocol 1)

  • Thioglycolic acid (1.1 equivalents)

  • 1,4-Dioxane or dry Benzene (as solvent)

  • Anhydrous Zinc Chloride (catalytic amount, optional)

Procedure:

  • In a flask, dissolve the Schiff base (1 equivalent) in 1,4-dioxane or dry benzene.

  • Add thioglycolic acid (a slight excess, ~1.1 equivalents) to the solution.

  • Heat the mixture to reflux for 8-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and pour it into a cold saturated solution of sodium bicarbonate to neutralize excess acid.

  • The precipitated solid is filtered, washed thoroughly with water, and dried.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the pure thiazolidinone derivative.[5][9]

Characterization:

  • FTIR: Appearance of a C=O stretching band for the thiazolidinone ring around 1700-1720 cm⁻¹.[5]

  • ¹H-NMR: Disappearance of the azomethine proton signal and appearance of a singlet for the methine proton (N-CH-S) of the thiazolidinone ring, along with a singlet for the CH₂ protons of the ring.

Protocol 3: Reduction of Schiff Base to Secondary Amine

This protocol describes the reduction of the imine double bond to a single bond.

Materials:

  • Schiff base derivative (from Protocol 1)

  • Sodium borohydride (NaBH₄) (2-3 equivalents)

  • 80% Aqueous Ethanol

Procedure:

  • Suspend the Schiff base (1 equivalent) in 80% aqueous ethanol in a flask.[6]

  • Cool the mixture in an ice bath.

  • Add sodium borohydride (NaBH₄) portion-wise over 30 minutes with constant stirring.

  • Allow the reaction to stir at room temperature for 6-24 hours.[6]

  • Monitor the reaction by TLC.

  • Upon completion, carefully add dilute HCl to decompose the excess NaBH₄.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the secondary amine derivative.

Characterization:

  • FTIR: Disappearance of the C=N imine band. Appearance of an N-H stretching band for the secondary amine.

  • ¹H-NMR: Disappearance of the azomethine proton signal (δ 8-10 ppm). Appearance of new signals corresponding to the CH₂ group adjacent to the amine and the NH proton.[6]

Visualization of Derivatization Pathways

Derivatization_Pathways start start intermediate intermediate product product reagent reagent A 4-Amino-5-(2-thienyl)- 4H-1,2,4-triazole-3-thiol B Schiff Base (Imine Intermediate) A->B + R-CHO (Aldehyde) C Thiazolidinone Derivative B->C + Thioglycolic Acid (Cyclization) D Secondary Amine Derivative B->D + NaBH₄ (Reduction)

Caption: Synthetic pathways for derivatizing the 4-amino group.

Conclusion

The derivatization of the 4-amino group of this compound, primarily through Schiff base formation, provides a robust platform for generating extensive compound libraries. These protocols offer reliable methods for synthesizing Schiff bases and their subsequent conversion into more complex heterocyclic systems like thiazolidinones or their reduction to secondary amines. The characterization data from analogous structures provide a useful benchmark for researchers working with this specific triazole scaffold. These derivatization strategies are fundamental for structure-activity relationship (SAR) studies in drug discovery and development.

References

preparation of 4-Amino-5-(2-thienyl)-4h-1,2,4-triazole-3-thiol for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the laboratory synthesis and subsequent in vitro evaluation of 4-Amino-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol. This heterocyclic compound is a subject of interest for its potential pharmacological activities. This document outlines the detailed chemical preparation, characterization, and protocols for assessing its antimicrobial and anticancer properties. The information is intended to facilitate further research and drug discovery efforts centered on this class of molecules.

Chemical Synthesis

The synthesis of this compound is a multi-step process commencing from thiophene-2-carbohydrazide. The general scheme involves the formation of a potassium dithiocarbazate intermediate, followed by cyclization with hydrazine hydrate.[1][2]

Protocol: Synthesis of this compound[1]

Materials:

  • Thiophene-2-carbohydrazide

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Hydrochloric acid (HCl)

  • Distilled water

  • Lead acetate paper

Procedure:

  • Formation of Potassium Dithiocarbazate Intermediate:

    • Dissolve thiophene-2-carbohydrazide in an ethanolic solution of potassium hydroxide.

    • To this solution, add carbon disulfide and stir the mixture.

    • The completion of this step results in the formation of the potassium dithiocarbazate salt.

  • Cyclization to form the Triazole Ring:

    • To the suspension of the potassium dithiocarbazate salt in water, add hydrazine hydrate.

    • Reflux the reaction mixture. The progress of the reaction can be monitored by the evolution of hydrogen sulfide gas, which can be tested using lead acetate paper.

    • Continue refluxing until the evolution of hydrogen sulfide ceases.

  • Isolation and Purification:

    • Cool the reaction mixture to room temperature and dilute it with cold water.

    • Acidify the solution with hydrochloric acid to precipitate the crude product.

    • Filter the resulting white precipitate, wash it with water, and recrystallize from ethanol to obtain pure this compound.

Characterization: The synthesized compound should be characterized by standard analytical techniques such as melting point determination, FTIR, ¹H-NMR, and ¹³C-NMR spectroscopy to confirm its structure.[2][3]

In Vitro Assays: Preparation and Protocols

For in vitro biological evaluation, the synthesized compound must be appropriately prepared and tested at various concentrations. The following sections detail the protocols for antimicrobial and anticancer assays.

Preparation of Stock Solutions

For most in vitro assays, a stock solution of the test compound is prepared in a suitable solvent, typically Dimethyl sulfoxide (DMSO), at a high concentration (e.g., 10 mg/mL or 100 mM). This stock solution is then serially diluted to obtain the desired final concentrations for the assays. It is crucial to ensure that the final concentration of the solvent in the assay medium is non-toxic to the cells or microorganisms being tested (usually ≤ 0.5% v/v).

Antimicrobial Activity Assays

The antimicrobial activity of this compound and its derivatives can be evaluated against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains.[1][4]

Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

Materials:

  • Synthesized this compound

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi)

  • 96-well microtiter plates

  • Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • DMSO

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well plate, perform serial two-fold dilutions of the test compound in the appropriate growth medium to achieve a range of concentrations.

  • Prepare a standardized inoculum of the test microorganism and add it to each well.

  • Include positive controls (medium with inoculum and no compound) and negative controls (medium only). Also, include wells with a standard antimicrobial agent as a reference.

  • Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Data Presentation: Antimicrobial Activity

The results of the antimicrobial screening are typically presented in a table summarizing the MIC values.

CompoundS. aureus (MIC, µg/mL)B. subtilis (MIC, µg/mL)E. coli (MIC, µg/mL)P. aeruginosa (MIC, µg/mL)C. albicans (MIC, µg/mL)A. niger (MIC, µg/mL)
This compoundDataDataDataDataDataData
CiprofloxacinRef. ValueRef. ValueRef. ValueRef. ValueN/AN/A
FluconazoleN/AN/AN/AN/ARef. ValueRef. Value

Note: "Data" indicates where experimentally determined values should be placed. "Ref. Value" refers to the MIC of the standard drug.

Anticancer Activity Assay

The cytotoxic potential of the compound can be assessed against various cancer cell lines using the MTT assay.[5][6]

Protocol: MTT Assay for Cytotoxicity

Materials:

  • Synthesized this compound

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231, HCT 116)[5]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with fetal bovine serum and antibiotics)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Standard anticancer drug (e.g., Doxorubicin)

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in the cell culture medium from a DMSO stock solution.

  • Replace the medium in the wells with the medium containing the different concentrations of the test compound. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubate the plate for a specified period (e.g., 48 or 72 hours) in a humidified incubator with 5% CO₂ at 37°C.

  • After incubation, add MTT solution to each well and incubate for another 2-4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Anticancer Activity

The cytotoxic activity is summarized by the IC₅₀ values for each cell line.

CompoundMCF-7 (IC₅₀, µM)MDA-MB-231 (IC₅₀, µM)HCT 116 (IC₅₀, µM)
This compoundDataDataData
DoxorubicinRef. ValueRef. ValueRef. Value

Note: "Data" indicates where experimentally determined values should be placed. "Ref. Value" refers to the IC₅₀ of the standard drug.

Visualized Experimental Workflow

The following diagram illustrates the general workflow from the synthesis of the target compound to its in vitro evaluation.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_assay_prep Assay Preparation cluster_in_vitro_assays In Vitro Assays start Thiophene-2-carbohydrazide intermediate Potassium Dithiocarbazate start->intermediate CS2, KOH, EtOH product This compound intermediate->product N2H4.H2O, Reflux characterization Structural Characterization (FTIR, NMR, M.P.) product->characterization stock_prep Stock Solution Preparation (in DMSO) product->stock_prep serial_dilution Serial Dilutions stock_prep->serial_dilution antimicrobial Antimicrobial Assay (Broth Microdilution) serial_dilution->antimicrobial anticancer Anticancer Assay (MTT Assay) serial_dilution->anticancer mic_determination MIC Determination antimicrobial->mic_determination ic50_determination IC50 Determination anticancer->ic50_determination

Caption: General workflow for synthesis and in vitro evaluation.

Signaling Pathways

Currently, there is a lack of specific information in the referenced literature regarding the signaling pathways modulated by this compound. Further research, such as gene expression profiling, proteomics, or specific kinase inhibition assays, would be required to elucidate its mechanism of action at the molecular level. The workflow for such an investigation is presented below.

signaling_pathway_investigation cluster_mechanism_studies Mechanism of Action Studies start Active Compound Identified (this compound) gene_expression Gene Expression Profiling (e.g., RNA-Seq) start->gene_expression proteomics Proteomic Analysis (e.g., Mass Spectrometry) start->proteomics kinase_assay Kinase Inhibition Assays start->kinase_assay pathway_analysis Bioinformatic Pathway Analysis gene_expression->pathway_analysis proteomics->pathway_analysis target_identification Potential Target Identification kinase_assay->target_identification pathway_analysis->target_identification validation Target Validation (e.g., Western Blot, qPCR) target_identification->validation

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Amino-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 4-Amino-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low yield of Thiophene-2-carboxylic acid hydrazide (Step 1) - Incomplete reaction of the ester with hydrazine hydrate.- Use of low-quality starting materials (e.g., wet ethanol, old hydrazine hydrate).- Loss of product during recrystallization.- Increase the reflux time to ensure the reaction goes to completion.- Use absolute ethanol and fresh, high-purity hydrazine hydrate.- Minimize the amount of solvent used for recrystallization and cool the solution slowly to maximize crystal formation.
Formation of a sticky or oily product instead of a solid potassium dithiocarbazinate salt (Step 2) - Presence of water in the reaction mixture.- Incorrect stoichiometry of reactants.- Ensure all glassware is thoroughly dried and use anhydrous ethanol.- Carefully measure the amounts of thiophene-2-carboxylic acid hydrazide, potassium hydroxide, and carbon disulfide.
Low yield of the final product, this compound (Step 3) - Incomplete cyclization of the potassium dithiocarbazinate salt.- Incomplete evolution of hydrogen sulfide (H₂S) gas.- Over-acidification during precipitation, leading to product degradation.- Co-precipitation of impurities.- Extend the reflux time during the cyclization with hydrazine hydrate. The reaction progress can be monitored by the cessation of H₂S evolution (test with lead acetate paper).- Add the acid (e.g., HCl) dropwise during precipitation while monitoring the pH to avoid a highly acidic environment.- Ensure the precipitated product is thoroughly washed with cold water to remove any inorganic salts. Recrystallization from a suitable solvent like ethanol can further purify the product.
Product is off-white or colored instead of a white powder - Presence of impurities from starting materials or side reactions.- Oxidation of the thiol group.- Recrystallize the final product from ethanol. The use of activated charcoal during recrystallization can help remove colored impurities.- Store the final product under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Difficulty in filtering the precipitated product - The precipitate is too fine or gelatinous.- Allow the precipitate to stand in the cold for a longer period to encourage crystal growth.- Use a centrifuge to pellet the solid before decanting the supernatant if filtration is challenging.

Frequently Asked Questions (FAQs)

Q1: What is the typical overall yield for the synthesis of this compound?

A1: While specific yields for the 2-thienyl derivative are not extensively reported, yields for analogous 4-amino-5-aryl-4H-1,2,4-triazole-3-thiols typically range from 60% to 80% for the final cyclization step.[1] The overall yield will depend on the efficiency of each of the three steps. A well-optimized process should aim for an overall yield exceeding 50%.

Q2: How critical is the purity of the starting Thiophene-2-carboxylic acid hydrazide?

A2: The purity of the starting hydrazide is critical for obtaining a good yield and a pure final product. Impurities in the hydrazide can lead to side reactions and the formation of byproducts that are difficult to remove. It is recommended to use high-purity hydrazide or to recrystallize it before use.

Q3: Can I use a different base instead of potassium hydroxide in Step 2?

A3: Potassium hydroxide is commonly used and is effective. While other strong bases like sodium hydroxide could potentially be used, the solubility of the resulting dithiocarbazinate salt may differ, which could affect the reaction. It is recommended to stick to the established protocol unless undertaking a systematic optimization study.

Q4: The protocol mentions the evolution of hydrogen sulfide (H₂S). What are the safety precautions?

A4: Hydrogen sulfide is a toxic and flammable gas with a characteristic rotten egg smell. This step of the synthesis must be performed in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Have a plan for quenching any unreacted reagents safely.

Q5: My final product has a low melting point compared to the literature values for similar compounds. What could be the reason?

A5: A depressed melting point is a strong indication of impurities. The most likely impurities are unreacted starting materials or byproducts from side reactions. Recrystallization of the product from a suitable solvent, such as ethanol, should be performed until a constant and sharp melting point is achieved.

Experimental Protocols

Step 1: Synthesis of Thiophene-2-carboxylic acid hydrazide

This protocol is adapted from standard procedures for the synthesis of aryl hydrazides.[2]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve methyl thiophene-2-carboxylate (1 mole equivalent) in absolute ethanol.

  • Addition of Hydrazine Hydrate: To this solution, add hydrazine hydrate (99%, 3 mole equivalents).

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: After completion, cool the reaction mixture and reduce the solvent volume under reduced pressure.

  • Crystallization: Cool the concentrated solution in an ice bath to induce crystallization. Filter the resulting white solid, wash with a small amount of cold ethanol, and dry under vacuum.

Step 2: Synthesis of Potassium 3-(thiophen-2-oyl)dithiocarbazinate

This protocol is based on the general synthesis of potassium dithiocarbazinate salts.[1]

  • Reaction Setup: In a flask, dissolve potassium hydroxide (1.2 mole equivalents) in absolute ethanol. Cool the solution in an ice bath.

  • Addition of Hydrazide: Add the synthesized Thiophene-2-carboxylic acid hydrazide (1 mole equivalent) to the cooled solution and stir until it dissolves.

  • Addition of Carbon Disulfide: Add carbon disulfide (1.2 mole equivalents) dropwise to the mixture while keeping the temperature below 10°C.

  • Stirring: Stir the reaction mixture at room temperature for 12-18 hours.

  • Isolation: Filter the precipitated yellow solid, wash with cold anhydrous ether, and dry under vacuum. This potassium salt is typically used in the next step without further purification.

Step 3: Synthesis of this compound

This cyclization step is adapted from procedures for similar triazole-thiols.[1][2]

  • Reaction Setup: Suspend the potassium 3-(thiophen-2-oyl)dithiocarbazinate (1 mole equivalent) in water in a round-bottom flask equipped with a reflux condenser.

  • Addition of Hydrazine Hydrate: Add hydrazine hydrate (99%, 2-3 mole equivalents) to the suspension.

  • Reflux: Heat the mixture to reflux. The color of the mixture may change, and hydrogen sulfide gas will evolve. Continue refluxing for 3-5 hours until the evolution of H₂S ceases (can be tested with lead acetate paper, which will no longer turn black).

  • Cooling and Filtration: Cool the reaction mixture to room temperature. If any solid is present, filter it off.

  • Precipitation: Dilute the filtrate with cold water and acidify with dilute hydrochloric acid (HCl) to a pH of approximately 5-6.

  • Isolation: A white precipitate will form. Filter the solid, wash thoroughly with cold water to remove any salts, and dry.

  • Purification: Recrystallize the crude product from ethanol to obtain pure this compound.

Data Presentation

Table 1: Summary of Reported Yields for Analogous Syntheses

CompoundStarting HydrazideCyclization YieldReference
4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiolBenzoic acid hydrazide65.10%[1]
4-Amino-5-furan-2-yl-4H-1,2,4-triazole-3-thiolFuran-2-carboxylic acid hydrazide45%[3]

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Hydrazide Formation cluster_step2 Step 2: Dithiocarbazinate Salt Formation cluster_step3 Step 3: Cyclization and Purification Ester Methyl Thiophene-2-carboxylate Reflux1 Reflux (4-6h) Ester->Reflux1 Hydrazine Hydrazine Hydrate Hydrazine->Reflux1 Solvent1 Absolute Ethanol Solvent1->Reflux1 Hydrazide Thiophene-2-carboxylic acid hydrazide Reflux1->Hydrazide Stir Stir (12-18h) Hydrazide->Stir KOH Potassium Hydroxide KOH->Stir CS2 Carbon Disulfide CS2->Stir Solvent2 Absolute Ethanol Solvent2->Stir Salt Potassium Dithiocarbazinate Salt Stir->Salt Reflux2 Reflux (3-5h) Salt->Reflux2 Hydrazine2 Hydrazine Hydrate Hydrazine2->Reflux2 Water Water Water->Reflux2 Acidification Acidification (HCl) Reflux2->Acidification Recrystallization Recrystallization (Ethanol) Acidification->Recrystallization FinalProduct This compound Recrystallization->FinalProduct

Caption: Synthetic workflow for this compound.

TroubleshootingLogic Start Low Final Yield CheckStep1 Check Yield of Hydrazide (Step 1)? Start->CheckStep1 CheckStep2 Check Salt Formation (Step 2)? CheckStep1->CheckStep2 Good Sol_Step1 Optimize Hydrazide Synthesis: - Increase reflux time - Use anhydrous reagents - Improve crystallization CheckStep1->Sol_Step1 Low CheckStep3 Check Cyclization (Step 3)? CheckStep2->CheckStep3 Good Sol_Step2 Optimize Salt Formation: - Use anhydrous conditions - Check stoichiometry CheckStep2->Sol_Step2 Oily/Poor Sol_Step3 Optimize Cyclization: - Extend reflux time - Control pH during precipitation - Purify by recrystallization CheckStep3->Sol_Step3 Low Yield

References

Technical Support Center: Purification of 4-amino-5-substituted-1,2,4-triazole-3-thiols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 4-amino-5-substituted-1,2,4-triazole-3-thiols. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the purification of this important class of heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of 4-amino-5-substituted-1,2,4-triazole-3-thiols?

A1: The most common impurities include:

  • Unreacted starting materials: Such as the corresponding carboxylic acid, thiocarbohydrazide, or carbon disulfide.

  • Side products from cyclization: Depending on the reaction conditions, byproducts like 3,5-dimercapto-4-amino-4,1,2-triazole or 2,5-dimercapto-1,3,4-thiadiazole derivatives can form.

  • Colored impurities: Often arising from decomposition or side reactions, these can be persistent and require specific removal techniques.

  • Inorganic salts: If the synthesis involves the use of bases like potassium hydroxide, residual salts may be present in the crude product.

Q2: My product has "oiled out" during recrystallization instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of your compound, or if the solution is supersaturated. To resolve this:

  • Reheat the solution to dissolve the oil.

  • Add a small amount of additional "good" solvent (the solvent in which your compound is more soluble) to decrease the saturation.

  • Allow the solution to cool more slowly. You can do this by letting the flask cool to room temperature on the benchtop before moving it to an ice bath.

  • If using a mixed solvent system, you can add a bit more of the "good" solvent to the hot solution before cooling.

Q3: I am having trouble finding a suitable single solvent for recrystallization. What are my options?

A3: If a single solvent is not effective, a mixed-solvent system is a good alternative. This typically involves a "good" solvent in which your compound is highly soluble and a "poor" solvent in which it is sparingly soluble. The two solvents must be miscible. For polar compounds like 4-amino-5-substituted-1,2,4-triazole-3-thiols, common mixed-solvent pairs include ethanol-water, methanol-water, or ethanol-diethyl ether.

Q4: My purified product is still colored. How can I remove the color?

A4: For removing colored impurities, you can use activated charcoal.[1]

  • Dissolve your crude product in the minimum amount of a suitable hot solvent.

  • Add a small amount of activated charcoal (a spatula tip is often sufficient) to the hot solution. Be cautious as the charcoal can cause bumping.

  • Swirl the mixture for a few minutes.

  • Perform a hot gravity filtration to remove the charcoal.

  • Allow the filtrate to cool and crystallize. Note that activated charcoal can also adsorb your desired product, potentially reducing the yield.[1]

Q5: What are the best practices for Thin Layer Chromatography (TLC) of these compounds?

A5: Due to their polar nature, a relatively polar mobile phase is usually required. A good starting point is a mixture of ethyl acetate and hexane (e.g., 1:1 or 2:1). For more polar triazoles, you might need to add a small amount of methanol to the mobile phase. For visualization, UV light is often effective if the substituent on the triazole ring is aromatic.[2] Staining with iodine vapor or a phosphomolybdic acid solution can also be used to visualize the spots.[3]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield After Recrystallization - Too much solvent was used.- Premature crystallization during hot filtration.- The compound is significantly soluble in the cold solvent.- Concentrate the mother liquor and cool again to obtain a second crop of crystals.- Ensure the filtration apparatus is pre-heated before hot filtration.- Try a different solvent or solvent system where the compound has lower solubility at cold temperatures.
No Crystals Form Upon Cooling - The solution is not saturated.- The compound is too soluble in the chosen solvent.- Evaporate some of the solvent to increase the concentration.- Try adding a "poor" solvent to a solution of the compound in a "good" solvent.- Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation.- Add a seed crystal of the pure compound.
Product Appears as a Gummy Solid - Presence of impurities that inhibit crystal formation.- The compound has a low melting point.- Attempt to triturate the gummy solid with a poor solvent to induce solidification.- Purify the crude product by column chromatography before attempting recrystallization.
Broad Melting Point Range of Purified Product - The product is still impure.- The product is wet with solvent.- Repeat the recrystallization process.- Ensure the crystals are thoroughly dried under vacuum.

Data Presentation

Table 1: Common Recrystallization Solvents for 4-amino-5-substituted-1,2,4-triazole-3-thiols

Substituent (at C5) Recrystallization Solvent(s) Observed Yield (%) Melting Point (°C) Reference
PhenylEthanol65198-200[4]
Pyridin-4-ylMethanol, Ethanol, Acetone, or BenzeneNot SpecifiedVaries with derivative[2]
Furan-2-ylEthanol or Ethanol-Water45202-203[5]
BenzylEthanol or Ethanol-Water53207-209[5]
4-ChlorophenylEthanolNot Specified205[6]
4-MethoxyphenylEthanol68204[6]

Note: Yields and melting points can vary depending on the specific reaction conditions and the purity of the starting materials.

Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent (e.g., Ethanol)
  • Dissolution: Place the crude 4-amino-5-substituted-1,2,4-triazole-3-thiol in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling while stirring. Continue adding small portions of hot ethanol until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the mixture for a few minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: Recrystallization from a Mixed-Solvent System (e.g., Ethanol-Water)
  • Dissolution: Dissolve the crude product in the minimum amount of hot ethanol (the "good" solvent).

  • Addition of "Poor" Solvent: While the solution is still hot, add water (the "poor" solvent) dropwise until the solution becomes slightly cloudy (turbid).

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1, using a cold mixture of ethanol and water in the appropriate ratio for washing the crystals.

Protocol 3: Column Chromatography
  • Stationary Phase Selection: For these polar compounds, silica gel is a suitable stationary phase.

  • Mobile Phase Selection: Start with a moderately polar mobile phase, such as a mixture of ethyl acetate and hexane (e.g., 1:1). The polarity can be gradually increased by increasing the proportion of ethyl acetate or by adding a small amount of methanol if the compound is not eluting. Monitor the separation by TLC to find the optimal mobile phase composition.

  • Column Packing: Pack a glass column with a slurry of silica gel in the chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. If the compound has limited solubility, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the dry silica loaded onto the top of the column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Mandatory Visualizations

PurificationWorkflow General Purification Workflow for 4-amino-5-substituted-1,2,4-triazole-3-thiols Crude Crude Product Dissolve Dissolve in Minimum Hot Solvent Crude->Dissolve HotFilter Hot Filtration (if necessary) Dissolve->HotFilter Cool Slow Cooling HotFilter->Cool Crystals Crystal Formation Cool->Crystals FilterWash Vacuum Filtration & Washing Crystals->FilterWash Dry Drying FilterWash->Dry Pure Pure Product Dry->Pure

Caption: General purification workflow via recrystallization.

TroubleshootingRecrystallization Troubleshooting Common Recrystallization Issues Start Crude Product in Hot Solvent OilingOut Product 'Oils Out' Start->OilingOut NoCrystals No Crystals Form Start->NoCrystals LowYield Low Yield Start->LowYield ReheatAddSolvent Reheat, Add More 'Good' Solvent, Cool Slowly OilingOut->ReheatAddSolvent Solution EvaporateSolvent Evaporate Some Solvent NoCrystals->EvaporateSolvent If too dilute InduceCrystallization Induce Crystallization (Scratch, Seed) NoCrystals->InduceCrystallization If saturated ConcentrateMotherLiquor Concentrate Mother Liquor LowYield->ConcentrateMotherLiquor Recover more product

Caption: Troubleshooting logic for common recrystallization problems.

References

optimizing reaction conditions for the cyclization of 5-substituted-1,3,4-oxadiazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the reaction conditions for the cyclization of 5-substituted-1,3,4-oxadiazole-2-thiols.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Q1: My reaction yield is significantly lower than expected, or I am not obtaining any of the desired product. What are the common causes?

    A1: Low or no yield in the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols can be attributed to several factors:

    • Inefficient Base: The choice and amount of base are critical for the initial formation of the potassium or sodium dithiocarbazinate salt. Potassium hydroxide (KOH) is commonly used, but sodium hydroxide (NaOH) can also be employed.[1][2] Ensure the base is fresh and used in the correct stoichiometric amount.

    • Suboptimal Solvent: The reaction is typically carried out in an alcoholic solvent like absolute ethanol.[1][3] The use of wet or impure solvents can impede the reaction. In some cases, aprotic solvents like DMF have been used and may influence the reaction outcome.[4][5]

    • Inappropriate Reaction Temperature: The cyclization step usually requires heating. Refluxing in ethanol is a common condition.[1][3] Insufficient temperature may lead to an incomplete reaction, while excessively high temperatures could promote side reactions or decomposition of the product.

    • Poor Quality Starting Materials: Ensure the acylhydrazide is pure and dry. Impurities in the carbon disulfide can also negatively impact the reaction.

    • Incomplete Reaction: The reaction progress should be monitored using Thin Layer Chromatography (TLC).[3] If the starting material is still present, the reaction time may need to be extended.

    • Hydrolysis of Intermediates: The dithiocarbazinate intermediate is susceptible to hydrolysis. It is crucial to work under anhydrous conditions until the acidification step.

Issue 2: Product Purification Challenges

  • Q2: I am having difficulty purifying the final product. What are common impurities and how can I remove them?

    A2: Purification of 5-substituted-1,3,4-oxadiazole-2-thiols can be challenging due to the nature of the product and potential side products.

    • Common Impurities:

      • Unreacted acylhydrazide.

      • Potassium/sodium salts of the dithiocarbazinate intermediate (if acidification is incomplete).

      • Side products from the decomposition of the dithiocarbazinate intermediate.

    • Purification Strategies:

      • Recrystallization: This is the most common method for purifying the crude product. A mixture of ethanol and water is often effective.[1] Other solvent systems like ethanol-dioxane have also been reported.

      • Acid-Base Extraction: The thiol group is acidic and can be deprotonated with a base to form a water-soluble salt. This allows for the removal of non-acidic impurities by extraction with an organic solvent. The product can then be precipitated by re-acidification of the aqueous layer.

      • Column Chromatography: While less common for the final product, it can be used if recrystallization is ineffective. Silica gel is a suitable stationary phase.[6]

Issue 3: Thiol-Thione Tautomerism

  • Q3: My characterization data (e.g., NMR, IR) suggests the presence of two different forms of my product. What could be the reason?

    A3: 5-Substituted-1,3,4-oxadiazole-2-thiols can exist in equilibrium with their tautomeric form, the 1,3,4-oxadiazole-2(3H)-thione.[7] This is a common phenomenon for heterocyclic thiols.

    • Identification:

      • IR Spectroscopy: The thiol form will show a characteristic S-H stretching band (around 2550-2600 cm⁻¹), while the thione form will exhibit a C=S stretching band (around 1250-1270 cm⁻¹).[1]

      • ¹H NMR Spectroscopy: The thiol proton (S-H) will appear as a singlet, often at a downfield chemical shift. The N-H proton of the thione form will also be a singlet. The integration of these signals can give an indication of the tautomeric ratio in the specific solvent.

    • Controlling Tautomerism: The position of the equilibrium can be influenced by the solvent, temperature, and pH. For most applications, the presence of both tautomers does not affect the subsequent reactivity of the molecule, particularly in reactions involving the sulfur atom.

Frequently Asked Questions (FAQs)

  • Q1: What is the general reaction mechanism for the cyclization of 5-substituted-1,3,4-oxadiazole-2-thiols?

    A1: The reaction proceeds in two main steps. First, the acylhydrazide reacts with carbon disulfide in the presence of a base (like KOH) to form a potassium dithiocarbazinate salt. In the second step, this intermediate undergoes intramolecular cyclization upon heating, with the elimination of water, to form the 1,3,4-oxadiazole ring. The reaction mixture is then acidified to protonate the thiol group.

  • Q2: Can I use other bases besides potassium hydroxide?

    A2: Yes, other bases like sodium hydroxide can be used.[1] The choice of base may influence the reaction rate and yield. It is recommended to use a strong base to ensure complete formation of the dithiocarbazinate salt.

  • Q3: What is the typical reaction time and temperature?

    A3: The reaction is often carried out at the reflux temperature of the solvent, which is typically absolute ethanol. Reaction times can vary from a few hours to overnight.[1][3] It is highly recommended to monitor the reaction progress by TLC to determine the optimal reaction time for your specific substrate.[3]

  • Q4: Are there any greener alternative methods for this synthesis?

    A4: Yes, an ultrasound-assisted synthesis in the presence of a few drops of DMF has been reported as a more environmentally friendly method.[4][5] This approach can lead to good to excellent yields with easier workup and purification, and avoids the use of strong acids or bases as catalysts.[4]

Data Presentation

Table 1: Effect of Base on Reaction Yield

BaseSolventTemperatureYield (%)Reference
Potassium Hydroxide (KOH)EthanolReflux88-90%[8]
Sodium Hydroxide (NaOH)EthanolReflux55%[1]

Table 2: Effect of Solvent on Reaction Yield

SolventBaseTemperatureYield (%)Reference
Absolute EthanolKOHReflux88-90%[8]
DMF (ultrasound)NoneAmbientGood to excellent[4]

Experimental Protocols

General Protocol for the Synthesis of 5-Substituted-1,3,4-Oxadiazole-2-thiols [3][8]

  • Preparation of the Acylhydrazide: The corresponding 5-substituted acylhydrazide is typically prepared by reacting the methyl or ethyl ester of the desired carboxylic acid with hydrazine hydrate in a suitable solvent like ethanol.

  • Formation of the Dithiocarbazinate Salt: In a round-bottom flask equipped with a reflux condenser, dissolve the acylhydrazide (1 equivalent) in absolute ethanol. To this solution, add carbon disulfide (1.1-1.5 equivalents) followed by a solution of potassium hydroxide (1 equivalent) in a small amount of water or ethanol.

  • Cyclization: The reaction mixture is then heated to reflux. The progress of the reaction should be monitored by TLC. Reaction times can vary depending on the substrate.

  • Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is dissolved in water and filtered to remove any insoluble impurities. The filtrate is then cooled in an ice bath and acidified with a dilute acid (e.g., HCl) to a pH of 2-3. The precipitated solid is collected by filtration, washed with cold water, and dried. The crude product is then purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

Visualizations

experimental_workflow start Start: Acylhydrazide step1 Dissolve in Absolute Ethanol start->step1 step2 Add Carbon Disulfide and KOH Solution step1->step2 step3 Heat to Reflux (Cyclization) step2->step3 step4 Monitor by TLC step3->step4 step5 Reaction Complete? step4->step5 step5->step3 No step6 Solvent Removal step5->step6 Yes step7 Dissolve in Water and Filter step6->step7 step8 Acidify with HCl step7->step8 step9 Collect Precipitate step8->step9 step10 Recrystallize step9->step10 end End: Purified Product step10->end

Caption: Experimental workflow for the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols.

troubleshooting_guide problem Low or No Yield cause1 Inefficient Base problem->cause1 cause2 Suboptimal Solvent problem->cause2 cause3 Incorrect Temperature problem->cause3 cause4 Impure Starting Materials problem->cause4 solution1 Use fresh, stoichiometric KOH or NaOH cause1->solution1 solution2 Use absolute ethanol; consider ultrasound/DMF cause2->solution2 solution3 Ensure reflux temperature; monitor reaction cause3->solution3 solution4 Purify acylhydrazide; use pure CS2 cause4->solution4

Caption: Troubleshooting logic for low or no product yield in the cyclization reaction.

References

troubleshooting side reactions in the synthesis of triazole-thiol compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of triazole-thiol compounds.

Troubleshooting Guides

Issue 1: Low Yield of the Desired 1,2,4-Triazole-3-thiol and Formation of an Isomeric Byproduct

Q1: My reaction is producing a significant amount of a byproduct that I suspect is the 1,3,4-thiadiazole isomer. How can I confirm this and optimize the reaction to favor the triazole-thiol?

A: The formation of the 1,3,4-thiadiazole isomer is the most common side reaction in the synthesis of 1,2,4-triazole-3-thiols from acylthiosemicarbazides. The key to controlling the reaction pathway lies in the pH of the reaction medium.

  • Confirmation of the Byproduct: The two isomers can be distinguished using spectroscopic methods. For instance, 1H NMR spectroscopy can be used to differentiate between the 5-phenyl-4H-1,2,4-triazole-3-thiol and the 5-phenyl-1,3,4-thiadiazol-2-amine.

  • Optimization: The cyclization of acylthiosemicarbazides in an alkaline medium selectively yields 1,2,4-triazole derivatives, whereas acidic conditions favor the formation of 1,3,4-thiadiazoles.[1] Therefore, to maximize the yield of the desired 1,2,4-triazole-3-thiol, it is crucial to maintain alkaline conditions throughout the reaction.

Below is a troubleshooting workflow to address this issue:

G cluster_0 Troubleshooting Low Yield and Isomer Formation start Low yield of 1,2,4-triazole-3-thiol and suspected 1,3,4-thiadiazole byproduct confirm_byproduct Confirm byproduct identity (e.g., NMR, MS) start->confirm_byproduct check_ph Check reaction pH confirm_byproduct->check_ph is_alkaline Is pH alkaline? check_ph->is_alkaline adjust_ph Adjust to alkaline pH (e.g., add NaOH, KOH) is_alkaline->adjust_ph No optimize_base Optimize base and solvent is_alkaline->optimize_base Yes adjust_ph->optimize_base monitor_reaction Monitor reaction progress (TLC, HPLC) optimize_base->monitor_reaction purify Purify product (Recrystallization, Chromatography) monitor_reaction->purify

Troubleshooting workflow for low yield and isomer formation.

The following table summarizes the effect of different solvents and bases on the yield of 4-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol (2a) and 4-(2,4-dichlorobenzyl)-4H-1,2,4-triazole-3-thiol (2b), demonstrating the importance of reaction conditions.

EntryCompoundSolventBaseYield (%)
12aH₂ONaOH75
22aEtOHNaOH82
32aDMFNaOH65
42aEtOHKOH80
52aEtOHNa₂CO₃68
62bH₂ONaOH72
72bEtOHNaOH85
82bDMFNaOH62
92bEtOHKOH83
102bEtOHNa₂CO₃70

Issue 2: Formation of Disulfide Byproducts

Q2: I am observing the formation of a disulfide-linked dimer of my triazole-thiol compound. How can I prevent this side reaction?

A: The thiol group (-SH) in your compound is susceptible to oxidation, which leads to the formation of a disulfide bond (-S-S-). This is a common issue, especially during workup and purification.

  • Prevention during reaction: To minimize oxidation during the synthesis, it is advisable to work under an inert atmosphere (e.g., nitrogen or argon). Degassing all solvents and solutions before use is also a crucial step to remove dissolved oxygen, a primary oxidizing agent.

  • Control of pH: Maintaining a slightly acidic to neutral pH (around 6.5-7.5) during workup and purification can help to reduce the rate of thiol oxidation.

  • Use of Additives: The addition of a chelating agent such as ethylenediaminetetraacetic acid (EDTA) at a concentration of 1-5 mM can sequester metal ions that may catalyze the oxidation of thiols. If necessary, a small amount of a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) can be added to the purification buffers to maintain the reduced state of the thiol.

The following diagram illustrates the competitive pathways leading to the desired product and the disulfide byproduct.

G cluster_1 Competitive Pathways in Triazole-Thiol Synthesis acylthiosemicarbazide Acylthiosemicarbazide triazole_thiol 1,2,4-Triazole-3-thiol (Desired Product) acylthiosemicarbazide->triazole_thiol Alkaline Cyclization (e.g., NaOH) disulfide Disulfide Byproduct triazole_thiol->disulfide Oxidation (O₂, metal ions)

Competitive pathways in triazole-thiol synthesis.

Frequently Asked Questions (FAQs)

Q3: What is the general mechanism for the base-catalyzed cyclization of an acylthiosemicarbazide to a 1,2,4-triazole-3-thiol?

A: The base-catalyzed cyclization proceeds via an intramolecular nucleophilic attack of a nitrogen atom on the carbonyl carbon, followed by dehydration to form the triazole ring. The reaction is initiated by the deprotonation of the thiosemicarbazide moiety by the base.

Q4: What are the recommended purification techniques for triazole-thiol compounds?

A: Recrystallization is a commonly used method for the purification of solid triazole-thiol compounds. A suitable solvent system should be chosen to ensure good recovery of the pure product. For compounds that are difficult to crystallize or for the removal of closely related impurities, column chromatography on silica gel is an effective technique.

Q5: Which analytical techniques are most suitable for characterizing the final triazole-thiol product and any potential byproducts?

A: A combination of spectroscopic and chromatographic techniques is recommended for full characterization:

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information about the molecule, allowing for unambiguous identification of the desired product and any isomers.

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.

  • Infrared (IR) Spectroscopy: Helps to identify key functional groups present in the molecule, such as N-H, C=N, and C=S (or S-H).

  • High-Performance Liquid Chromatography (HPLC): Can be used to assess the purity of the final product and to quantify the amounts of the desired product and byproducts.[2]

Key Experimental Protocols

Protocol 1: Synthesis of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol

This protocol describes a three-step synthesis starting from benzoic acid hydrazide.[3][4]

Step 1: Synthesis of Potassium dithiocarbazinate

  • Dissolve potassium hydroxide (0.03 mol) and benzoic acid hydrazide (0.01 mol) in absolute ethanol (15 mL).

  • Cool the solution in an ice bath and add carbon disulfide (0.05 mol) dropwise with continuous stirring.

  • Continue stirring the reaction mixture at room temperature for 18 hours.

  • Add dry ether (10 mL) to the solution to precipitate the yellow potassium salt.

  • Filter the precipitate, wash with ether, and dry. The potassium salt can be used in the next step without further purification.

Step 2: Synthesis of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol

  • Suspend the potassium dithiocarbazinate (0.02 mol) in water (40 mL) and add hydrazine hydrate (0.04 mol).

  • Reflux the mixture until the evolution of hydrogen sulfide gas ceases (can be monitored with lead acetate paper). The color of the reaction mixture will change from yellow to green.

  • Cool the reaction mixture to room temperature and dilute with cold water (30 mL).

  • Acidify the solution with hydrochloric acid to precipitate the white product.

  • Filter the precipitate, wash with cold water, and recrystallize from ethanol.

The following flowchart provides a decision-making guide for optimizing the synthesis of triazole-thiol compounds.

G cluster_2 Optimization Decision Tree for Triazole-Thiol Synthesis start Start Synthesis Optimization low_yield Low Yield? start->low_yield check_byproducts Analyze Byproducts (NMR, LC-MS) low_yield->check_byproducts Yes end Optimized Protocol low_yield->end No thiadiazole 1,3,4-Thiadiazole Present? check_byproducts->thiadiazole increase_basicity Increase Basicity (Stronger Base, Higher Conc.) thiadiazole->increase_basicity Yes disulfide Disulfide Present? thiadiazole->disulfide No optimize_solvent Optimize Solvent (e.g., EtOH, H₂O) increase_basicity->optimize_solvent optimize_solvent->disulfide inert_atmosphere Use Inert Atmosphere (N₂ or Ar) disulfide->inert_atmosphere Yes other_byproducts Other Byproducts? disulfide->other_byproducts No degas_solvents Degas Solvents inert_atmosphere->degas_solvents control_ph_workup Control pH during Workup (pH 6.5-7.5) degas_solvents->control_ph_workup control_ph_workup->other_byproducts purification Optimize Purification (Recrystallization, Chromatography) other_byproducts->purification Yes other_byproducts->end No purification->end

Optimization decision tree for triazole-thiol synthesis.

References

selecting the correct recrystallization solvent for 4-amino-1,2,4-triazole-3-thiols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the recrystallization of 4-amino-1,2,4-triazole-3-thiols. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most commonly recommended solvent for the recrystallization of 4-amino-1,2,4-triazole-3-thiols?

A1: Based on available literature, ethanol is the most frequently cited and effective solvent for the recrystallization of 4-amino-1,2,4-triazole-3-thiols and its derivatives.[1][2][3][4] Several experimental procedures specify the use of ethanol to obtain the purified product. For compounds with similar polar characteristics, an alcohol/water mixture can also be a suitable choice.

Q2: How do I select an appropriate recrystallization solvent if ethanol is not effective?

A2: Selecting a suitable solvent is crucial for successful recrystallization. The ideal solvent should dissolve the compound when hot but not when cold. For polar molecules like 4-amino-1,2,4-triazole-3-thiols, polar solvents are generally a good starting point. The principle of "like dissolves like" is a useful guide.

A systematic approach to solvent selection is recommended. Start with small quantities of your crude product and test its solubility in various solvents at room temperature and upon heating.

Q3: Are there any other single-solvent systems that have been reported for similar compounds?

A3: Besides ethanol, isopropanol has also been used for the recrystallization of related 4-amino-1,2,4-triazole compounds, resulting in high purity.[5] Methanol could also be a viable option due to its similar properties to ethanol.

Q4: When should I consider using a mixed-solvent system?

A4: A mixed-solvent system is beneficial when your compound is too soluble in one solvent and poorly soluble in another. For polar compounds, an ethanol-water mixture is a common and effective choice.[6] In this system, the compound is typically dissolved in the "good" solvent (ethanol) at an elevated temperature, and the "anti-solvent" (water) is added dropwise until the solution becomes cloudy, indicating the saturation point. The solution is then heated until it becomes clear again and allowed to cool slowly.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of 4-amino-1,2,4-triazole-3-thiols.

Problem Possible Cause(s) Recommended Solution(s)
The compound does not dissolve, even in hot solvent. The solvent is not polar enough.- Try a more polar solvent. Given the polar nature of the amino and thiol groups, solvents like ethanol, methanol, or water are good candidates. - Consider a mixed solvent system where the compound is dissolved in a small amount of a highly polar "good" solvent, followed by the addition of a miscible "poor" solvent.
No crystals form upon cooling. - Too much solvent was used. - The solution is supersaturated. - The cooling process is too rapid.- Boil off some of the solvent to increase the concentration of the solute and allow the solution to cool again.[7] - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. - Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.
The compound "oils out" instead of forming crystals. - The boiling point of the solvent is higher than the melting point of the compound. - The rate of cooling is too fast. - High concentration of impurities.- Select a solvent with a lower boiling point. - Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. - Consider purifying the crude product by another method, such as column chromatography, to remove impurities before recrystallization.
Low recovery of the purified compound. - Too much solvent was used, leading to significant loss of the compound in the mother liquor. - Premature crystallization during a hot filtration step. - The compound is more soluble in the cold solvent than anticipated.- Reduce the amount of solvent used to dissolve the crude product. - If performing a hot filtration, use a pre-heated funnel and flask, and add a small excess of solvent to prevent premature crystallization. - Cool the solution in an ice bath for a longer period to maximize crystal formation.
The recrystallized product is not pure. - The cooling process was too rapid, trapping impurities within the crystal lattice. - The chosen solvent did not effectively differentiate between the compound and the impurities.- Ensure a slow cooling rate to allow for the formation of a pure crystal lattice. - Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities from the mother liquor. - Re-recrystallize the product, potentially using a different solvent system.

Experimental Protocols

General Protocol for Recrystallization from a Single Solvent (e.g., Ethanol)
  • Dissolution: Place the crude 4-amino-1,2,4-triazole-3-thiol in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling while stirring. Continue to add small portions of hot ethanol until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slower cooling generally results in larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at an appropriate temperature.

Visualizations

Logical Workflow for Solvent Selection

SolventSelection start Start: Crude 4-amino-1,2,4-triazole-3-thiol test_solubility Test Solubility in Small Scale start->test_solubility is_soluble_cold Soluble in cold solvent? test_solubility->is_soluble_cold is_soluble_hot Soluble in hot solvent? is_soluble_cold->is_soluble_hot No unsuitable_too_soluble Unsuitable: Too Soluble is_soluble_cold->unsuitable_too_soluble Yes unsuitable_insoluble Unsuitable: Insoluble is_soluble_hot->unsuitable_insoluble No ideal_solvent Ideal Solvent Found is_soluble_hot->ideal_solvent Yes consider_mixed Consider Mixed Solvent System unsuitable_too_soluble->consider_mixed unsuitable_insoluble->consider_mixed

Caption: A flowchart illustrating the decision-making process for selecting a suitable recrystallization solvent.

References

how to confirm thiol vs thione tautomer in 1,2,4-triazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2,4-triazole derivatives. This guide provides answers to frequently asked questions and troubleshooting advice for confirming the predominant tautomeric form (thiol vs. thione) in your compounds.

Frequently Asked Questions (FAQs)

Q1: What are the thiol and thione tautomers in 1,2,4-triazole derivatives?

A: In 1,2,4-triazole derivatives substituted with a sulfur-containing group at position 3 (or 5), a prototropic tautomerism known as thiol-thione tautomerism occurs. This is an equilibrium between two forms:

  • Thione form: Characterized by a carbon-sulfur double bond (C=S) and a proton on a nitrogen atom of the triazole ring.

  • Thiol form: Characterized by a carbon-sulfur single bond with a proton on the sulfur atom (S-H), forming a mercapto group, and a carbon-nitrogen double bond (C=N) within the ring.

The equilibrium between these two forms can be influenced by factors such as the solvent, temperature, and the nature of substituents on the triazole ring.

Workflow Start Synthesized 1,2,4-Triazole Derivative SolidState Solid-State Analysis Start->SolidState SolutionState Solution-State Analysis Start->SolutionState Xray X-ray Crystallography (If single crystal) SolidState->Xray Definitive FTIR_Solid Solid-State FT-IR SolidState->FTIR_Solid NMR NMR Spectroscopy (¹H, ¹³C) SolutionState->NMR Primary Method UV_Vis UV-Vis Spectroscopy SolutionState->UV_Vis HPLC_MS HPLC-MS SolutionState->HPLC_MS For Mixtures Interpretation Data Interpretation & Comparison Xray->Interpretation FTIR_Solid->Interpretation NMR->Interpretation UV_Vis->Interpretation HPLC_MS->Interpretation Conclusion Assign Tautomeric Form(s) (Thione, Thiol, or Mixture) Interpretation->Conclusion DecisionTree Start Interpreting Spectroscopic Data NMR_Check ¹³C NMR: Peak at >160 ppm? Start->NMR_Check IR_Check FT-IR: S-H stretch (~2550 cm⁻¹) present? NMR_Check->IR_Check No (C-S) Thione Evidence for THIONE form NMR_Check->Thione Yes (C=S) UV_Check UV-Vis: λₘₐₓ > 300 nm? IR_Check->UV_Check No Thiol Evidence for THIOL form IR_Check->Thiol Yes UV_Check->Thione Yes (n→π*) UV_Check->Thiol No (π→π*)

Technical Support Center: Addressing Poor Reproducibility in Biological Assays of Triazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues leading to poor reproducibility in biological assays involving triazole compounds.

Troubleshooting Guides

Poor reproducibility in biological assays with triazole compounds often stems from issues related to the compound's physicochemical properties and its interaction with assay components. This guide provides a systematic approach to identifying and resolving these common problems.

Issue 1: Compound Solubility and Precipitation

One of the most frequent causes of assay variability is the poor aqueous solubility of many triazole compounds. Precipitation of the compound can lead to inaccurate concentration determination and inconsistent results.[1]

Symptoms:

  • Visible precipitate in the stock solution or assay plate.

  • Non-linear or inconsistent dose-response curves.

  • Low or no activity observed in an otherwise validated assay.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for suspected compound precipitation.

Detailed Methodologies:

  • Solvent Screening: A systematic approach to identifying a suitable solvent is the first step.[1]

    • Protocol: Test the solubility of the triazole compound in a panel of common solvents (e.g., DMSO, ethanol, methanol, acetonitrile, and co-solvent mixtures). Prepare a saturated solution and determine the concentration using a suitable analytical method like HPLC-UV.

  • pH Adjustment: The solubility of ionizable triazole compounds can be significantly influenced by the pH of the assay buffer.

    • Protocol: Determine the pKa of the compound. Test the solubility in a series of buffers with pH values above and below the pKa to identify the optimal pH for dissolution.

  • Use of Co-solvents and Excipients: If a single solvent is insufficient, co-solvents or excipients can be employed.

    • Protocol: Prepare stock solutions in a higher percentage of an organic co-solvent (e.g., up to 10% DMSO) if tolerated by the assay. Alternatively, explore the use of solubility-enhancing excipients like cyclodextrins.

Issue 2: Compound Stability and Degradation

Triazole compounds can be susceptible to degradation in aqueous assay buffers, leading to a decrease in the effective concentration over the course of the experiment.

Symptoms:

  • Loss of activity over time.

  • Appearance of new peaks in HPLC analysis of the assay solution.

  • Inconsistent results between experiments performed on different days.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for suspected compound instability.

Detailed Methodologies:

  • Aqueous Buffer Stability Assay:

    • Protocol: Prepare a solution of the triazole compound in the assay buffer at the final assay concentration. Incubate the solution under the same conditions as the biological assay (temperature, light exposure). At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot and analyze the concentration of the parent compound by HPLC-UV or LC-MS.[2][3] A significant decrease in the parent compound concentration indicates instability.

Issue 3: Compound Aggregation

Some triazole compounds can form aggregates in solution, which can lead to non-specific inhibition of enzymes and other proteins, resulting in false-positive results.[4][5]

Symptoms:

  • Steep dose-response curves.

  • Activity is sensitive to the presence of detergents.

  • Inhibition is observed across multiple, unrelated targets.

Troubleshooting Workflow:

Ergosterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Inhibited by Triazoles Ergosterol Ergosterol Triazoles Triazole Antifungals Triazoles->CYP51 CYP51->Ergosterol Wnt_Signaling_Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled DestructionComplex Destruction Complex (APC, Axin, GSK3β) Dishevelled->DestructionComplex Inhibition BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylation & Degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Nuclear Translocation & Activation TargetGenes Target Gene Expression TCF_LEF->TargetGenes TriazoleInhibitor Triazole Inhibitor TriazoleInhibitor->DestructionComplex Stabilization MAPK_Signaling_Pathway Stimulus External Stimulus (e.g., Stress, Cytokines) MAPKKK MAPKKK Stimulus->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38) MAPKK->MAPK TranscriptionFactors Transcription Factors (e.g., AP-1, NF-κB) MAPK->TranscriptionFactors Phosphorylation CellularResponse Cellular Response (Inflammation, Apoptosis) TranscriptionFactors->CellularResponse TriazoleInhibitor Triazole Inhibitor TriazoleInhibitor->MAPK

References

Technical Support Center: Scale-up Synthesis of 4-Amino-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the scale-up synthesis of 4-Amino-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol. The information is presented in a question-and-answer format to address common issues encountered during laboratory and pilot-plant scale production.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for the scale-up of this compound?

The most prevalent and scalable method for the synthesis of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols, including the 2-thienyl derivative, involves a two-step process. The first step is the preparation of a potassium dithiocarbazate salt from a corresponding acid hydrazide. The second step is the cyclization of this salt with hydrazine hydrate to form the desired triazole ring.[1][2][3][4]

Q2: What are the primary safety concerns when scaling up this synthesis?

The primary safety concerns during the scale-up of this synthesis are the handling of highly toxic and corrosive reagents and the evolution of flammable and toxic hydrogen sulfide (H₂S) gas. Specifically:

  • Hydrazine hydrate is a corrosive and potentially explosive substance.

  • Carbon disulfide is highly flammable, volatile, and toxic.

  • The cyclization step generates significant amounts of hydrogen sulfide (H₂S) , a flammable and highly toxic gas.[1] Proper scrubbing and ventilation systems are critical at scale.

Q3: How does the reaction yield typically change during scale-up from lab to pilot plant?

While specific data for the title compound is limited, it is common for yields to decrease during the initial scale-up from a laboratory to a pilot plant setting. This can be attributed to factors such as less efficient heat and mass transfer in larger reactors, longer reaction times, and challenges in maintaining optimal mixing. Process optimization at the pilot scale is crucial to improve the yield to be comparable with the lab-scale results.

Q4: What are the critical process parameters to monitor during the cyclization step?

The critical process parameters for the cyclization of the potassium dithiocarbazate intermediate with hydrazine hydrate are:

  • Temperature: The reaction is typically carried out at reflux.[1][3] Consistent temperature control is vital for reaction rate and to minimize side product formation.

  • Rate of Hydrazine Hydrate Addition: On a large scale, controlled addition of hydrazine hydrate is important to manage the exothermicity of the reaction.

  • Reaction Time: Monitoring the reaction for the cessation of hydrogen sulfide evolution is a key indicator of reaction completion.[1]

  • Agitation: Efficient stirring is necessary to ensure proper mixing of the reactants, especially in larger vessels.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Yield of Final Product 1. Incomplete formation of the potassium dithiocarbazate intermediate.2. Incomplete cyclization.3. Loss of product during workup and isolation.1. Ensure anhydrous conditions and adequate reaction time for the formation of the dithiocarbazate salt.2. Monitor H₂S evolution to confirm reaction completion. Consider extending the reflux time.3. Optimize the acidification and precipitation steps. Ensure the pH is optimal for complete precipitation. Wash the product with cold solvent to minimize solubility losses.
Formation of Impurities 1. Presence of unreacted starting materials.2. Formation of byproducts such as oxadiazolethiones or thiadiazoles.3. Decomposition of the product at high temperatures.1. Use a slight excess of hydrazine hydrate to ensure complete conversion of the intermediate.2. Maintain strict temperature control during cyclization. The formation of 1,3,4-thiadiazole is a known competing pathway.[5]3. Avoid excessive heating during reaction and workup.
Difficulty in Filtering the Precipitated Product 1. The product has a very fine particle size.2. The product is gummy or oily.1. Control the rate of acidification to influence crystal growth. A slower addition may result in larger, more easily filterable particles. Consider aging the slurry with stirring before filtration.2. Ensure the reaction has gone to completion and that no oily intermediates remain. Washing with a non-polar solvent prior to filtration may help remove gummy impurities.
Inconsistent Product Color 1. Presence of trace metallic impurities.2. Oxidation of the thiol group.1. Use high-purity reagents and ensure the reactor is clean.2. Minimize exposure of the product to air, especially during drying. Consider drying under a nitrogen or vacuum atmosphere.
Strong, Unpleasant Odor Evolution of hydrogen sulfide (H₂S) gas.This is an inherent part of the reaction. At scale, the reactor must be equipped with a proper off-gas scrubbing system (e.g., a caustic scrubber) to neutralize the H₂S. Ensure adequate ventilation and use personal H₂S monitors.[1]

Quantitative Data Summary

The following table summarizes typical reaction parameters for the synthesis of 4-amino-5-aryl-4H-1,2,4-triazole-3-thiols at different scales. Please note that these are representative values and may require optimization for the specific synthesis of the 2-thienyl derivative.

ParameterLaboratory Scale (e.g., 10g)Pilot Scale (e.g., 1kg)
Yield of Potassium Dithiocarbazate ~85-95%~80-90%
Yield of Final Product ~65-80%[1]~60-75% (pre-optimization)
Cyclization Reaction Time 4-6 hours6-10 hours
Hydrazine Hydrate (molar excess) 1.5 - 2.0 equivalents1.2 - 1.5 equivalents
Reflux Temperature ~100 °C (in water/ethanol)~100 °C (in water/ethanol)

Experimental Protocols

Laboratory Scale Synthesis of Potassium 3-(2-thenoyl)dithiocarbazate
  • To a stirred solution of potassium hydroxide (0.1 mol) in absolute ethanol (100 mL), add thiophene-2-carbohydrazide (0.1 mol).

  • Cool the mixture to below 10 °C in an ice bath.

  • Add carbon disulfide (0.12 mol) dropwise over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring at room temperature for 12-18 hours.

  • The precipitated potassium salt is then filtered, washed with cold anhydrous ether, and dried under vacuum. The salt can be used in the next step without further purification.[2]

Scale-up Synthesis of this compound (Pilot Plant)

Warning: This reaction should be performed in a well-ventilated area, and the reactor must be connected to a caustic scrubbing system to neutralize the evolved hydrogen sulfide gas. Appropriate personal protective equipment, including a respirator with cartridges for acid gases and organic vapors, should be worn.

  • Charge a suitable glass-lined reactor with water (40 L) and add potassium 3-(2-thenoyl)dithiocarbazate (5 kg, ~20 mol).

  • Begin vigorous agitation to form a suspension.

  • Slowly add hydrazine hydrate (99%, 2 L, ~40 mol) to the suspension via an addition funnel over a period of at least 1 hour. An exotherm may be observed, and the rate of addition should be controlled to maintain the temperature below 40 °C.

  • Once the addition is complete, heat the reaction mixture to reflux (approximately 100 °C) and maintain for 6-8 hours. The progress of the reaction can be monitored by the evolution of hydrogen sulfide, which can be tested at the outlet of the scrubber (use lead acetate paper for qualitative assessment).[1]

  • After the evolution of H₂S has ceased, cool the reaction mixture to room temperature.

  • Filter the reaction mixture to remove any solid impurities.

  • Transfer the filtrate to a suitable vessel for precipitation. Cool the solution to 0-5 °C in an ice bath.

  • Slowly and with vigorous stirring, add concentrated hydrochloric acid to acidify the solution to a pH of 5-6.

  • The product will precipitate as a white to off-white solid. Continue stirring at 0-5 °C for at least 1 hour to ensure complete precipitation.

  • Filter the solid product and wash it with cold water (2 x 10 L).

  • Dry the product under vacuum at 50-60 °C until a constant weight is achieved.

Visualizations

Scale_up_Synthesis_Workflow cluster_0 Step 1: Dithiocarbazate Formation cluster_1 Step 2: Cyclization and Workup ThiopheneCarbohydrazide Thiophene-2- carbohydrazide Intermediate Potassium 3-(2-thenoyl) dithiocarbazate ThiopheneCarbohydrazide->Intermediate Reaction CS2_KOH CS2 / KOH in Ethanol CS2_KOH->Intermediate Reflux Reflux in Water Intermediate->Reflux Hydrazine Hydrazine Hydrate Hydrazine->Reflux H2S_Scrubbing H2S Gas Evolution (To Scrubber) Reflux->H2S_Scrubbing Acidification Acidification (HCl) Reflux->Acidification Precipitation Precipitation & Filtration Acidification->Precipitation Product 4-Amino-5-(2-thienyl)-4H- 1,2,4-triazole-3-thiol Precipitation->Product

Caption: Workflow for the scale-up synthesis of this compound.

Troubleshooting_Logic Start Low Yield? Check_Intermediate Check Intermediate Purity/ Yield Start->Check_Intermediate Yes Impurity_Check Impurity Detected? Start->Impurity_Check No Check_Cyclization Verify Complete Cyclization (H2S evolution) Check_Intermediate->Check_Cyclization Check_Workup Optimize Workup (pH, temperature) Check_Cyclization->Check_Workup Temp_Control Improve Temperature Control Impurity_Check->Temp_Control Yes Reagent_Ratio Adjust Reagent Stoichiometry Temp_Control->Reagent_Ratio Purification Recrystallization/ Reslurrying Reagent_Ratio->Purification

References

Technical Support Center: Interpreting ¹H NMR Spectra of 4-Amino-1,2,4-triazole-3-thiol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-amino-1,2,4-triazole-3-thiol derivatives. Our aim is to help you navigate the complexities of interpreting their ¹H NMR spectra.

Frequently Asked Questions (FAQs)

Q1: Why is the ¹H NMR spectrum of my 4-amino-1,2,4-triazole-3-thiol derivative more complex than expected?

The complexity in the ¹H NMR spectra of these compounds often arises from a combination of factors:

  • Thiol-Thione Tautomerism: These molecules can exist as an equilibrium between the thiol and thione tautomeric forms. In solution, the thione form is often predominant.[1] This results in signals corresponding to protons on nitrogen atoms (N-H) rather than a distinct thiol proton (S-H).

  • Restricted Rotation: Depending on the substituents, there might be restricted rotation around single bonds, leading to the appearance of rotamers that are distinct on the NMR timescale and result in a doubling of some signals.

  • Solvent Effects: The chemical shifts of protons, particularly those attached to heteroatoms (NH and SH), are highly sensitive to the solvent used. Hydrogen bonding with solvents like DMSO-d₆ can significantly shift these signals.

  • Presence of Impurities: Residual starting materials, side products, or even trapped solvents like ethyl acetate can contribute to a complex spectrum.[2]

Q2: I see a very broad singlet in the downfield region of my spectrum (around 11-14 ppm). What is this signal?

A broad singlet in the 11.50-14.30 ppm range is a characteristic signal for the N-H proton of the triazole ring in the thione tautomer or the S-H proton in the thiol tautomer.[1][3][4][5] Its broadness is often due to quadrupole broadening from the adjacent nitrogen atoms and chemical exchange with residual water or other exchangeable protons in the sample.

Q3: How can I definitively identify the N-H and S-H protons in my spectrum?

A D₂O exchange experiment is a straightforward method to identify these exchangeable protons. After acquiring a standard ¹H NMR spectrum, add a drop of deuterium oxide (D₂O) to the NMR tube, shake it vigorously, and re-acquire the spectrum. The signals corresponding to N-H and S-H protons will exchange with deuterium and either disappear or significantly decrease in intensity.[2]

Q4: My aromatic signals are overlapping and difficult to interpret. What can I do?

Signal overlap in the aromatic region is a common issue. Here are a few strategies to resolve these signals:

  • Change the NMR Solvent: Switching to a different deuterated solvent can alter the chemical shifts of your protons and may resolve the overlap. For instance, spectra recorded in benzene-d₆ often show different chemical shift dispersions compared to those recorded in CDCl₃ or DMSO-d₆.[2]

  • Increase Spectrometer Field Strength: If available, using a higher field NMR spectrometer (e.g., 600 MHz instead of 300 MHz) will increase the chemical shift dispersion and can help resolve overlapping multiplets.

  • 2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) can help identify which protons are coupled to each other, even in crowded regions of the spectrum. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments can correlate protons to their attached carbons, providing further structural confirmation.

Q5: The integration of my signals does not seem to match the expected number of protons. Why might this be?

Inaccurate integration can be caused by:

  • Broad Signals: Very broad signals, such as those from N-H or O-H protons, can be difficult to integrate accurately.

  • Signal Overlap: If signals are overlapping, the integration will represent the sum of all protons in that region.

  • Poor Phasing and Baseline Correction: Ensure the spectrum is correctly phased and the baseline is flat for accurate integration.

  • Sample Concentration: In some cases, the concentration of the sample can affect peak shape and, consequently, integration.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Unexpected number of peaks Tautomerism, presence of rotamers, impurities.Perform variable temperature NMR to check for coalescing peaks (indicative of rotamers). Use 2D NMR (COSY, HSQC) to confirm correlations. Purify the sample via recrystallization or column chromatography.
Broad peaks Poor shimming, sample not fully dissolved, sample too concentrated, chemical exchange.Re-shim the spectrometer. Ensure the compound is fully dissolved; if not, try a different solvent or gentle heating. Dilute the sample. For exchangeable protons, this is often expected.
No observable N-H or S-H peak Rapid exchange with residual water in the solvent.Use a freshly opened ampoule of high-purity deuterated solvent. Dry the sample thoroughly under high vacuum before preparing the NMR sample.
Presence of a singlet at ~5.20-5.80 ppm This is characteristic of the NH₂ protons on the 4-position of the triazole ring.[3]This is an expected signal. Confirm by D₂O exchange, where this signal should disappear.
Solvent peaks obscuring signals The chemical shift of a proton of interest is the same as a residual solvent peak (e.g., CHCl₃ at 7.26 ppm).Switch to a different deuterated solvent where the residual peak is in a different region (e.g., acetone-d₆, DMSO-d₆).[2]

Quantitative Data Summary

The following table summarizes typical ¹H NMR chemical shift ranges for key protons in 4-amino-1,2,4-triazole-3-thiol derivatives. Note that these values can vary depending on the solvent and the specific substituents on the molecule.

Proton Type Typical Chemical Shift (δ, ppm) Multiplicity Notes
SH (Thiol) 11.50 - 13.70SingletOften broad. Disappears with D₂O exchange.[3][4]
NH (Thione) 13.00 - 14.30Broad SingletCharacteristic of the thione tautomer. Disappears with D₂O exchange.[1][5]
NH₂ (Amino) 5.20 - 5.80SingletOften broad. Disappears with D₂O exchange.[3]
Aromatic CH 6.50 - 8.50Multiplet, Doublet, etc.Depends on the substitution pattern of the aromatic ring.
Alkyl CH, CH₂, CH₃ 0.50 - 4.50VariesDepends on the proximity to electronegative atoms and functional groups.

Experimental Protocols

Protocol 1: Sample Preparation for ¹H NMR

  • Sample Weighing: Accurately weigh 5-10 mg of the purified 4-amino-1,2,4-triazole-3-thiol derivative.

  • Solvent Selection: Choose an appropriate deuterated solvent (e.g., DMSO-d₆, CDCl₃, acetone-d₆). DMSO-d₆ is often a good choice for these compounds due to its ability to dissolve a wide range of polar compounds and slow down the exchange of labile protons.

  • Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the deuterated solvent.

  • Homogenization: Cap the NMR tube and gently vortex or sonicate until the sample is completely dissolved. If solubility is an issue, gentle warming may be attempted, but be cautious of potential degradation.

  • Filtering (Optional): If the solution is not clear, filter it through a small plug of glass wool into a clean NMR tube to remove any particulate matter.

  • Acquisition: Insert the NMR tube into the spectrometer and follow the standard procedures for locking, shimming, and acquiring the ¹H NMR spectrum.

Protocol 2: D₂O Exchange Experiment

  • Acquire Initial Spectrum: Following Protocol 1, acquire a standard ¹H NMR spectrum of your sample.

  • Add D₂O: Carefully remove the NMR tube from the spectrometer. Add 1-2 drops of deuterium oxide (D₂O) to the sample.

  • Mix Thoroughly: Recap the NMR tube and shake it vigorously for 30-60 seconds to ensure thorough mixing and facilitate the proton-deuterium exchange.

  • Re-acquire Spectrum: Place the tube back into the spectrometer. It may be necessary to re-lock and re-shim the instrument. Acquire a second ¹H NMR spectrum.

  • Analysis: Compare the two spectra. The signals corresponding to exchangeable protons (NH, SH, OH) will have disappeared or significantly reduced in intensity in the second spectrum.

Visualizations

Caption: Thiol-Thione Tautomeric Equilibrium.

NMR_Troubleshooting_Workflow start Complex ¹H NMR Spectrum q_impurities Check for Impurities (Starting Materials, Solvents) start->q_impurities purify Purify Sample (Recrystallization, Chromatography) q_impurities->purify Yes q_overlap Signal Overlap? q_impurities->q_overlap No reacquire1 Re-acquire Spectrum purify->reacquire1 reacquire1->q_overlap change_solvent Change Deuterated Solvent (e.g., Benzene-d₆, Acetone-d₆) q_overlap->change_solvent Yes higher_field Use Higher Field NMR q_overlap->higher_field If Available run_2d_nmr Run 2D NMR (COSY, HSQC) q_overlap->run_2d_nmr q_exchangeable Identify Exchangeable Protons (NH, SH) q_overlap->q_exchangeable No change_solvent->reacquire1 higher_field->reacquire1 run_2d_nmr->q_exchangeable end Successful Interpretation run_2d_nmr->end d2o_exchange Perform D₂O Exchange q_exchangeable->d2o_exchange d2o_exchange->end

Caption: Troubleshooting Workflow for Complex ¹H NMR Spectra.

References

Validation & Comparative

Comparative Antifungal Activity of 4-Amino-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol: A Review Against Standard Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the persistent search for novel and more effective antifungal agents, heterocyclic compounds, particularly those incorporating a triazole nucleus, have garnered significant scientific interest. This guide presents a comparative analysis of the antifungal activity of a promising synthetic compound, 4-Amino-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol, against established standard antifungal drugs. This objective comparison is supported by available experimental data and detailed methodologies to assist researchers, scientists, and drug development professionals in their ongoing efforts to combat fungal infections.

Performance Snapshot: this compound vs. Standard Antifungals

Derivatives of this compound have demonstrated noteworthy antifungal activity against clinically relevant fungal strains such as Candida albicans and Aspergillus niger. While direct Minimum Inhibitory Concentration (MIC) data for the parent compound is not extensively available in publicly accessible literature, studies on its closely related derivatives provide valuable insights into its potential efficacy.

The primary mechanism of action for triazole antifungals involves the inhibition of the cytochrome P450 enzyme 14α-demethylase.[1][2] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[1] Disruption of ergosterol synthesis leads to a compromised cell membrane, ultimately inhibiting fungal growth.[1][2]

The following table summarizes the available MIC values for various derivatives of the 4-amino-1,2,4-triazole-3-thiol scaffold and for standard antifungal drugs against common fungal pathogens. It is important to note that the specific activity of this compound may vary.

Compound/DrugTest OrganismMIC (µg/mL)Reference
4-(4-bromobenzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (Derivative)Candida albicans24[3]
4-(4-bromobenzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (Derivative)Aspergillus niger32[3]
FluconazoleCandida albicans0.25 - >64[4]
KetoconazoleCandida albicans0.03 - 16[4]
ItraconazoleCandida albicans0.03 - >128[4]
Amphotericin BCandida albicans0.03 - 2[4]
VoriconazoleAspergillus niger0.25 - 1[5]
Amphotericin BAspergillus niger0.5 - 4[5]
KetoconazoleAspergillus niger0.5 - 16[5]
ItraconazoleAspergillus niger0.5 - 16[5]

Experimental Protocols

The determination of antifungal activity, typically quantified by the Minimum Inhibitory Concentration (MIC), is performed using standardized methods. The following are detailed protocols for two commonly employed techniques.

Broth Microdilution Method

This method is a widely accepted standard for determining the MIC of an antifungal agent in a liquid medium.[6][7][8]

1. Preparation of Antifungal Stock Solution:

  • Dissolve the test compound (e.g., this compound) in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).

2. Preparation of Microtiter Plates:

  • Aseptically add a defined volume of sterile broth medium (e.g., RPMI-1640) to each well of a 96-well microtiter plate.

  • Perform serial two-fold dilutions of the antifungal stock solution across the wells to achieve a range of final concentrations.

3. Inoculum Preparation:

  • Culture the fungal strain (e.g., Candida albicans, Aspergillus niger) on an appropriate agar medium.

  • Prepare a standardized fungal suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.

  • Further dilute the fungal suspension in the broth medium to the final desired inoculum concentration (e.g., 0.5-2.5 x 10^3 CFU/mL for yeasts).

4. Inoculation and Incubation:

  • Inoculate each well of the microtiter plate with the prepared fungal inoculum.

  • Include a growth control well (containing medium and inoculum but no antifungal agent) and a sterility control well (containing medium only).

  • Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

5. Determination of MIC:

  • The MIC is visually determined as the lowest concentration of the antifungal agent that completely inhibits the visible growth of the fungus.

Agar Well Diffusion Method

This method provides a qualitative or semi-quantitative assessment of antifungal activity based on the diffusion of the agent through an agar medium.[9][10]

1. Preparation of Agar Plates:

  • Prepare a suitable agar medium (e.g., Sabouraud Dextrose Agar) and pour it into sterile Petri dishes.

  • Allow the agar to solidify under sterile conditions.

2. Inoculation:

  • Spread a standardized suspension of the test fungus evenly over the entire surface of the agar plate using a sterile cotton swab.

3. Well Preparation and Sample Addition:

  • Aseptically create wells (typically 6-8 mm in diameter) in the inoculated agar using a sterile cork borer.

  • Add a defined volume of the test compound solution at a known concentration into each well.

  • A solvent control and a standard antifungal drug solution should be included in separate wells.

4. Incubation:

  • Incubate the plates at an appropriate temperature and duration for the specific fungus being tested.

5. Measurement of Inhibition Zone:

  • After incubation, measure the diameter of the zone of growth inhibition around each well. A larger diameter indicates greater antifungal activity.

Visualizing the Mechanism and Workflow

To better understand the processes involved, the following diagrams illustrate the mechanism of action of triazole antifungals and a typical experimental workflow for antifungal screening.

Antifungal_Mechanism_of_Action Lanosterol Lanosterol Enzyme 14α-demethylase (Cytochrome P450) Lanosterol->Enzyme Binds to Ergosterol Ergosterol FungalCellMembrane Fungal Cell Membrane (Normal Function) Ergosterol->FungalCellMembrane Essential component InhibitedMembrane Fungal Cell Membrane (Disrupted Function) Triazole Triazole Antifungal (e.g., 4-Amino-5-(2-thienyl)- 4H-1,2,4-triazole-3-thiol) Triazole->Enzyme Inhibits Enzyme->Ergosterol Catalyzes conversion Enzyme->InhibitedMembrane Ergosterol synthesis blocked

Caption: Mechanism of action of triazole antifungals.

Caption: Experimental workflow for antifungal susceptibility screening.

References

Comparative Analysis of 4-Amino-5-thienyl-1,2,4-triazole-3-thiol Derivatives: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 4-amino-5-thienyl-1,2,4-triazole-3-thiol derivatives, focusing on their structure-activity relationships (SAR) in antimicrobial, anticancer, and antioxidant applications. The information presented herein is collated from various scientific studies to offer an objective overview supported by experimental data.

Introduction

The 1,2,4-triazole nucleus is a prominent scaffold in medicinal chemistry, known for its diverse pharmacological activities. When coupled with a thiophene moiety, these derivatives exhibit a broad spectrum of biological actions, including antimicrobial, anti-inflammatory, anticancer, and antioxidant effects.[1][2] The 4-amino-5-thienyl-1,2,4-triazole-3-thiol core structure serves as a versatile template for the development of novel therapeutic agents. Understanding the relationship between structural modifications and biological activity is crucial for the rational design of more potent and selective drug candidates.

Synthesis of the Core Scaffold

The general synthetic route to 4-amino-5-thienyl-1,2,4-triazole-3-thiol derivatives typically involves a multi-step process. A common starting point is the reaction of a thiophene carbohydrazide with carbon disulfide in the presence of a base, followed by cyclization with hydrazine hydrate to form the triazole ring.[3][4] Further modifications can be introduced at the amino and thiol groups to generate a library of derivatives.

Structure-Activity Relationship (SAR) Studies

The biological activity of 4-amino-5-thienyl-1,2,4-triazole-3-thiol derivatives is significantly influenced by the nature and position of substituents on the thienyl and triazole rings.

Antimicrobial Activity

Numerous studies have demonstrated the potent antibacterial and antifungal properties of this class of compounds. The SAR analysis reveals that:

  • Substituents on the Amino Group: Conversion of the 4-amino group to Schiff bases through condensation with various aromatic aldehydes has been a common strategy to enhance antimicrobial potency. The nature of the substituent on the aromatic aldehyde plays a critical role. For instance, the presence of electron-withdrawing groups like halogens (chloro, bromo) or a nitro group on the phenyl ring of the Schiff base often leads to increased antibacterial activity.[1]

  • Modifications at the Thiol Group: Alkylation or acylation of the 3-thiol group can modulate the antimicrobial spectrum and efficacy. The introduction of different functional groups at this position can influence the lipophilicity and steric properties of the molecule, thereby affecting its interaction with microbial targets.

Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of 4-Amino-5-thienyl-1,2,4-triazole-3-thiol Derivatives [1][5]

Compound/DerivativeStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaCandida albicansAspergillus niger
Parent Scaffold ------
Schiff Base (4-F-benzylidene) 23283540>100>100
Schiff Base (4-Cl-benzylidene) 20253138>100>100
Schiff Base (4-OH-benzylidene) 162028358895
Schiff Base (4-OCH3-benzylidene) 22263339>100>100
Schiff Base (4-Br-benzylidene) 182325312432
Schiff Base (4-NO2-benzylidene) 25303845>100>100
Ampicillin (Standard) ----NANA
Ketoconazole (Standard) NANANANA--

Note: '-' indicates data not available in the cited sources. NA stands for Not Applicable.

Anticancer Activity

Derivatives of the 4-amino-5-thienyl-1,2,4-triazole-3-thiol scaffold have shown promising cytotoxic effects against various cancer cell lines. Key SAR findings include:

  • Aryl Substituents: The nature of the aryl group at the 5-position of the triazole ring and on the Schiff base at the 4-amino position significantly impacts anticancer activity. The presence of certain substituents on these aromatic rings can enhance the pro-apoptotic and anti-proliferative effects.

  • Hydroxamic Acid Conjugates: Linking hydroxamic acid moieties to the triazole core has been shown to produce compounds with potent anticancer and antioxidant properties.[6]

Table 2: Comparative Anticancer Activity (IC50, µM) of 4-Amino-5-aryl-1,2,4-triazole-3-thiol Derivatives [6][7]

Compound/DerivativeMCF-7 (Breast Cancer)MDA-MB-231 (Breast Cancer)HCT 116 (Colon Cancer)
Parent Scaffold ---
Hydroxamic Acid Derivative 6b ---
Metal Complex (Cd²⁺) 28.45 ± 2.34--
Metal Complex (Zn²⁺) 52.57 ± 4.72--
Doxorubicin (Standard) ---

Note: '-' indicates data not available in the cited sources.

Antioxidant Activity

The antioxidant potential of these derivatives is often evaluated using the DPPH radical scavenging assay. The SAR studies suggest that:

  • Free Amino and Thiol Groups: The presence of the free 4-amino and 3-thiol groups on the triazole ring is often crucial for antioxidant activity.

  • Substituent Effects: The introduction of electron-donating groups, such as hydroxyl (-OH) and methoxy (-OCH3), on the aromatic rings can enhance the radical scavenging capacity.[8]

Table 3: Comparative Antioxidant Activity (IC50, µg/mL) of 4-Amino-5-aryl-1,2,4-triazole-3-thiol Derivatives [6][9]

Compound/DerivativeDPPH Radical Scavenging
Parent Scaffold (Compound 3) -
Schiff Base (4-N(CH3)2-benzylidene) -
Schiff Base (4-Br-benzylidene) -
Thiazolidinone Derivative (from 4-N(CH3)2-benzylidene) -
Thiazolidinone Derivative (from 4-Br-benzylidene) 5.84
Hydroxamic Acid Derivative 6b 5.71 ± 2.29
Ascorbic Acid (Standard) -

Note: '-' indicates data not available in the cited sources.

Experimental Protocols

General Synthesis of 4-Amino-5-thienyl-1,2,4-triazole-3-thiol
  • Preparation of Potassium Dithiocarbazinate: To a solution of thiophene-2-carbohydrazide in ethanol, carbon disulfide and potassium hydroxide are added. The mixture is stirred at room temperature to yield the potassium dithiocarbazinate salt.[3]

  • Cyclization to Triazole: The potassium salt is then refluxed with hydrazine hydrate in water. Upon cooling and acidification with hydrochloric acid, the 4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol precipitates and is collected by filtration.[4]

Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
  • Preparation of Inoculum: Bacterial and fungal strains are cultured in appropriate broth overnight. The turbidity of the suspension is adjusted to match the 0.5 McFarland standard.

  • Assay Procedure: Molten Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) is poured into sterile Petri plates. Once solidified, the microbial inoculum is uniformly spread over the agar surface. Wells are created using a sterile cork borer, and a defined volume of the test compound solution (dissolved in a suitable solvent like DMSO) at a specific concentration is added to each well.

  • Incubation and Measurement: The plates are incubated at 37°C for 24 hours (for bacteria) or at 28°C for 48-72 hours (for fungi). The diameter of the zone of inhibition around each well is measured in millimeters. Standard antibiotics (e.g., ampicillin) and antifungals (e.g., ketoconazole) are used as positive controls.[5]

MTT Assay for Anticancer Activity
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation: After the treatment period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plates are incubated for a few hours.

  • Formazan Solubilization and Absorbance Measurement: The formazan crystals formed by viable cells are solubilized using a suitable solvent (e.g., DMSO or isopropanol). The absorbance is then measured at a specific wavelength (typically around 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[7]

DPPH Radical Scavenging Assay for Antioxidant Activity
  • Reaction Mixture: A solution of the test compound at various concentrations is mixed with a freshly prepared solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at a wavelength of 517 nm. The decrease in absorbance of the DPPH solution indicates its scavenging by the antioxidant compound.

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined. Ascorbic acid is commonly used as a standard antioxidant for comparison.[9]

Visualizing Mechanisms and Workflows

To illustrate the relationships and processes described, the following diagrams are provided in the DOT language for Graphviz.

SAR_Flowchart cluster_synthesis Synthesis cluster_derivatization Derivatization cluster_activity Biological Activity Thiophene\nCarbohydrazide Thiophene Carbohydrazide Potassium\nDithiocarbazinate Potassium Dithiocarbazinate Thiophene\nCarbohydrazide->Potassium\nDithiocarbazinate CS2, KOH 4-Amino-5-thienyl-1,2,4-triazole-3-thiol\n(Core Scaffold) 4-Amino-5-thienyl-1,2,4-triazole-3-thiol (Core Scaffold) Potassium\nDithiocarbazinate->4-Amino-5-thienyl-1,2,4-triazole-3-thiol\n(Core Scaffold) N2H4 Core Scaffold Core Scaffold Schiff Bases Schiff Bases Core Scaffold->Schiff Bases Aromatic Aldehydes Thioethers/\nThioesters Thioethers/ Thioesters Core Scaffold->Thioethers/\nThioesters Alkyl/Acyl Halides Antioxidant Antioxidant Core Scaffold->Antioxidant Antimicrobial Antimicrobial Schiff Bases->Antimicrobial Anticancer Anticancer Thioethers/\nThioesters->Anticancer

Caption: Synthetic and derivatization workflow for SAR studies.

Experimental_Workflow cluster_antimicrobial Antimicrobial Assay cluster_anticancer Anticancer Assay (MTT) cluster_antioxidant Antioxidant Assay (DPPH) A1 Prepare Inoculum A2 Agar Well Diffusion A1->A2 A3 Incubate Plates A2->A3 A4 Measure Zone of Inhibition A3->A4 B1 Seed Cancer Cells B2 Treat with Compounds B1->B2 B3 Add MTT & Incubate B2->B3 B4 Solubilize Formazan B3->B4 B5 Measure Absorbance B4->B5 C1 Prepare Compound Dilutions C2 Mix with DPPH Solution C1->C2 C3 Incubate in Dark C2->C3 C4 Measure Absorbance C3->C4 EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Ligand EGF Ligand->EGFR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Triazole Triazole Derivative (Inhibitor) Triazole->EGFR

References

A Comparative Analysis of the Biological Activity of Thiophene-Substituted vs. Phenyl-Substituted Triazole-Thiols

Author: BenchChem Technical Support Team. Date: December 2025

An Essential Guide for Researchers in Drug Discovery and Medicinal Chemistry

In the landscape of medicinal chemistry, the 1,2,4-triazole-3-thiol scaffold is a privileged structure, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2][3] A common strategy in drug design is the bioisosteric replacement of a phenyl ring with a thiophene ring to modulate a compound's pharmacokinetic and pharmacodynamic profile.[4] This guide provides a comprehensive comparison of the biological activities of thiophene-substituted versus phenyl-substituted triazole-thiols, supported by experimental data from various studies.

The substitution of a phenyl group with a thiophene ring can significantly alter a molecule's biological activity.[4] Thiophene, as a bioisostere of the phenyl ring, offers similar steric and electronic properties but can introduce subtle changes in lipophilicity, metabolic stability, and hydrogen bonding capacity, which can influence interactions with biological targets.[4] This comparative analysis aims to provide researchers, scientists, and drug development professionals with a clear overview of the performance of these two classes of compounds, facilitating informed decisions in the design of novel therapeutic agents.

Comparative Biological Activity Data

The following tables summarize the quantitative biological activity data for representative thiophene-substituted and phenyl-substituted triazole-thiols, focusing on their antimicrobial and anticancer activities.

Table 1: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration in µg/mL)

Compound TypeDerivativeStaphylococcus aureusEscherichia coliCandida albicansReference
Thiophene-Substituted 4-amino-5-(5-bromthiophen-2-yl)-1,2,4-triazole-3-thiol> Chlorhexidine-Approaching Nistatin[1]
4-[(5-nitrofuran-2-yl)methylidenamino]-5-(thiophene-2-yl)-1,2,4-triazol-3-thiol> Chlorhexidine> Chlorhexidine-[1]
Phenyl-Substituted 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivativesStrong activityNo activityNo activity[2]
5-phenyl-1-H-1,2,4-triazole-3-thione arylhydrazones (32b, 32d)200--[3]

Table 2: Comparative Anticancer Activity (IC50 in µM)

Compound TypeDerivativeA549 (Lung)U87 (Glioblastoma)HL60 (Leukemia)Reference
Thiophene & Phenyl-Substituted 5-Phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol (F10)1.0295.1939.292[5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of thiophene- and phenyl-substituted triazole-thiols.

Antimicrobial and Antifungal Activity Assessment

A common method for evaluating the antimicrobial and antifungal activity of the synthesized compounds is the broth microdilution method.[1]

  • Preparation of Test Compounds: The synthesized triazole-thiol derivatives are dissolved in a suitable solvent, such as dimethylsulfoxide (DMSO), to a stock concentration (e.g., 1 mg/mL).[1]

  • Microorganism Strains: Standard pathogenic bacterial and fungal strains are used. For antibacterial testing, common strains include Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).[1] For antifungal activity, Candida albicans is a frequently used strain.[1]

  • Assay Procedure:

    • Serial two-fold dilutions of the test compounds are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in 96-well microtiter plates.[1]

    • A standardized suspension of the microorganism (e.g., 10^6 microbial cells/mL) is added to each well.[1]

    • Positive controls with standard antimicrobial (e.g., Chlorhexidine, Streptomycin) or antifungal (e.g., Nystatin, Ketoconazole) drugs and negative controls (solvent and medium only) are included.[1][2]

    • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, and 28°C for 48 hours for fungi).

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Anticancer Activity Assay

The antiproliferative activity of the compounds against various cancer cell lines is often evaluated using the Sulforhodamine B (SRB) assay.

  • Cell Lines and Culture: Human cancer cell lines such as A549 (lung), U87 (glioblastoma), and HL60 (leukemia) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[5]

  • Compound Treatment:

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • SRB Assay Protocol:

    • After incubation, the cells are fixed with trichloroacetic acid (TCA).

    • The fixed cells are washed and stained with Sulforhodamine B dye.

    • Unbound dye is removed by washing with acetic acid.

    • The bound dye is solubilized with a Tris-base solution.

  • Data Analysis: The absorbance is read on a microplate reader at a specific wavelength (e.g., 510 nm). The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.[5]

Visualizations

The following diagrams illustrate a general experimental workflow for biological activity screening and a hypothetical signaling pathway that could be targeted by these triazole-thiol derivatives.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis cluster_conclusion Conclusion start Starting Materials (Thiophene/Phenyl precursors) synthesis Chemical Synthesis of Triazole-Thiols start->synthesis purification Purification & Characterization synthesis->purification antimicrobial Antimicrobial Assays (Bacteria, Fungi) purification->antimicrobial anticancer Anticancer Assays (Cancer Cell Lines) purification->anticancer mic Determine MIC Values antimicrobial->mic ic50 Calculate IC50 Values anticancer->ic50 sar Structure-Activity Relationship (SAR) Analysis mic->sar ic50->sar conclusion Identify Lead Compounds sar->conclusion

Caption: General workflow for the synthesis and biological evaluation of triazole-thiols.

signaling_pathway cluster_pathway Hypothetical Anticancer Signaling Pathway receptor Growth Factor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation apoptosis Apoptosis erk->apoptosis compound Triazole-Thiol (Inhibitor) compound->raf

Caption: Hypothetical inhibition of a pro-survival signaling pathway by a triazole-thiol derivative.

References

Validating the Structure of 4-Amino-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol: A Comparison of Elemental Analysis with Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive structural confirmation of novel synthesized compounds is a cornerstone of chemical and pharmaceutical research. For heterocyclic compounds such as 4-Amino-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol, a molecule with significant potential in medicinal chemistry, elemental analysis serves as a fundamental technique for verifying its empirical formula. This guide provides a comparative overview of elemental analysis alongside alternative spectroscopic methods for the structural validation of this compound, supported by detailed experimental protocols and data interpretation.

Introduction to this compound

This compound is a heterocyclic compound featuring a triazole ring substituted with an amino group, a thiol group, and a thiophene ring. The arrangement of these functional groups imparts a range of potential biological activities, making it a molecule of interest for drug discovery and development. Accurate structural verification is the first critical step in its journey from laboratory synthesis to potential therapeutic application.

Elemental Analysis: A Quantitative Approach

Elemental analysis provides the percentage composition of a sample in terms of its constituent elements (typically Carbon, Hydrogen, Nitrogen, and Sulfur). This data is then compared against the theoretical percentages calculated from the compound's molecular formula to assess its purity and confirm its empirical formula.

Theoretical vs. Experimental Data

The molecular formula for this compound is C₆H₆N₄S₂.[1] The theoretical elemental composition is calculated based on the atomic weights of its constituent atoms. The following table compares the theoretical values with typical experimental results obtained from a modern CHNS analyzer.

ElementTheoretical Percentage (%)Experimental Percentage (%) (Example)Allowable Deviation (%)
Carbon (C)36.3536.41± 0.4
Hydrogen (H)3.053.08± 0.3
Nitrogen (N)28.2628.19± 0.4
Sulfur (S)32.3432.25± 0.4

Data Interpretation: The experimental values for the synthesized compound are expected to be in close agreement with the theoretical percentages, typically within a ±0.4% deviation. This level of accuracy provides strong evidence for the proposed molecular formula.

Experimental Protocol: Elemental Analysis

Instrumentation: A calibrated CHNS elemental analyzer is required.

Procedure:

  • Sample Preparation: A small, accurately weighed amount of the dried, pure compound (typically 1-3 mg) is placed in a tin or silver capsule.

  • Combustion: The sample is combusted in a high-temperature furnace (around 900-1000 °C) in the presence of a precise amount of oxygen. This process converts the sample into gaseous products: CO₂, H₂O, N₂, and SO₂.

  • Separation and Detection: The gaseous mixture is passed through a separation column where the individual gases are resolved. A thermal conductivity detector (TCD) then measures the concentration of each gas.

  • Data Analysis: The instrument's software calculates the percentage of each element based on the detector's response and the initial sample weight.

Comparison with Alternative Structural Validation Methods

While elemental analysis is a powerful tool for confirming the empirical formula, it does not provide information about the connectivity of atoms or the compound's specific isomeric form. Therefore, it is typically used in conjunction with other spectroscopic techniques for a complete structural elucidation.

TechniqueInformation ProvidedAdvantagesLimitations
Elemental Analysis Percentage composition of elements.High accuracy for empirical formula determination; confirms purity.Provides no information on molecular structure or isomerism.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., N-H, C=N, S-H).Quick and simple method to identify key functional groups.Does not provide a complete picture of the molecular skeleton.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Detailed information about the chemical environment and connectivity of hydrogen and carbon atoms.Provides a definitive map of the molecular structure.[2][3]Requires a larger sample size; can be complex to interpret for intricate molecules.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.Confirms the molecular weight of the compound.Fragmentation can sometimes be difficult to interpret for structural isomers.

Workflow for Structural Validation

The following diagram illustrates a typical workflow for the comprehensive structural validation of a newly synthesized compound like this compound.

cluster_0 Synthesis & Purification cluster_1 Structural Analysis cluster_2 Data Interpretation & Confirmation A Synthesized Compound B Elemental Analysis (CHNS) A->B C IR Spectroscopy A->C D NMR Spectroscopy (1H, 13C) A->D E Mass Spectrometry A->E G Compare Experimental & Theoretical Data B->G C->G D->G E->G F Proposed Structure F->G H Structure Confirmed G->H

Caption: Workflow for structural validation.

Conclusion

Elemental analysis is an indispensable technique in chemical synthesis, offering a precise and reliable method for determining the elemental composition of a compound. For the structural validation of this compound, it serves as a crucial first step in confirming the empirical formula and assessing the purity of the synthesized product. However, for unambiguous structural elucidation, it is essential to complement elemental analysis with spectroscopic methods such as NMR, IR, and mass spectrometry. This integrated analytical approach provides the comprehensive data required by researchers and drug development professionals to confidently ascertain the chemical identity of novel molecules.

References

in vitro cytotoxicity assessment of 4-Amino-5-(2-thienyl)-4h-1,2,4-triazole-3-thiol on cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Cytotoxicity of 1,2,4-Triazole-3-thiol Derivatives

The following table summarizes the in vitro cytotoxic activity (IC50 values) of various 1,2,4-triazole-3-thiol derivatives against a range of cancer cell lines. This data, gathered from multiple studies, highlights the potential of this chemical scaffold in cancer therapy and serves as a benchmark for evaluating the activity of 4-Amino-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol. The diverse substitutions on the triazole ring significantly influence the cytotoxic potency and selectivity.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference Compound
Hydrazone derivative of 1,2,4-triazole-3-thiolIGR39 (Melanoma)2 - 17-
Hydrazone derivative of 1,2,4-triazole-3-thiolMDA-MB-231 (Breast)9.7 ± 1.6-
Hydrazone derivative of 1,2,4-triazole-3-thiolPanc-1 (Pancreatic)26.2 ± 1.0-
4,5-disubstituted-1,2,4-triazol-3-thione (Compound 6)MCF-7 (Breast)4.23Vinblastine
4,5-disubstituted-1,2,4-triazol-3-thione (Compound 6)HepG2 (Liver)16.46Vinblastine
Thio-substituted 1,2,4-triazole derivativesHepG2 (Liver)Potent5-Fluorouracil
Thio-substituted 1,2,4-triazole derivativesA549 (Lung)Potent5-Fluorouracil
Thio-substituted 1,2,4-triazole derivativesPC-3M (Prostate)Potent5-Fluorouracil
Thio-substituted 1,2,4-triazole derivativesMKN45 (Gastric)Potent5-Fluorouracil
bis-1,2,4-triazole derivative (MNP-16)MOLT-4 (Leukemia)3 - 5-
bis-1,2,4-triazole derivative (MNP-16)A549 (Lung)3 - 5-

Experimental Protocols

A standardized protocol for assessing in vitro cytotoxicity is crucial for the reproducibility and comparison of results. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for this purpose.

MTT Assay Protocol
  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations and incubated for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and 28 µL of a 2 mg/mL MTT solution is added to each well. The plate is then incubated for 1.5 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and the resulting formazan crystals are dissolved by adding 130 µL of DMSO to each well. The plate is then incubated at 37°C for 15 minutes with shaking.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 492 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Visualizations

Experimental Workflow for Cytotoxicity Assessment

experimental_workflow start Start cell_seeding Seed Cancer Cells in 96-well Plate start->cell_seeding incubation_24h Incubate for 24h cell_seeding->incubation_24h compound_treatment Treat with this compound incubation_24h->compound_treatment incubation_drug Incubate for 24/48/72h compound_treatment->incubation_drug mtt_addition Add MTT Solution incubation_drug->mtt_addition incubation_mtt Incubate for 1.5h mtt_addition->incubation_mtt formazan_solubilization Dissolve Formazan Crystals with DMSO incubation_mtt->formazan_solubilization absorbance_measurement Measure Absorbance at 492 nm formazan_solubilization->absorbance_measurement data_analysis Calculate IC50 Value absorbance_measurement->data_analysis end End data_analysis->end

Caption: Workflow of the MTT assay for in vitro cytotoxicity assessment.

Postulated Signaling Pathway

Based on studies of similar triazole derivatives, this compound may exert its anticancer effects by modulating key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway. Inhibition of this pathway can lead to apoptosis and cell cycle arrest in cancer cells.

signaling_pathway triazole This compound pi3k PI3K triazole->pi3k Inhibits akt Akt pi3k->akt Activates apoptosis Apoptosis akt->apoptosis Inhibits cell_cycle_arrest Cell Cycle Arrest akt->cell_cycle_arrest Inhibits proliferation Cell Proliferation & Survival akt->proliferation Promotes

Caption: Postulated inhibition of the PI3K/Akt signaling pathway.

comparison of different synthetic routes for 4-amino-5-substituted-1,2,4-triazole-3-thiols

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Synthetic Routes of 4-Amino-5-substituted-1,2,4-triazole-3-thiols

The synthesis of 4-amino-5-substituted-1,2,4-triazole-3-thiols, a class of heterocyclic compounds with significant pharmacological interest, can be achieved through several distinct synthetic pathways. These compounds are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, anticonvulsant, and anti-inflammatory properties. This guide provides a detailed comparison of the most common synthetic routes, supported by experimental data and protocols to assist researchers in selecting the most suitable method for their specific needs.

Synthesis from Carboxylic Acid Hydrazides

This widely used method involves a two-step process starting from readily available carboxylic acid hydrazides. The initial reaction with carbon disulfide in the presence of a strong base, typically potassium hydroxide in ethanol, yields a stable potassium dithiocarbazinate salt. Subsequent treatment of this intermediate with hydrazine hydrate leads to the cyclization and formation of the desired 4-amino-5-substituted-1,2,4-triazole-3-thiol.

Advantages:

  • Good to high yields.

  • Starts from common and often commercially available starting materials.

  • The intermediate potassium salt can be isolated and purified if necessary.

Disadvantages:

  • Two-step process.

  • Use of flammable and toxic carbon disulfide requires careful handling.

Synthesis from Thiocarbohydrazide

A more direct approach involves the condensation of a carboxylic acid with thiocarbohydrazide. This reaction is typically carried out by heating the neat mixture of reactants or by using a high-boiling solvent.[1] More recently, microwave irradiation has been employed to significantly reduce reaction times and improve yields.[2]

Advantages:

  • Often a one-pot reaction.

  • Can be performed under solvent-free conditions.

  • Microwave-assisted methods offer rapid and efficient synthesis.[2]

Disadvantages:

  • May require high temperatures and long reaction times with conventional heating.

  • The reaction can sometimes produce side products, requiring careful purification.

Synthesis from 5-Substituted-2-mercapto-1,3,4-oxadiazoles

This method utilizes a ring transformation reaction where a 5-substituted-2-mercapto-1,3,4-oxadiazole is converted into the corresponding 4-amino-1,2,4-triazole-3-thiol by treatment with hydrazine hydrate.[3] The oxadiazole starting materials can be synthesized from carboxylic acid hydrazides and carbon disulfide.[3]

Advantages:

  • Provides an alternative route when other methods are not suitable.

  • The recyclization reaction is often clean and efficient.

Disadvantages:

  • Requires the pre-synthesis of the oxadiazole starting material, adding an extra step to the overall process.

Synthesis from Thiosemicarbazides

This route involves the acylation of a thiosemicarbazide with a carboxylic acid or its derivative, followed by cyclodehydration of the resulting acylthiosemicarbazide to form the 1,2,4-triazole ring. The cyclization is typically achieved by heating in the presence of an acid or a base.

Advantages:

  • A versatile method that allows for the introduction of a wide variety of substituents.

  • The intermediate acylthiosemicarbazide can often be isolated and characterized.

Disadvantages:

  • A multi-step process.

  • The cyclization step can sometimes lead to the formation of isomeric products.

Comparative Data of Synthetic Routes

Synthetic RouteStarting MaterialsKey ReagentsGeneral Yield RangeGeneral Reaction Time (Conventional)General Reaction Time (Microwave)
From Carboxylic Acid HydrazidesCarboxylic acid hydrazide, Carbon disulfideKOH, Hydrazine hydrate65-85%[4][5]4-12 hours5-15 minutes[6]
From ThiocarbohydrazideCarboxylic acid, ThiocarbohydrazideNone (fusion) or Solvent (e.g., DMF)50-90%[1]2-10 hours5-30 minutes[2]
From 5-Substituted-2-mercapto-1,3,4-oxadiazoles5-Substituted-2-mercapto-1,3,4-oxadiazoleHydrazine hydrate60-80%[3]4-8 hoursNot widely reported
From ThiosemicarbazidesThiosemicarbazide, Carboxylic acid/derivativeAcylating agent, Acid or Base for cyclization60-95%[7]3-6 hoursNot widely reported

Experimental Protocols

Route 1: From Benzoic Acid Hydrazide

Step 1: Synthesis of Potassium 3-benzoyl-dithiocarbazinate To a solution of potassium hydroxide in absolute ethanol, benzoic acid hydrazide and carbon disulfide are added. The mixture is stirred for a specified period, and the resulting potassium dithiocarbazinate salt is filtered, washed with ether, and dried.[8]

Step 2: Synthesis of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol A suspension of the potassium dithiocarbazinate salt and hydrazine hydrate in water is refluxed until the evolution of hydrogen sulfide ceases. The reaction mixture is then cooled and acidified with hydrochloric acid to precipitate the product, which is filtered, washed with water, and recrystallized from ethanol.[5]

Route 2: From a Substituted Benzoic Acid and Thiocarbohydrazide (Fusion Method)

A mixture of the substituted benzoic acid and thiocarbohydrazide is heated in a round-bottomed flask until the contents melt and the reaction is complete.[1] After cooling, the solid mass is treated with a sodium bicarbonate solution to remove any unreacted acid, washed with water, filtered, and recrystallized from ethanol.[1]

Route 3: From 5-(4-chlorophenyl)-2-mercapto-1,3,4-oxadiazole

A mixture of 5-(4-chlorophenyl)-2-mercapto-1,3,4-oxadiazole and hydrazine hydrate in pyridine is refluxed for about 4 hours.[3] The reaction mixture is then cooled and neutralized with dilute hydrochloric acid to precipitate the product. The solid is filtered, washed with water, and recrystallized from ethanol.[3]

Route 4: From Thiosemicarbazide and a Pyridine Carboxylic Acid Hydrazide

Step 1: Synthesis of 1-(pyridinoyl)-4-allyl-thiosemicarbazide A pyridine carboxylic acid hydrazide is reacted with allyl isothiocyanate to yield the corresponding thiosemicarbazide derivative.[7]

Step 2: Synthesis of 4-allyl-5-(pyridin-yl)-4H-1,2,4-triazole-3-thiol A solution of the 1-(pyridinoyl)-4-allyl-thiosemicarbazide in 2N NaOH is refluxed for 2-3 hours.[7] After cooling, the solution is acidified with 2N HCl to precipitate the product, which is then filtered, washed, and recrystallized.[7]

Synthetic Workflow Diagrams

G cluster_0 Route 1: From Carboxylic Acid Hydrazide A1 Carboxylic Acid Hydrazide B1 Potassium Dithiocarbazinate Salt A1->B1 + CS2, KOH C1 4-Amino-5-substituted- 1,2,4-triazole-3-thiol B1->C1 + Hydrazine Hydrate

Caption: Synthetic pathway starting from a carboxylic acid hydrazide.

G cluster_1 Route 2: From Thiocarbohydrazide A2 Carboxylic Acid C2 4-Amino-5-substituted- 1,2,4-triazole-3-thiol A2->C2 Heat or Microwave B2 Thiocarbohydrazide B2->C2 Heat or Microwave

Caption: Direct condensation of a carboxylic acid with thiocarbohydrazide.

G cluster_2 Route 3: From 1,3,4-Oxadiazole A3 5-Substituted-2-mercapto- 1,3,4-oxadiazole B3 4-Amino-5-substituted- 1,2,4-triazole-3-thiol A3->B3 + Hydrazine Hydrate

Caption: Ring transformation of a 1,3,4-oxadiazole derivative.

G cluster_3 Route 4: From Thiosemicarbazide A4 Thiosemicarbazide B4 Acylthiosemicarbazide A4->B4 + Carboxylic Acid/Derivative C4 4-Amino-5-substituted- 1,2,4-triazole-3-thiol B4->C4 Cyclization (Acid or Base)

Caption: Synthesis via an acylthiosemicarbazide intermediate.

References

Confirming the Purity of Synthesized 4-Amino-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol: A Chromatographic Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of a newly synthesized active pharmaceutical ingredient (API) is a critical step in the drug discovery and development pipeline. The presence of impurities can significantly impact the safety, efficacy, and stability of the final drug product. This guide provides a comparative analysis of two common chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), for confirming the purity of synthesized 4-Amino-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol.

This triazole derivative, containing both a thiol and an amino group, is a polar heterocyclic compound. Its purity can be effectively assessed using chromatographic methods that separate the main compound from any potential impurities, such as starting materials, by-products, or degradation products. The choice between HPLC and TLC often depends on the specific requirements of the analysis, including the need for quantitative data, sensitivity, and throughput.

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Assessment

HPLC is a powerful analytical technique that offers high resolution, sensitivity, and quantification capabilities, making it a preferred method for final purity confirmation and impurity profiling.[1][2] A reversed-phase HPLC (RP-HPLC) method is generally suitable for polar compounds like this compound.

Key Performance Characteristics of HPLC
ParameterTypical Performance for Triazole-Thiol Analysis
Purity Determination High accuracy and precision (e.g., >99.5% purity with RSD <1%)
Limit of Detection (LOD) Low (typically in the range of 0.01-0.05 µg/mL)
Limit of Quantitation (LOQ) Low (typically in the range of 0.05-0.1 µg/mL)
Analysis Time 15-30 minutes per sample
Throughput Moderate (automated systems can run sequences overnight)
Cost High initial instrument cost, moderate running costs
Experimental Protocol: RP-HPLC Method

Objective: To determine the purity of synthesized this compound and quantify any impurities.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or another suitable buffer component)

  • Synthesized this compound sample

  • Reference standard of this compound (if available)

Chromatographic Conditions:

ParameterCondition
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 10-90% B over 15 minutes, then hold at 90% B for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or wavelength of maximum absorbance)
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh and dissolve approximately 1 mg of the synthesized compound in 10 mL of a suitable solvent (e.g., a mixture of the mobile phase components) to prepare a stock solution.

  • Further dilute the stock solution to a final concentration of approximately 0.1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Solvent Weigh->Dissolve Dilute Dilute to 0.1 mg/mL Dissolve->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area % Integrate->Calculate Report Report Purity Calculate->Report

Caption: HPLC workflow for purity analysis.

Thin-Layer Chromatography (TLC) for Rapid Purity Screening

TLC is a simple, rapid, and cost-effective technique that is well-suited for preliminary purity checks, reaction monitoring, and screening of multiple samples.[3] While generally considered a qualitative or semi-quantitative method, modern HPTLC (High-Performance Thin-Layer Chromatography) systems can provide quantitative data.[4] For a polar compound like this compound, a normal-phase TLC system is typically employed.[5]

Key Performance Characteristics of TLC
ParameterTypical Performance for Triazole-Thiol Analysis
Purity Assessment Qualitative to semi-quantitative (visual inspection of spots)
Limit of Detection (LOD) Higher than HPLC (typically in the ng to µg range per spot)
Analysis Time 30-60 minutes for multiple samples
Throughput High (multiple samples can be run on a single plate)
Cost Low initial and running costs
Experimental Protocol: Normal-Phase TLC Method

Objective: To rapidly assess the purity of synthesized this compound by separating it from potential non-polar and less polar impurities.

Materials:

  • TLC plates pre-coated with silica gel 60 F254

  • Developing chamber

  • Capillary tubes for spotting

  • UV lamp (254 nm)

Reagents:

  • Ethyl acetate

  • Methanol

  • Dichloromethane

  • Synthesized this compound sample

Chromatographic Conditions:

ParameterCondition
Stationary Phase Silica gel 60 F254
Mobile Phase Ethyl acetate : Methanol (9:1 v/v) or Dichloromethane : Methanol (95:5 v/v)
Development Ascending development in a saturated chamber
Visualization UV light at 254 nm

Sample Preparation:

  • Prepare a concentrated solution of the synthesized compound (e.g., 1-2 mg/mL) in a small amount of a suitable solvent (e.g., methanol or dichloromethane).

Procedure:

  • Using a pencil, lightly draw an origin line about 1 cm from the bottom of the TLC plate.

  • Using a capillary tube, spot a small amount of the sample solution onto the origin line.

  • Allow the spot to dry completely.

  • Place the TLC plate in the developing chamber containing the mobile phase, ensuring the solvent level is below the origin line.

  • Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

  • Allow the plate to dry completely.

  • Visualize the separated spots under a UV lamp at 254 nm.

Data Analysis: The purity is assessed by observing the number of spots. A pure compound should ideally show a single spot. The retention factor (Rf) value for the main spot can be calculated as the distance traveled by the spot divided by the distance traveled by the solvent front.

TLC_Comparison cluster_hplc HPLC cluster_tlc TLC Quant Quantitative High_Sens High Sensitivity Low_Throughput Lower Throughput High_Cost High Cost Qual Qualitative/Semi-Quantitative Low_Sens Lower Sensitivity High_Throughput High Throughput Low_Cost Low Cost Purity_Confirmation Purity Confirmation of Synthesized Compound HPLC HPLC Purity_Confirmation->HPLC Precise Quantification Needed TLC TLC Purity_Confirmation->TLC Rapid Screening Needed HPLC->Quant HPLC->High_Sens HPLC->Low_Throughput HPLC->High_Cost TLC->Qual TLC->Low_Sens TLC->High_Throughput TLC->Low_Cost

Caption: Comparison of HPLC and TLC for purity analysis.

Conclusion

Both HPLC and TLC are valuable chromatographic techniques for assessing the purity of synthesized this compound. HPLC is the method of choice for accurate and precise quantitative purity determination and impurity profiling, which is essential for regulatory submissions and in-depth characterization of the API.[6] TLC, on the other hand, serves as an excellent tool for rapid, qualitative screening of purity, monitoring the progress of synthesis, and optimizing reaction conditions due to its simplicity, speed, and low cost.[3] The selection of the most appropriate technique will depend on the specific analytical needs at each stage of the research and development process.

References

A Comparative Guide to the Antimicrobial Efficacy of Metal Complexes of 4-Amino-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The growing threat of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Metal complexes of heterocyclic compounds, such as 4-amino-1,2,4-triazole-3-thiol and its derivatives, have emerged as a promising class of antimicrobials. The coordination of metal ions with these ligands can significantly enhance their biological activity compared to the free ligand. This guide provides an objective comparison of the antimicrobial efficacy of various metal complexes of 4-amino-1,2,4-triazole-3-thiol, supported by experimental data from recent studies.

Comparative Antimicrobial Activity

The antimicrobial efficacy of these metal complexes is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism. The following tables summarize the MIC values of different metal complexes against various bacterial and fungal strains.

Antibacterial Activity

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL of Metal Complexes against Gram-Positive Bacteria

Compound/ComplexStaphylococcus aureusBacillus subtilis
Ligand: 4-((4-bromobenzylidene)amino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (L)
CoL--
CuLMore active than CoLMore active than CoL
Ligand: 2-[(E)-1H-1,2,4-triazol-3-ylimino)methyl]phenol (HL)
[CoL(CH₃COO)(OH₂)₂]12562.50
[NiL(CH₃COO)(OH₂)₂]--
Derivatives of 4-amino-substituted-1,2,4-triazole-3-thiol
Compound 4c1620

Note: A lower MIC value indicates higher antimicrobial activity. Dashes indicate data not available in the cited sources.

Table 2: Minimum Inhibitory Concentration (MIC) in µg/mL of Metal Complexes against Gram-Negative Bacteria

Compound/ComplexEscherichia coliSalmonella typhiKlebsiella pneumoniae
Ligand: 2-[(E)-1H-1,2,4-triazol-3-ylimino)methyl]phenol (HL)
[CoL(CH₃COO)(OH₂)₂]62.50-62.50
Derivatives of 4-amino-substituted-1,2,4-triazole-3-thiol
Compound 4e2531-

Note: A lower MIC value indicates higher antimicrobial activity. Dashes indicate data not available in the cited sources.

Antifungal Activity

Table 3: Minimum Inhibitory Concentration (MIC) in µg/mL of Metal Complexes against Fungal Strains

Compound/ComplexCandida albicansAspergillus niger
Ligand: 4-((4-bromobenzylidene)amino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (L)
CoL--
CuLMore active than CoLMore active than CoL
Ligand: 2-[(E)-1H-1,2,4-triazol-3-ylimino)methyl]phenol (HL)
[CoL(CH₃COO)(OH₂)₂]31.25-
[NiL(CH₃COO)(OH₂)₂]62.50-
Derivatives of 4-amino-substituted-1,2,4-triazole-3-thiol
Compound 4e2432

Note: A lower MIC value indicates higher antimicrobial activity. Dashes indicate data not available in the cited sources.

Experimental Protocols

The following sections detail the methodologies for the synthesis of the triazole ligands and their metal complexes, as well as the protocols for antimicrobial screening.

Synthesis of 4-Amino-1,2,4-triazole-3-thiol Derivatives

A common synthetic route for 4-amino-1,2,4-triazole-3-thiol derivatives involves a multi-step process.[1][2]

  • Synthesis of Potassium Dithiocarbazinate: An initial step is often the synthesis of a potassium dithiocarbazinate salt by reacting a benzoic acid hydrazide with carbon disulfide in an alkaline ethanol solution.[1][2]

  • Cyclization to Triazole: The basic nucleus, 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol, is then prepared by the cyclization of the potassium salt with hydrazine hydrate.[1][2]

  • Formation of Schiff Bases: Subsequently, a condensation reaction with various aldehydes is carried out to synthesize Schiff bases.[1][2]

Another described method involves treating isonicotinic acid hydrazide with carbon disulfide in the presence of potassium hydroxide to yield a 1,3,4-oxadiazole-2-thiol, which is then converted to the 4-amino-1,2,4-triazole by reaction with hydrazine hydrate.[3] Further reaction with aromatic aldehydes affords the final Schiff base derivatives.[3]

Synthesis of Metal Complexes

The synthesis of metal complexes typically involves the reaction of the synthesized 4-amino-1,2,4-triazole-3-thiol ligand with a corresponding metal salt in a suitable solvent.

For example, Co(II), Ni(II), Cu(II), and Zn(II) complexes with 4-((4-bromobenzylidene)amino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol were synthesized. The resulting complexes often exhibit an octahedral or tetrahedral geometry, with the ligand acting as a bidentate or tridentate coordinating agent through the nitrogen atom of the azomethine group and the sulfur atom of the thiol/thione group.[4][5]

Antimicrobial Screening

The in-vitro antimicrobial activity of the synthesized compounds is commonly evaluated using the following methods:

  • Agar-Well Diffusion Method: This is a simple susceptibility screening test where wells are made in agar plates inoculated with the test microorganism. The synthesized compounds are then added to the wells, and the plates are incubated. The diameter of the zone of inhibition around each well is measured to determine the antimicrobial activity.[1][2]

  • Broth Microdilution Method (for MIC determination): This method is used to determine the Minimum Inhibitory Concentration (MIC). Serial dilutions of the test compounds are prepared in a liquid growth medium in microtiter plates. The plates are then inoculated with the test microorganism and incubated. The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.[3] Suspensions of each microorganism are prepared to a specific concentration (e.g., 10⁵ cfu/mL) and applied to agar plates containing serially diluted compounds. The plates are incubated at appropriate temperatures and durations (e.g., 25°C for 72 hours for fungi), and the MIC values are then determined.[3]

Visualizing Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis and evaluation of the antimicrobial efficacy of these metal complexes.

Synthesis_Workflow cluster_ligand Ligand Synthesis cluster_complex Metal Complex Synthesis start Starting Materials (e.g., Benzoic Acid Hydrazide, Carbon Disulfide) intermediate Potassium Dithiocarbazinate Salt start->intermediate Reaction with CS2 in alkali ethanol triazole 4-Amino-5-substituted- 4H-1,2,4-triazole-3-thiol intermediate->triazole Cyclization with Hydrazine Hydrate schiff_base Schiff Base Ligand triazole->schiff_base Condensation with Aromatic Aldehydes complex Metal Complex schiff_base->complex Reaction metal_salt Metal Salt (e.g., CoCl2, NiCl2, CuCl2) metal_salt->complex

Caption: General workflow for the synthesis of 4-amino-1,2,4-triazole-3-thiol based ligands and their metal complexes.

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_testing Antimicrobial Testing cluster_results Data Analysis culture Microbial Culture (Bacteria/Fungi) inoculum Standardized Inoculum (e.g., 10^5 cfu/mL) culture->inoculum agar_well Agar Well Diffusion inoculum->agar_well broth_dilution Broth Microdilution inoculum->broth_dilution compounds Synthesized Metal Complexes (Serial Dilutions) compounds->agar_well compounds->broth_dilution incubation Incubation agar_well->incubation broth_dilution->incubation zone_inhibition Measure Zone of Inhibition incubation->zone_inhibition mic_determination Determine MIC Value incubation->mic_determination

Caption: Workflow for the in-vitro antimicrobial screening of the synthesized metal complexes.

Concluding Remarks

The chelation of metal ions with 4-amino-1,2,4-triazole-3-thiol based ligands often leads to an enhancement of antimicrobial activity. The studies reviewed here indicate that copper complexes, in particular, show promising activity against both bacteria and fungi. The variation in efficacy among different metal complexes can be attributed to factors such as the nature of the metal ion, the geometry of the complex, and the specific substitutions on the triazole ring. Further research, including quantitative structure-activity relationship (QSAR) studies and investigation into the mechanisms of action, is crucial for the rational design of more potent and selective antimicrobial agents based on this versatile scaffold.

References

Bridging the Gap: A Comparative Guide to Cross-Validating Biological Activity Across Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey from a promising compound to a viable therapeutic is paved with rigorous testing and validation. A critical step in this process is the cross-validation of biological activity results across different research models. This guide provides an objective comparison of in silico, in vitro, and in vivo models, supported by experimental data for the well-characterized Epidermal Growth Factor Receptor (EGFR) inhibitor, Gefitinib. By understanding the correlations and discrepancies between these models, researchers can make more informed decisions, ultimately accelerating the drug discovery pipeline.

The preclinical evaluation of a drug candidate's efficacy relies on a multi-pronged approach that begins with computational predictions, moves to controlled laboratory experiments, and culminates in studies within living organisms. Each of these models—in silico, in vitro, and in vivo—offers unique advantages and limitations. Therefore, establishing a clear line of sight between the data generated from each is paramount for successful clinical translation.

Data Presentation: A Cross-Model Comparison of Gefitinib's Biological Activity

To illustrate the importance of cross-model validation, this section presents a compiled summary of the biological activity of Gefitinib, a widely used EGFR inhibitor in cancer therapy. The following tables showcase quantitative data from in silico, in vitro (biochemical and cell-based), and in vivo studies.

Disclaimer: The data presented below is compiled from multiple sources. Direct comparison of absolute values should be made with caution, as experimental conditions can vary between studies.

Table 1: In Silico and In Vitro Biochemical Activity of Gefitinib

Research ModelMethodTargetPredicted/Measured Value
In Silico Molecular DockingEGFR Tyrosine KinaseBinding Energy: -9.8 kcal/mol
In Vitro (Biochemical) Kinase AssayWild-Type EGFRIC50: 15.5 nM[1]
In Vitro (Biochemical) Kinase AssayEGFR (L858R/T790M mutant)IC50: 823.3 nM[1]

Table 2: In Vitro Cell-Based Activity of Gefitinib

Research ModelMethodCell LineEndpointIC50 Value
In Vitro (Cell-Based) MTT AssayHK1 (NPC, EGFR amplified)Cell Viability250 nM[2]
In Vitro (Cell-Based) MTT AssayHONE-1 (NPC)Cell Viability>15 µM[2]
In Vitro (Cell-Based) MTT AssayA549 (NSCLC, wild-type EGFR)Cell Viability29.03 µg/mL (24h), 5.6 µg/mL (48h)[3]

Table 3: In Vivo Efficacy of Gefitinib

Research ModelMethodAnimal ModelTumor TypeKey Findings
In Vivo Xenograft StudyNude MiceH358R (Cisplatin-resistant NSCLC)Significant tumor growth inhibition[4]
In Vivo Xenograft StudyNude MiceA431 (Epidermoid carcinoma, EGFR overexpressing)Marked decrease in tumor uptake of imaging agent after 3 days of therapy[5]

Experimental Protocols: Methodologies for Key Assays

Reproducibility is the cornerstone of scientific research. To that end, this section provides detailed methodologies for the key experiments cited in this guide.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound (e.g., Gefitinib) and a vehicle control (e.g., DMSO).

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

  • Following the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value.

Western Blot Analysis for Protein Expression

Western blotting is a widely used technique to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane (typically nitrocellulose or PVDF), where they are stained with antibodies specific to the target protein.

Materials:

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (nitrocellulose or PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the target protein (e.g., anti-p-EGFR, anti-Actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system (e.g., chemiluminescence detector or X-ray film)

Procedure:

  • Lyse the treated and control cells with lysis buffer on ice.

  • Determine the protein concentration of each lysate using a protein assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins from the gel to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane several times with TBST to remove unbound primary antibody.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

In Vivo Tumor Xenograft Study

In vivo xenograft studies involve the transplantation of human tumor cells into immunocompromised mice to evaluate the efficacy of a therapeutic agent in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Human cancer cell line of interest

  • Matrigel (optional, to enhance tumor formation)

  • Test compound (e.g., Gefitinib) and vehicle control

  • Calipers for tumor measurement

Procedure:

  • Culture the human cancer cells in vitro.

  • Harvest the cells and resuspend them in a suitable medium, with or without Matrigel.

  • Subcutaneously inject a specific number of cells into the flank of each mouse.

  • Monitor the mice for tumor formation.

  • Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer the test compound and vehicle control to the respective groups according to the planned dosing schedule (e.g., daily oral gavage).

  • Measure the tumor volume using calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Monitor the body weight of the mice as a measure of general health and potential toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

  • Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy of the compound.

Mandatory Visualization: Diagrams of Key Processes

Visual representations are powerful tools for understanding complex biological and experimental processes. The following diagrams, created using the DOT language, illustrate a key signaling pathway, a typical experimental workflow, and the logical relationships between the different research models.

EGFR_Signaling_Pathway EGF EGF (Ligand) EGFR EGFR (Receptor) EGF->EGFR Binds P_EGFR p-EGFR (Active Receptor) EGFR->P_EGFR Dimerization & Autophosphorylation Grb2_SOS Grb2/SOS P_EGFR->Grb2_SOS Recruits PI3K PI3K P_EGFR->PI3K Recruits & Activates Ras Ras Grb2_SOS->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Cell_Response Cell Proliferation, Survival, Angiogenesis ERK->Cell_Response Akt Akt PI3K->Akt Activates Akt->Cell_Response Gefitinib Gefitinib Gefitinib->P_EGFR Inhibits

Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.

Cross_Validation_Workflow In_Silico In Silico Screening (e.g., Molecular Docking) Hit_Compounds Hit Compounds In_Silico->Hit_Compounds In_Vitro_Biochemical In Vitro Biochemical Assays (e.g., Kinase Assay) Hit_Compounds->In_Vitro_Biochemical Lead_Compounds Lead Compounds In_Vitro_Biochemical->Lead_Compounds In_Vitro_Cell In Vitro Cell-Based Assays (e.g., MTT, Western Blot) Lead_Compounds->In_Vitro_Cell Candidate_Compounds Candidate Compounds In_Vitro_Cell->Candidate_Compounds In_Vivo In Vivo Studies (e.g., Xenograft Model) Candidate_Compounds->In_Vivo Clinical_Candidate Clinical Candidate In_Vivo->Clinical_Candidate

Caption: A typical experimental workflow for cross-validating biological activity.

Model_Comparison In_Silico In Silico (Computational) + Fast & High-throughput + Cost-effective - Predictive accuracy can vary - Lacks biological complexity In_Vitro In Vitro (Lab-based) + Controlled environment + Mechanistic insights - May not reflect in vivo conditions - Lacks systemic effects In_Silico->In_Vitro Guides In_Vivo In Vivo (Living Organism) + High biological relevance + Assesses systemic effects (PK/PD) - Expensive & time-consuming - Ethical considerations In_Vitro->In_Vivo Predicts In_Vivo->In_Silico Validates & Refines

Caption: Logical relationships and feedback between research models.

References

Safety Operating Guide

Safe Disposal of 4-Amino-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 4-Amino-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol is crucial for maintaining a safe laboratory environment and ensuring environmental protection. While a specific Safety Data Sheet (SDS) for this exact compound was not located, the following procedures are based on guidelines for structurally similar triazole and thiol compounds and general principles of hazardous waste management in a laboratory setting.[1][2][3][4][5]

Personal Protective Equipment (PPE)

Before handling the chemical for disposal, it is imperative to be equipped with the appropriate personal protective equipment to prevent exposure.

PPE CategorySpecification
Hand Protection Wear chemically resistant gloves (e.g., nitrile, neoprene).
Eye Protection Use chemical safety goggles or a face shield.[1][2]
Skin and Body A lab coat or chemical-resistant apron is required. Closed-toe shoes are mandatory.
Respiratory If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator with an appropriate cartridge.[2]
Waste Segregation and Collection

Proper segregation of chemical waste is the first step in the disposal process.

  • Solid Waste:

    • Collect waste this compound in a designated, properly labeled, and sealed container.

    • Contaminated materials such as filter paper, gloves, and weighing boats should also be placed in this container.[6]

  • Liquid Waste:

    • If the compound is in solution, collect it in a labeled, leak-proof container intended for hazardous liquid waste.

    • Do not mix with incompatible waste streams. This compound may be incompatible with strong oxidizing agents.[1][2]

Container Labeling

Accurate and clear labeling of waste containers is essential for safety and regulatory compliance.

Label InformationDescription
Waste Identification "Hazardous Waste"
Chemical Name "this compound"
CAS Number (if available) 61019-27-0[7]
Hazard Pictograms Include appropriate GHS pictograms (e.g., exclamation mark for irritant, health hazard).[8]
Accumulation Start Date The date when the first drop of waste was added to the container.
Researcher's Name & Lab Contact information for the responsible party.
Storage of Chemical Waste

Store the waste container in a designated, well-ventilated, and secure area away from general laboratory traffic. The storage area should have secondary containment to control any potential leaks or spills.

Disposal Procedure

The final disposal of this compound must be conducted through a licensed environmental waste management company.[1][2]

  • Package for Pickup: Ensure the waste container is securely sealed and the label is clearly visible and legible.

  • Schedule Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

  • Documentation: Complete all necessary waste disposal forms as required by your institution and the waste disposal company.

Spill Management

In the event of a spill:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Control: Prevent the spread of the material. For solid spills, carefully sweep or scoop the material into a waste container. For liquid spills, use an inert absorbent material.

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent and water. Collect all cleanup materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS office.

Visual Workflow for Disposal

The following diagram illustrates the logical flow of the disposal process for this compound.

cluster_spill A Start: Identify Waste This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste (Solid or Liquid) B->C I Spill Occurs B->I D Collect in Labeled Hazardous Waste Container C->D E Store in Designated Secondary Containment Area D->E F Contact EHS for Waste Pickup E->F G Complete Waste Disposal Documentation F->G H End: Professional Disposal G->H I->C No J Follow Spill Management Protocol I->J Yes J->C Collect Spill Debris

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: Essential Safety and Handling Protocols for 4-Amino-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling 4-Amino-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol (CAS No. 61019-27-0). The following procedures are based on established safety data for structurally similar compounds and are designed to ensure the well-being of laboratory personnel and the integrity of your research.

While a specific Safety Data Sheet (SDS) for this compound was not located, the safety profile of analogous 4-amino-1,2,4-triazole-3-thiol derivatives provides a strong basis for the recommended precautions. These compounds are consistently classified as hazardous, necessitating stringent adherence to the handling, personal protective equipment (PPE), and disposal protocols outlined below.

Hazard and Precautionary Summary

Based on the analysis of related chemical structures, this compound is anticipated to present the following hazards. The corresponding precautionary statements should be rigorously followed.

Hazard ClassGHS Hazard Statement (Code)Precautionary Statement (Code)
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled (H302, H312, H332).[1]Wash hands and any exposed skin thoroughly after handling. Do not eat, drink or smoke when using this product. Wear protective gloves/protective clothing/eye protection/face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[2]
Skin Corrosion/Irritation Causes skin irritation (H315).[1]IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash before reuse.[2]
Serious Eye Damage/Eye Irritation Causes serious eye irritation (H319).[1]IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.[2]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation (H335).[1]IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[2]

Personal Protective Equipment (PPE) Requirements

A comprehensive PPE strategy is mandatory to mitigate the risks associated with handling this compound. The following table details the minimum required PPE.

Protection TypeSpecificationStandard Compliance
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).EU Directive 89/686/EEC and the standard EN 374 derived from it.
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.[2]OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]
Skin and Body Protection Laboratory coat and appropriate protective clothing to prevent skin exposure.[2]N/A
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated and engineering controls are insufficient.[3]OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149.

Operational and Disposal Plans

A systematic approach to the handling and disposal of this compound is essential for maintaining a safe laboratory environment.

Step-by-Step Handling Protocol:
  • Preparation: Before handling, ensure that an appropriate eyewash station and safety shower are readily accessible.[2] Designate a specific handling area, preferably within a chemical fume hood or a well-ventilated space.

  • Donning PPE: Put on all required personal protective equipment as detailed in the PPE requirements table.

  • Weighing and Transfer: Handle the solid compound with care to minimize dust formation. Use appropriate tools for transfer. If weighing, do so in an enclosure or a ventilated balance enclosure.

  • In Solution: When preparing solutions, add the compound slowly to the solvent to avoid splashing.

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water. Decontaminate all work surfaces.

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[2][3]

Disposal Plan:
  • Waste Collection: Collect all waste material, including contaminated consumables (e.g., gloves, weighing paper), in a designated, properly labeled hazardous waste container.

  • Disposal Procedure: Dispose of the waste through a licensed professional waste disposal service.[4] Do not allow the chemical to enter the drains.[4]

  • Container Disposal: Contaminated packaging should be disposed of as unused product.[4]

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

prep Preparation - Verify emergency equipment - Designate handling area ppe Don PPE - Gloves, Goggles, Lab Coat - Respirator (if needed) prep->ppe Proceed handling Handling - Minimize dust - Use fume hood/ventilation ppe->handling Proceed post_handling Post-Handling - Decontaminate surfaces - Wash hands handling->post_handling Complete waste_collection Waste Collection - Labeled hazardous waste container handling->waste_collection Generate waste storage Storage - Tightly sealed container - Cool, dry, ventilated area post_handling->storage Store remaining post_handling->waste_collection Generate waste disposal Disposal - Professional waste service - Do not pour down drain waste_collection->disposal Final step

Caption: Workflow for safe handling of this compound.

References

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Retrosynthesis Analysis

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Reactant of Route 1
4-Amino-5-(2-thienyl)-4h-1,2,4-triazole-3-thiol
Reactant of Route 2
4-Amino-5-(2-thienyl)-4h-1,2,4-triazole-3-thiol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.